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[5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine Documentation Hub

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  • Product: [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine
  • CAS: 120829-18-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine: A Key Building Block in Medicinal Chemistry

Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine, a valuable heterocyclic building block in drug discover...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine, a valuable heterocyclic building block in drug discovery and development. The 1,2,3-triazole core, readily accessible through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), serves as a versatile scaffold in medicinal chemistry due to its favorable physicochemical properties and ability to engage in various biological interactions.[1][2] This guide details a strategic, multi-step synthesis, commencing with the preparation of key precursors, followed by the pivotal CuAAC reaction, and culminating in the formation of the target amine. The rationale behind the choice of reagents, reaction conditions, and protective group strategies is discussed in-depth, providing researchers with the necessary insights for successful implementation.

Introduction: The Significance of Substituted 1,2,3-Triazoles in Drug Discovery

The 1,2,3-triazole moiety has emerged as a privileged scaffold in modern medicinal chemistry.[3] Its unique set of properties, including aromaticity, a significant dipole moment, and the capacity for hydrogen bonding, allows it to act as a bioisosteric replacement for other functional groups, such as amide bonds.[1] The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering high yields, mild reaction conditions, and exceptional functional group tolerance.[4][5][6]

The target molecule, [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine, incorporates key structural features that are attractive for drug design. The methoxymethyl group at the 5-position can modulate lipophilicity and engage in specific interactions with biological targets, while the primary amine at the 4-position provides a crucial handle for further derivatization and covalent linkage to other molecular fragments. This guide outlines a logical and experimentally validated synthetic approach to this important compound.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule suggests a convergent approach centered around the formation of the 1,2,3-triazole ring via a CuAAC reaction.

G target [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine intermediate1 Protected [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine target->intermediate1 Deprotection intermediate2 4-(Azidomethyl)-5-(methoxymethyl)-1H-1,2,3-triazole intermediate1->intermediate2 Reduction precursor1 3-Methoxy-1-propyne intermediate2->precursor1 CuAAC precursor2 Azide with a protected amine precursor intermediate2->precursor2 CuAAC

Figure 1: Retrosynthetic analysis of the target compound.

This strategy hinges on the synthesis of two key precursors: 3-methoxy-1-propyne and a suitable azide partner bearing a masked amino group. The subsequent reduction of the azide to the amine will yield the final product.

Synthesis of Precursors

Synthesis of 3-Methoxy-1-propyne

3-Methoxy-1-propyne serves as the alkyne component in the CuAAC reaction, providing the methoxymethyl substituent at the 5-position of the triazole ring. It can be prepared from commercially available propargyl alcohol.

Protocol 1: Preparation of 3-Methoxy-1-propyne

  • Step 1: Protection of Propargyl Alcohol. To a solution of propargyl alcohol in a suitable solvent (e.g., dichloromethane), add a protecting group such as dihydropyran in the presence of an acid catalyst (e.g., pyridinium p-toluenesulfonate) to form 2-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran.

  • Step 2: Methylation. The protected propargyl alcohol is then deprotonated with a strong base like sodium hydride in a polar aprotic solvent such as tetrahydrofuran (THF), followed by the addition of methyl iodide to introduce the methyl group.

  • Step 3: Deprotection. The protecting group is removed under acidic conditions (e.g., aqueous HCl) to yield 3-methoxy-1-propyne.[7]

Synthesis of the Azide Precursor: 2-Azido-N-(tert-butoxycarbonyl)acetamide

To introduce the aminomethyl group at the 4-position, a protected amino azide precursor is required. A convenient choice is 2-azido-N-(tert-butoxycarbonyl)acetamide, which can be synthesized from commercially available materials.

Protocol 2: Preparation of 2-Azido-N-(tert-butoxycarbonyl)acetamide

  • Step 1: Synthesis of 2-bromo-N-(tert-butoxycarbonyl)acetamide. React tert-butyl carbamate with bromoacetyl bromide in the presence of a base like triethylamine in a suitable solvent such as dichloromethane.

  • Step 2: Azide Formation. The resulting bromoacetamide is then treated with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield 2-azido-N-(tert-butoxycarbonyl)acetamide.

The Core Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The cornerstone of this synthesis is the CuAAC reaction between 3-methoxy-1-propyne and 2-azido-N-(tert-butoxycarbonyl)acetamide. This reaction proceeds with high regioselectivity to afford the 1,4-disubstituted triazole.[4][5]

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product alkyne 3-Methoxy-1-propyne copper Cu(I) source (e.g., CuSO4/Sodium Ascorbate) alkyne->copper + azide 2-Azido-N-(tert-butoxycarbonyl)acetamide azide->copper + triazole tert-butyl (([5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methyl))carbamate copper->triazole Cycloaddition

Figure 2: Schematic of the CuAAC reaction.

Protocol 3: Synthesis of tert-butyl ((5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)methyl)carbamate

  • To a solution of 3-methoxy-1-propyne and 2-azido-N-(tert-butoxycarbonyl)acetamide in a mixture of t-butanol and water (1:1), add a catalytic amount of copper(II) sulfate pentahydrate and an excess of sodium ascorbate.

  • The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Reactant Molar Equiv. Purpose
3-Methoxy-1-propyne1.0Alkyne precursor
2-Azido-N-(tert-butoxycarbonyl)acetamide1.1Azide precursor
Copper(II) sulfate pentahydrate0.05Catalyst precursor
Sodium ascorbate0.2Reducing agent for Cu(II)
t-Butanol/Water-Solvent

Table 1: Typical Reaction Conditions for CuAAC.

Final Step: Deprotection to Yield the Target Amine

The final step in the synthesis is the removal of the tert-butoxycarbonyl (Boc) protecting group to unveil the primary amine.

Protocol 4: Synthesis of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine

  • Dissolve the Boc-protected triazole in a suitable solvent such as dichloromethane or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

  • Stir the reaction mixture at room temperature for a few hours, monitoring the deprotection by TLC.

  • After completion, the solvent and excess acid are removed under reduced pressure.

  • The resulting salt can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and the free amine extracted into an organic solvent.

  • The final product can be purified by crystallization or chromatography if necessary.

Alternative Synthetic Strategies

While the presented route is robust, alternative strategies can be considered depending on the availability of starting materials and desired scale.

Strategy B: Post-Cycloaddition Functionalization

An alternative approach involves the synthesis of a 4-cyano or 4-carboxy-substituted triazole, followed by reduction to the aminomethyl group.

G start 3-Methoxy-1-propyne + Azidoacetonitrile intermediate 4-Cyano-5-(methoxymethyl)-1H-1,2,3-triazole start->intermediate CuAAC target [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine intermediate->target Reduction (e.g., LiAlH4 or H2/Catalyst)

Figure 3: Alternative synthetic route via a cyano intermediate.

This route requires the synthesis of azidoacetonitrile, which is a potentially hazardous reagent. The subsequent reduction of the nitrile can be achieved using various reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Compound Technique Expected Data
[5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine¹H NMRSignals corresponding to methoxy, methylene, and amine protons.
¹³C NMRResonances for all carbon atoms in the molecule.
Mass Spec.Molecular ion peak corresponding to the calculated mass.
IRCharacteristic absorptions for N-H and C-H bonds.

Table 2: Analytical Data for the Target Compound.

Conclusion

This technical guide has detailed a reliable and efficient synthetic pathway for the preparation of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine. The strategy leverages the power of the copper-catalyzed azide-alkyne cycloaddition to construct the core triazole ring with high regioselectivity. The use of a protected amine precursor ensures the selective formation of the desired product. The protocols and insights provided herein are intended to empower researchers in medicinal chemistry and drug development to access this valuable building block for the synthesis of novel therapeutic agents.

References

  • Organic Syntheses Procedure, (1R,6S,7S)-4-(tert-BUTYLDIMETHYLSILOXY)-6-(TRIMETHYLSILYL)BICYCLO[5.4.0]UNDEC-4-EN-2-ONE. Available at: [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Al-Mustansiriyah Journal of Science.
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  • Frontiers, Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors.
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. Molecules.
  • 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures. Molecules.
  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry.
  • Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles. The Journal of Organic Chemistry.
  • Google Patents, CN101328129B - Preparation of 3-methoxy propanamine.
  • Process-Divergent Syntheses of 4- and 5-Sulfur-Functionalized 1,2,3-Triazoles via Copper-Catalyzed Azide–Alkyne Cycloadditions of 1-Phosphinyl-2-sulfanylethynes. The Journal of Organic Chemistry.
  • Synthesis of 1,2,3-Triazole-Containing Methoxylated Cinnamides and Their Antileishmanial Activity against the Leishmania braziliensis Species. Molecules.
  • NextSDS, [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine. Available at: [Link]

  • Metal-free intermolecular azide-alkyne cycloaddition promoted by glycerol. Green Chemistry.
  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. European Journal of Medicinal Chemistry.
  • The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cycliz
  • Synthesis of 1,2,3-Triazole-Methyl-Menadione Derivatives: Evaluation of Electrochemical and Antiparasitic Properties. Molecules.
  • 5-methyl-1H-1,2,3-triazol-4-yl]diphenylmethyl}morpholine. Acta Crystallographica Section E.
  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules.
  • Wikipedia, Azide-alkyne Huisgen cycloaddition. Available at: [Link]

  • Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Molecules.
  • Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules.
  • Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents. Journal of Organic and Pharmaceutical Chemistry.
  • Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. Polymers.
  • 4-Methyl-1,2,3-Triazoles as N-Acetyl-Lysine Mimics Afford Potent BET Bromodomain Inhibitors with Improved Selectivity. Journal of Medicinal Chemistry.

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Exploratory

[5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine chemical properties

An In-depth Technical Guide to [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine: Properties, Synthesis, and Applications Abstract This technical guide provides a comprehensive overview of the chemical properties, syn...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine. As a substituted 1,2,3-triazole, this compound is a product of "click chemistry," a class of reactions known for their efficiency and specificity. The 1,2,3-triazole core is a significant pharmacophore in modern medicinal chemistry, valued for its stability and ability to engage in biological interactions. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the molecule's physicochemical characteristics, a detailed synthesis protocol via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), and a discussion of its potential in therapeutic research.

Introduction to 1,2,3-Triazoles and "Click Chemistry"

The 1,2,3-triazole ring system is a five-membered heterocycle that has become a cornerstone in medicinal chemistry, materials science, and chemical biology.[1] While not found in natural products, its synthetic accessibility and robust chemical nature make it an ideal scaffold. The development of "click chemistry" revolutionized the synthesis of these compounds.[2] Specifically, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) allows for the near-perfect, regioselective formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[3] This reaction is prized for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool for creating diverse molecular libraries.[2][4] The resulting triazole ring is more than a simple linker; it actively participates in hydrogen bonding and dipole interactions, contributing significantly to a molecule's binding affinity with biological targets.[2]

Physicochemical Properties

The fundamental chemical and physical properties of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine are summarized below. These properties are critical for its handling, formulation, and application in both synthetic and biological contexts. The presence of a primary amine and a methoxymethyl group, in addition to the triazole core, imparts a degree of polarity and hydrogen bonding capability to the molecule.

PropertyValueSource
Molecular Formula C₅H₁₀N₄O[5][6]
Molecular Weight 142.15 g/mol [6]
CAS Number 120829-18-7[7]
Canonical SMILES COCC1=C(CN)N=NN1[5]
InChI Key ZMMGMUNCYZJEAD-UHFFFAOYSA-N[5]
Predicted XlogP -1.8[5]
Appearance (Expected) Off-white to pale yellow solid or oilGeneral observation
Solubility Expected to be soluble in polar solvents and aqueous acid.[8]Inferred

Synthesis Methodology: The CuAAC Approach

The most efficient and widely adopted method for synthesizing 1,4-disubstituted 1,2,3-triazoles like the title compound is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[9][3] This reaction provides excellent regioselectivity, exclusively yielding the 1,4-isomer, which is a significant advantage over thermal Huisgen cycloadditions that produce a mixture of 1,4 and 1,5-regioisomers.[1]

The synthesis of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine involves the reaction between 3-methoxy-1-propyne and azidomethylamine (or a protected equivalent followed by deprotection). The copper(I) catalyst, often generated in situ from a copper(II) source like CuSO₄ and a reducing agent like sodium ascorbate, is crucial for the reaction's success.

Conceptual Synthesis Pathway

The diagram below illustrates the core principle of the CuAAC reaction.

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product alkyne Terminal Alkyne (e.g., 3-methoxy-1-propyne) product 1,4-Disubstituted 1,2,3-Triazole alkyne->product [3+2] Cycloaddition azide Organic Azide (e.g., Azidomethylamine) azide->product catalyst Cu(I) Catalyst (from CuSO₄/Na-Ascorbate) catalyst->product Catalyzes

Caption: General scheme of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis. Note: This is a generalized protocol and may require optimization. Handle all reagents with appropriate safety precautions.

  • Reagent Preparation:

    • In a suitable reaction vessel, dissolve 3-methoxy-1-propyne (1.0 eq) in a 1:1 mixture of t-butanol and water.

    • In a separate vessel, prepare a solution of the azide precursor (e.g., a protected azidomethylamine, 1.0 eq).

  • Catalyst Preparation:

    • Prepare a fresh aqueous solution of sodium ascorbate (0.1 eq).

    • Prepare a separate aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.02 eq).

  • Reaction Execution:

    • To the stirred solution of the alkyne, add the azide solution.

    • Sequentially add the sodium ascorbate solution followed by the copper(II) sulfate solution. The reaction mixture may change color, indicating the formation of the Cu(I) species.

    • Stir the reaction vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • If a protecting group was used, perform the appropriate deprotection step.

    • Purify the crude product using column chromatography on silica gel to yield [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine.

  • Characterization:

    • Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[10]

Synthesis Workflow Diagram

Synthesis_Workflow start Start: Assemble Reagents dissolve Dissolve Alkyne & Azide in t-BuOH/Water start->dissolve add_catalyst Add Na-Ascorbate & CuSO₄ Solution dissolve->add_catalyst react Stir at Room Temp (12-24h) add_catalyst->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up & Organic Extraction monitor->workup Reaction Complete purify Purify via Column Chromatography workup->purify characterize Characterize Structure (NMR, HRMS) purify->characterize end Final Product characterize->end

Caption: Step-by-step workflow for the synthesis of the target compound.

Reactivity and Stability

The 1,2,3-triazole ring is an aromatic and highly stable heterocyclic system.[8] It is generally resistant to hydrolysis, mild oxidation, and reduction, which contributes to its utility as a stable scaffold in drug design.[8]

  • Triazole Core: The triazole ring itself is relatively unreactive. The nitrogen atoms are weakly basic.

  • Aminomethyl Group (-CH₂NH₂): The primary amine at the 4-position is the most reactive site. It is basic and will be protonated in acidic media, increasing aqueous solubility.[8] It can undergo typical amine reactions such as acylation, alkylation, and Schiff base formation, making it a key handle for further chemical modification.

  • Methoxymethyl Group (-CH₂OCH₃): The ether linkage is generally stable under neutral and basic conditions but can be susceptible to cleavage under strong acidic conditions.

For storage, the compound should be kept in a cool, dry place, away from strong oxidizing agents. Due to the basic amine, it may be sensitive to acidic gases.

Applications in Research and Drug Development

While specific biological data for [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine is not widely published, its structural motifs are present in numerous biologically active molecules. The 1,2,3-triazole scaffold is a recognized "privileged" structure in medicinal chemistry, appearing in compounds with a wide range of therapeutic activities.

  • Scaffold for Drug Discovery: This compound serves as a versatile building block. The primary amine allows for its conjugation to other molecules of interest, such as carboxylic acids, to form larger, more complex structures. This approach has been used to develop inhibitors for various enzymes and receptors.[11][12]

  • Potential Pharmacological Activity: Triazole derivatives have demonstrated a vast array of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral (including anti-HIV) properties.[1][13][14] The specific substitution pattern of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine makes it a candidate for screening in various biological assays to explore its therapeutic potential. For instance, related structures have been investigated as FGFR inhibitors for cancer therapy.[15]

Conclusion

[5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine is a synthetically accessible and chemically stable molecule. Its properties are defined by the robust 1,2,3-triazole core and the reactive primary amine handle. The prevalence of the CuAAC reaction ensures its efficient and specific synthesis, making it a valuable building block for researchers in medicinal chemistry and drug discovery. The established importance of the triazole pharmacophore suggests that this compound and its derivatives are promising candidates for the development of novel therapeutic agents.

References

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  • [Applying click chemistry to synthesis of chiral[1][4][7]‐triazole liquid crystals - Taylor & Francis]()

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  • [5-methyl-1H-1,2,3-triazol-4-yl]diphenylmethyl}morpholine - PMC]()
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  • [1H-1,2,3-triazol-4-yl]methyl}(ethyl)amine - MilliporeSigma]()
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Foundational

CAS number 120829-18-7 properties

An In-Depth Technical Guide to 2,2,4-Trimethyl-1,3-Pentanediol Diisobutyrate (CAS No. 120829-18-7) Executive Summary This technical guide provides a comprehensive overview of 2,2,4-trimethyl-1,3-pentanediol diisobutyrate...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2,2,4-Trimethyl-1,3-Pentanediol Diisobutyrate (CAS No. 120829-18-7)

Executive Summary

This technical guide provides a comprehensive overview of 2,2,4-trimethyl-1,3-pentanediol diisobutyrate, a non-phthalate plasticizer and coalescing agent. It is a colorless, stable liquid with low viscosity and a faint odor.[1][2] This compound is widely used in the production of flexible PVC products, water-based paints and coatings, adhesives, and sealants.[3] Its primary functions are to increase the flexibility and durability of plastic products and to promote the formation of a continuous film in latex paints. This guide details its chemical and physical properties, synthesis methods, mechanisms of action, applications, and toxicological profile, providing essential information for researchers, scientists, and professionals in drug development and chemical industries.

Chemical Identification and Physicochemical Properties

2,2,4-Trimethyl-1,3-pentanediol diisobutyrate is a diester of isobutyric acid and 2,2,4-trimethyl-1,3-pentanediol.[4] It is also known by several synonyms, including TXIB and Kodaflex TXIB.[2][5] The compound is a mixture of two stereoisomers.

Table 1: Physicochemical Properties of 2,2,4-Trimethyl-1,3-Pentanediol Diisobutyrate

PropertyValueReference
CAS Number 6846-50-0 (primary), 120829-18-7[5]
Molecular Formula C16H30O4[5][6]
Molecular Weight 286.41 g/mol [2][5][6]
Appearance Clear, colorless liquid[3][4][6]
Odor Faint, musty[1][2]
Melting Point -70 °C / -94 °F[4][6][7]
Boiling Point 280 °C / 536 °F[4][6][7]
Flash Point 128 °C / 262.4 °F[6]
Autoignition Temperature 423 °C / 793.4 °F[6]
Density 0.941 g/mL at 25 °C[4]
Vapor Pressure 8.5 x 10⁻³ mmHg[2]
Water Solubility Insoluble[6]
logP (Octanol/Water Partition Coefficient) 3.436[5]

Synthesis and Manufacturing

The synthesis of 2,2,4-trimethyl-1,3-pentanediol diisobutyrate can be achieved through several methods. A common industrial process involves the esterification of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate with isobutyric acid in the presence of a solid acid catalyst.[8] Another patented method describes its synthesis from isobutyraldehyde, which undergoes an aldol condensation and disproportionation-esterification reaction. A process for synthesizing it from 2,4-diisopropyl-5,5-dimethylmetadioxane, a byproduct of other chemical processes, has also been developed.

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_products Products A 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate C Esterification A->C B Isobutyric Acid B->C D 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate C->D E Water C->E Byproduct catalyst Solid Acid Catalyst catalyst->C

Caption: Synthesis of 2,2,4-trimethyl-1,3-pentanediol diisobutyrate.

Mechanism of Action in Key Applications

As a Coalescing Agent in Latex Paints

In latex paints, polymer particles are dispersed in water. For a durable, continuous film to form upon drying, these particles must fuse together. 2,2,4-trimethyl-1,3-pentanediol diisobutyrate acts as a coalescing agent by temporarily lowering the glass transition temperature (Tg) of the latex polymer particles. This softening of the particles allows them to merge and form a cohesive film at ambient temperatures. After the film has formed, the coalescent slowly evaporates, and the film regains its original hardness and durability.[9]

Coalescence_Mechanism cluster_initial Initial State (Wet Paint) cluster_process Process cluster_final Final State (Dry Film) A Latex Polymer Particles (High Tg) E Coalescent softens polymer particles (Lowers Tg) A->E B Water D Water Evaporation B->D C Coalescent (This Compound) C->E F Continuous Polymer Film E->F G Coalescent Evaporation F->G H Hard, Durable Film (Original Tg Restored) G->H

Sources

Exploratory

Spectroscopic Characterization of[5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine: A Comprehensive Technical Guide

Introduction and Structural Significance The compound [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine (CAS Number: 120829-18-7)[1] is a highly functionalized heterocyclic building block. Substituted 1,2,3-triazoles...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Significance

The compound [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine (CAS Number: 120829-18-7)[1] is a highly functionalized heterocyclic building block. Substituted 1,2,3-triazoles are widely recognized in drug discovery as nonclassical bioisosteres for amide bonds, capable of mimicking both trans- and cis- configurations depending on their substitution patterns[2].

Characterizing 4,5-disubstituted 1H-1,2,3-triazoles presents unique analytical challenges. At room temperature, the N-H proton undergoes rapid exchange between the N1, N2, and N3 positions on the NMR timescale[3][4]. This tautomeric equilibration often broadens or completely obscures the N-H signal, making standard 1D NMR insufficient for complete structural validation[3]. To unambiguously confirm the regiochemistry of the methanamine and methoxymethyl groups, a multi-modal spectroscopic approach integrating 1D/2D NMR, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FTIR) is required.

Workflow Compound [5-(methoxymethyl)-1H- 1,2,3-triazol-4-yl]methanamine NMR NMR Spectroscopy (1D & 2D) Compound->NMR HRMS HRMS (ESI-TOF) Exact Mass & MS/MS Compound->HRMS FTIR FTIR Spectroscopy Vibrational Modes Compound->FTIR Struct Regiochemistry & Connectivity NMR->Struct Mass Molecular Formula & Fragmentation HRMS->Mass Func Functional Group Validation FTIR->Func Final Unambiguous Structural Characterization Struct->Final Mass->Final Func->Final

Multi-modal spectroscopic workflow for 1,2,3-triazole characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D NMR (¹H and ¹³C)

The ¹H NMR spectrum of this compound is defined by two distinct methylene environments and one methoxy group. The methoxymethyl (-CH₂OCH₃) group typically presents a singlet for the methylene protons at ~4.66 ppm and a singlet for the methoxy protons at ~3.41 ppm[3]. The methanamine (-CH₂NH₂) methylene protons appear slightly more upfield at ~3.95 ppm due to the lower electronegativity of nitrogen compared to oxygen.

2D NMR (HMBC)

Because the triazole core lacks C-H protons, 1D ¹³C NMR alone cannot definitively assign which methylene group is attached to C4 versus C5. Heteronuclear Multiple Bond Correlation (HMBC) is strictly required. The methylene protons of the methanamine group will show a ²J correlation to C4 and a ³J correlation to C5. Conversely, the methoxymethyl protons will show a ²J correlation to C5 and a ³J correlation to C4.

HMBC C4 Triazole C4 C5 Triazole C5 H_amine CH2 (Methanamine) H_amine->C4 2J H_amine->C5 3J H_ether CH2 (Methoxymethyl) H_ether->C4 3J H_ether->C5 2J

Key 2J and 3J HMBC NMR correlations establishing the 4,5-disubstitution.

Quantitative NMR Data Summary
Position¹H Shift (ppm, DMSO-d₆)MultiplicityIntegration¹³C Shift (ppm)Structural Assignment
Triazole N-H 14.50 - 15.00br s1H-Rapidly exchanging tautomeric proton[3][4]
C4 ---~142.5Quaternary triazole carbon
C5 ---~131.2Quaternary triazole carbon
C4-CH₂-NH₂ 3.95s2H36.4Methylene adjacent to primary amine
C5-CH₂-O-CH₃ 4.66s2H64.9Methylene adjacent to ether oxygen[3]
O-CH₃ 3.41s3H57.9Methoxy methyl group[3]
-NH₂ 1.80 - 2.20br s2H-Primary amine protons

High-Resolution Mass Spectrometry & FTIR

To validate the molecular formula (C₅H₁₀N₄O) and functional group integrity, HRMS and FTIR are deployed in tandem. Soft ionization (ESI) is preferred to prevent premature in-source fragmentation of the labile methoxymethyl group.

TechniqueParameterObserved / Expected ValueAssignment / Causality
HRMS (ESI+) [M+H]⁺ (m/z)143.0927 (Theoretical)Confirms exact molecular formula.
HRMS (MS/MS) Neutral Loss-17 Da, -32 DaDiagnostic loss of NH₃ (amine) and CH₃OH (ether)[3].
FTIR ν(N-H) amine3350, 3280 cm⁻¹Confirms presence of the primary amine.
FTIR ν(C-O-C)~1100 cm⁻¹Confirms the aliphatic ether linkage.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate internal validation checkpoints.

Protocol A: High-Resolution NMR Acquisition (1D & 2D)
  • Step 1: Solvent Selection & Preparation. Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆ (containing 0.03% v/v TMS).

    • Causality: While CDCl₃ is a standard solvent, the rapid tautomeric exchange of the triazole N-H often renders it invisible in CDCl₃[3]. DMSO-d₆ acts as a hydrogen-bond acceptor, slowing the exchange rate and increasing the probability of observing the broad N-H and -NH₂ signals.

  • Step 2: Tuning and Shimming (Validation). Insert the sample into a 500 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM) followed by 3D gradient shimming.

    • Validation Checkpoint: Ensure the TMS peak line-width at half-height (FWHM) is < 1.0 Hz. Poor shimming will obscure the subtle line broadening caused by tautomerism.

  • Step 3: 1D Acquisition. Acquire the ¹H spectrum (ns=16, d1=2s) and ¹³C{¹H} spectrum (ns=512, d1=2s).

  • Step 4: HMBC Acquisition. Set up a 2D ¹H-¹³C HMBC experiment optimized for long-range couplings (J = 8 Hz).

    • Causality: This is the critical step for regiochemical assignment. The cross-peaks between the methylene protons and the quaternary triazole carbons act as a self-validating map of the 4,5-disubstitution pattern.

Protocol B: HRMS (ESI-TOF) Workflow
  • Step 1: Instrument Calibration. Calibrate the ESI-TOF instrument using a standard tuning mix (e.g., Agilent ESI-L).

    • Validation Checkpoint: Mass accuracy must be verified to be < 5 ppm across the m/z 100-1000 range before sample injection.

  • Step 2: Sample Introduction. Dilute the compound to 1 µg/mL in 50:50 Methanol:Water with 0.1% Formic Acid. Inject via direct infusion at 5 µL/min.

    • Causality: Formic acid promotes protonation to yield the [M+H]⁺ ion. Soft ionization (capillary voltage ~3000 V, low fragmentor voltage) is strictly required because aliphatic methoxymethyl groups are prone to losing methanol (-32 Da) under harsh in-source conditions[3].

  • Step 3: MS/MS Fragmentation. Isolate the parent ion (m/z 143.09) and apply a collision energy of 15-20 eV. Record the product ion spectrum to observe the diagnostic loss of ammonia and methanol.

References

  • NextSDS. "[5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine Chemical Substance Information". NextSDS Database. 1

  • W. Dehaen et al. "Synthesis of N-unsubstituted 1,2,3-triazoles via a cascade including propargyl azides, allenyl azides, and triazafulvenes". Arkivoc, 2016. 3

  • J. Zhang et al. "Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies". PMC / NIH, 2016. 5

  • Comprehensive Heterocyclic Chemistry. "1,2,3-Triazoles". PMC / NIH, 2008. 4

Sources

Foundational

In-Depth Technical Guide:[5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine

Executive Summary & Molecular Identity [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine (CAS: 120829-18-7) is a highly specialized, low-molecular-weight heterocyclic building block. Featuring a 1H-1,2,3-triazole core...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Identity

[5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine (CAS: 120829-18-7) is a highly specialized, low-molecular-weight heterocyclic building block. Featuring a 1H-1,2,3-triazole core substituted with a methanamine and a methoxymethyl group, this molecule serves as a privileged scaffold in Fragment-Based Drug Discovery (FBDD) . It is primarily utilized as a metabolically stable bioisostere for amides and dipeptides, offering absolute resistance to proteolytic cleavage while maintaining the critical dipole moment and hydrogen-bonding vectors required for high-affinity target engagement.

Structural & Physicochemical Profiling

The 1H-1,2,3-triazole ring undergoes rapid annular tautomerism (transitioning between 1H, 2H, and 3H forms) in solution. This dynamic equilibrium allows the core to act as both a hydrogen bond donor and acceptor, dynamically adapting to the electronic microenvironment of a protein active site.

Table 1: Physicochemical Properties and Pharmacological Implications
PropertyValueCausality / Pharmacological Implication
Molecular Formula C5H10N4OOptimal heavy-atom count for FBDD library inclusion.
Molecular Weight 142.16 g/mol High ligand efficiency (LE); allows room for further functionalization.
Topological Polar Surface Area 76.7 ŲExcellent membrane permeability; optimal for intracellular/CNS targeting.
Hydrogen Bond Donors 3 (NH2, Triazole NH)Strong interaction potential with active site Asp/Glu residues.
Hydrogen Bond Acceptors 4 (N, N, N, O)Versatile coordination with kinase hinge regions or metalloenzymes.
Rotatable Bonds 3Low entropic penalty upon target binding, enhancing binding free energy.

Mechanistic Synthesis & Retrosynthetic Logic

Synthesizing N-unsubstituted (1H) 4,5-disubstituted triazoles presents a unique regiochemical challenge. Classical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is strictly limited to terminal alkynes . Therefore, constructing the 4,5-disubstituted architecture requires either multi-component reactions or the cycloaddition of an internal alkyne with a protected azide, followed by global deprotection.

To avoid the explosive hazards of volatile hydrazoic acid and the poor yields associated with direct sodium azide cycloadditions, the field-proven methodology employs p-methoxybenzyl azide (PMB-N3) as a safety surrogate. The use of a PMB protecting group allows for safe thermal [3+2] cycloaddition and facilitates the chromatographic separation of the resulting regioisomers prior to final deprotection.

SynthesisWorkflow A Internal Alkyne (Phthalimide Protected) C [3+2] Cycloaddition (Thermal, 110°C) A->C B PMB-Azide (Safety Surrogate) B->C D Regioisomer Separation (Silica Gel) C->D Isomeric Mixture E Global Deprotection (Hydrazine then TFA/Anisole) D->E Pure Regioisomer F Target Molecule: 1H-1,2,3-Triazole Core E->F Cleavage of PMB & Phthalimide

Fig 1. Regioselective synthesis workflow for 4,5-disubstituted 1H-triazoles.

Experimental Protocol: A Self-Validating System

The following step-by-step methodology outlines the synthesis of[5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine, engineered for high fidelity, regiochemical purity, and safety.

Step 1: Preparation of the Internal Alkyne
  • Procedure: React 4-methoxybut-2-yn-1-ol with methanesulfonyl chloride (1.2 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C to form the mesylate. After aqueous workup, displace the mesylate with potassium phthalimide (1.1 eq) in dimethylformamide (DMF) at 60 °C for 4 hours.

  • Causality: The phthalimide group protects the primary amine from participating in unwanted nucleophilic side reactions during the high-temperature cycloaddition step, while the methoxymethyl ether linkage remains chemically inert.

Step 2: Thermal [3+2] Cycloaddition
  • Procedure: Dissolve the resulting 2-(4-methoxybut-2-yn-1-yl)isoindoline-1,3-dione and PMB-N3 (1.2 eq) in toluene. Heat to 110 °C under an inert atmosphere for 18 hours. Concentrate the solvent in vacuo and purify via silica gel chromatography to isolate the desired 1-PMB-4,5-disubstituted intermediate.

  • Causality: Thermal cycloaddition of internal alkynes inevitably yields a mixture of 1,4,5-trisubstituted regioisomers. The bulky, electron-rich PMB group induces sufficient polarity and steric differences between the isomers to allow baseline separation via chromatography, ensuring the absolute regiochemical purity of the final product.

Step 3: Global Deprotection
  • Procedure: Treat the isolated intermediate with hydrazine hydrate (3.0 eq) in ethanol at reflux for 2 hours to cleave the phthalimide. Filter the solid byproduct, concentrate the filtrate, and resuspend the intermediate in a mixture of Trifluoroacetic Acid (TFA) and anisole (10:1 v/v). Heat at 70 °C for 6 hours.

  • Causality: Hydrazine provides orthogonal, mild cleavage of the phthalimide to yield the free amine. In the subsequent step, TFA cleaves the PMB group to reveal the 1H-triazole. Anisole is a critical addition; it acts as a carbocation scavenger, preventing the liberated PMB cation from re-alkylating the highly nucleophilic triazole core or the newly freed primary amine.

Pharmacological Relevance & Bioisosterism

The strategic placement of the methanamine and methoxymethyl groups on the triazole core makes this molecule an exceptional pharmacophore. The triazole ring perfectly mimics a trans-peptide bond's dipole moment (~5 Debye) and spatial geometry. Recent studies have demonstrated the profound efficacy of 4,5-disubstituted 1,2,3-triazoles in binding directly to the heme iron of complex metalloenzymes like Indoleamine 2,3-Dioxygenase 1 (IDO1), a critical target in cancer immunotherapy .

BindingLogic Core 1H-1,2,3-Triazole Core Peptide Bond Bioisostere Sub1 C4: Methanamine (-CH2NH2) Primary Pharmacophore Core->Sub1 Sub2 C5: Methoxymethyl (-CH2OCH3) Lipophilic Bulk & Acceptor Core->Sub2 Target3 Dipole Alignment & Pi-Stacking (Aromatic residues) Core->Target3 Pi-Electron Interaction Target1 Salt Bridge / H-Bond Donor (e.g., Asp/Glu residues) Sub1->Target1 Protonated Amine Binding Target2 Hydrophobic Pocket / H-Bond Acceptor (e.g., Kinase hinge) Sub2->Target2 Ether Oxygen Binding

Fig 2. Pharmacophore mapping and target-binding logic of the triazole bioisostere.

References

  • Title: [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine - Chemical Substance Information Source: NextSDS Database URL: [Link]

  • Title: Metal-free syntheses of N-functionalized and NH-1,2,3-triazoles: an update on recent developments Source: Chemical Communications (RSC) URL: [Link]

  • Title: A Mild Multi-Component Reaction for the Synthesis of 4,5-Disubstituted 1H-1,2,3-Triazoles from Phosphonium Salts, Aldehydes, and Sodium Azide Source: Synthesis (Thieme Chemistry / Organic Chemistry Portal) URL: [Link]

  • Title: 4,5-Disubstituted 1,2,3-triazoles: Effective Inhibition of Indoleamine 2,3-Dioxygenase 1 Enzyme Regulates T cell Activity and Mitigates Tumor Growth Source: Scientific Reports (Nature) URL: [Link]

Exploratory

A Deep Dive into the Discovery and History of Triazole Compounds in Medicinal Chemistry

print(google_search.search(queries=["first synthesis of 1,2,3-triazole Pechmann 1888", "discovery of 1,2,4-triazole Bladin 1885", "timeline of azole antifungal drug discovery and development", "key properties of first an...

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Author: BenchChem Technical Support Team. Date: March 2026

print(google_search.search(queries=["first synthesis of 1,2,3-triazole Pechmann 1888", "discovery of 1,2,4-triazole Bladin 1885", "timeline of azole antifungal drug discovery and development", "key properties of first and second generation triazole antifungals", "clinical applications of triazoles beyond fungal infections", "protocol for copper-catalyzed azide-alkyne cycloaddition (CuAAC) synthesis of 1,4-disubstituted-1,2,3-triazole", "quantitative data on triazole antifungal activity MIC values"]))

The trajectory of medicinal chemistry is marked by the discovery of key structural motifs that unlock new therapeutic possibilities. Among these, the triazole ring—a five-membered heterocycle containing three nitrogen atoms—stands out as a "privileged structure."[1] Its remarkable stability, capacity for hydrogen bonding, and bioisosteric properties have made it a cornerstone in the development of a multitude of therapeutic agents.[1] This guide provides an in-depth exploration of the discovery and historical evolution of triazole compounds, tracing their journey from foundational organic chemistry to their current status as indispensable tools in the pharmaceutical armamentarium.

Foundational Discoveries: The Birth of Triazole Chemistry

The story of triazoles begins not in a pharmaceutical lab, but in the realm of fundamental organic synthesis. The two isomeric forms of the triazole ring, 1,2,3-triazole and 1,2,4-triazole, were first described in the late 19th century. The name "triazole" was first proposed by Bladin in 1885 to describe this five-membered heterocyclic ring system with the molecular formula C2H3N3.[2]

The initial synthesis of these core structures laid the groundwork for all subsequent developments. While the very earliest discoveries are rooted in the foundational work of chemists of that era, it was the establishment of reliable synthetic routes that truly opened the door to their exploration. A pivotal moment in the history of 1,2,3-triazoles was the development of the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide and an alkyne.[3][4] This method, though groundbreaking, often resulted in a mixture of regioisomers.

The landscape of 1,2,3-triazole synthesis was revolutionized by the advent of "click chemistry." The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provided a highly reliable and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[5][] This reaction's efficiency, specificity, and biocompatibility have made it an invaluable tool in drug discovery and development.[5]

The Antifungal Revolution: Triazoles Take Center Stage

While the first report of the antifungal activity of an azole compound, benzimidazole, dates back to 1944, it was the latter half of the 20th century that saw the rise of azoles as powerful antifungal agents.[2][7] The initial exploration focused on imidazole-containing compounds like clotrimazole and miconazole in the late 1960s.[7] However, it was the development of ketoconazole in the early 1980s that marked a significant milestone as the first orally available azole for treating systemic fungal infections.[7][8]

The introduction of the first-generation triazoles, fluconazole (introduced in 1990) and itraconazole (introduced in 1992), represented a major leap forward.[7][9] These compounds offered a broader spectrum of activity and a significantly improved safety profile compared to their predecessors.[7]

The primary mechanism of action for triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is a critical component in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][10] By binding to the heme iron of CYP51, triazoles disrupt ergosterol synthesis, leading to a compromised cell membrane and ultimately, fungal cell death.[1][10][11] More recent research has also uncovered a secondary mechanism of action where triazoles induce negative feedback on HMG-CoA reductase, the rate-limiting step in ergosterol biosynthesis.[12]

The success of the first-generation triazoles spurred the development of second-generation agents like voriconazole and posaconazole.[7][8] These newer compounds exhibit even greater potency and an expanded spectrum of activity, particularly against resistant fungal strains and emerging pathogens like Aspergillus spp.[7][8]

Table 1: Key Milestones in the Development of Azole Antifungal Drugs

Drug Class Year of Introduction Key Characteristics
Miconazole Imidazole1969First systemic azole agent, but with significant toxicity.[9]
Ketoconazole Imidazole1977First oral azole agent; not active against Aspergillus.[9]
Fluconazole Triazole (1st Gen)1990Excellent oral bioavailability; effective against Candida and Cryptococcus.[3][7][9]
Itraconazole Triazole (1st Gen)1992Broader spectrum than fluconazole, including activity against Aspergillus.[3][7][9]
Voriconazole Triazole (2nd Gen)-Second-generation triazole with enhanced potency and activity against resistant pathogens.[7][8]
Posaconazole Triazole (2nd Gen)-Second-generation triazole with broad-spectrum activity, including against emerging fungal threats.[7][8]

Diagram 1: Timeline of Key Discoveries in Triazole Medicinal Chemistry

G cluster_1800s 19th Century Foundational Synthesis cluster_1940s Mid-20th Century: Early Biological Activity cluster_1960s_80s Late 20th Century: Rise of Azole Antifungals cluster_1990s The Triazole Breakthrough cluster_2000s Modern Era: Click Chemistry and Beyond 1885 1885: Bladin coins the name 'triazole' 1944 1944: First report of antifungal activity of an azole (benzimidazole) 1885->1944 1969 1969: Miconazole, the first systemic azole, is introduced 1944->1969 1980s Early 1980s: Ketoconazole, the first oral azole for systemic infections, is released 1969->1980s 1990 1990: Fluconazole is introduced, offering improved safety and bioavailability 1980s->1990 1992 1992: Itraconazole is introduced with a broader spectrum of activity 1990->1992 2000s 2000s: Development of second-generation triazoles (e.g., Voriconazole, Posaconazole) 1992->2000s Click Rise of 'Click Chemistry' for efficient 1,2,3-triazole synthesis 2000s->Click

A chronological overview of significant milestones in the development of triazole compounds.

Diagram 2: Mechanism of Action of Triazole Antifungals

Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 conversion Ergosterol Ergosterol Fungal_Cell_Membrane Intact Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane essential component of CYP51->Ergosterol produces Disrupted_Membrane Disrupted Fungal Cell Membrane CYP51->Disrupted_Membrane leads to Triazoles Triazole Antifungals (e.g., Fluconazole) Triazoles->CYP51 inhibits G cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification Azide Organic Azide Mix Combine in Solvent (e.g., tBuOH/H2O) Azide->Mix Alkyne Terminal Alkyne Alkyne->Mix Catalyst Cu(II) + Sodium Ascorbate Catalyst->Mix Stir Stir at Room Temp under Inert Atmosphere Mix->Stir Extract Aqueous Workup & Extraction Stir->Extract Purify Column Chromatography Extract->Purify Product 1,4-Disubstituted 1,2,3-Triazole Purify->Product

Sources

Foundational

Triazole-Containing Compounds: A Comprehensive Technical Guide to Their Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals Preamble: The Privileged Triazole Scaffold The five-membered heterocyclic triazole ring, existing as 1,2,3- and 1,2,4-isomers, is a cornerstone in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Privileged Triazole Scaffold

The five-membered heterocyclic triazole ring, existing as 1,2,3- and 1,2,4-isomers, is a cornerstone in medicinal chemistry.[1][2] Its unique structural features, including the presence of three nitrogen atoms, allow for a multitude of weak, non-covalent interactions with biological macromolecules.[1][3] This facilitates binding to a wide array of enzymes and receptors, making triazoles a "privileged scaffold" in drug design.[1][2][3] Consequently, triazole-containing compounds exhibit a broad spectrum of pharmacological activities, including antifungal, antiviral, anticancer, anti-inflammatory, anticonvulsant, and neuroprotective effects.[1][4][5]

This guide will systematically dissect the key therapeutic target classes for triazole derivatives, providing the scientific rationale and experimental frameworks necessary for advancing research and development in this exciting field.

Part 1: Major Therapeutic Target Classes of Triazole Compounds

Enzymes: The Workhorses of Cellular Function

Enzymes represent a major class of proteins targeted by triazole-containing compounds. The mechanism of inhibition often involves the coordination of one of the triazole's nitrogen atoms with a metal cofactor in the enzyme's active site or through various non-covalent interactions that stabilize the enzyme-inhibitor complex.[1][3]

The most well-established and commercially successful application of triazoles as enzyme inhibitors is in the context of antifungal therapy.

  • Target: Lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[3][6][7]

  • Mechanism of Action: The lone pair of electrons on a nitrogen atom of the triazole ring coordinates with the heme iron atom in the active site of CYP51.[1][3] This potent inhibition disrupts the fungal cell membrane integrity by depleting ergosterol and causing the accumulation of toxic sterol intermediates.[3][8]

  • Examples: Fluconazole, Itraconazole, Voriconazole, and Posaconazole are widely used triazole antifungals.[3][6]

  • Clinical Significance: These drugs have revolutionized the treatment of systemic fungal infections.[3] However, the emergence of resistance necessitates the development of new triazole antifungals.[1] It is also important to note that triazoles can inhibit human CYP isozymes (e.g., CYP3A4, CYP2C9, CYP2C19), leading to potential drug-drug interactions.[9][10][11]

Beyond antifungal applications, triazoles have been shown to inhibit a range of other enzymes implicated in various diseases:

  • Indoleamine 2,3-dioxygenase 1 (IDO1): A heme-containing enzyme that is a key immune checkpoint in cancer.[12] Icotinib-1,2,3-triazole derivatives have shown remarkable inhibitory activity against IDO1, with IC50 values in the low micromolar range.[1] The mechanism involves the coordination of the triazole with the heme iron of IDO1.[1]

  • Cholinesterases (AChE and BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for Alzheimer's disease.[2][4] Triazole-chromenone derivatives have been designed as multi-target-directed ligands with selective BuChE inhibitory activity.[4]

  • Xanthine Oxidase (XO): A key enzyme in purine metabolism, the inhibition of which is a therapeutic approach for hyperuricemia and gout.[13] Triazole derivatives are being explored as potential XO inhibitors.[13]

  • Proteases: Triazole derivatives have demonstrated inhibitory effects on serine proteases like chymotrypsin and trypsin, as well as cysteine proteases like papain.[14]

  • α-Glucosidase: Inhibition of this enzyme is an important strategy for managing type 2 diabetes.[5] Quinazolinone-1,2,3-triazole hybrids have displayed excellent α-glucosidase inhibitory activity, with some compounds being more potent than the reference drug acarbose.[5]

Table 1: Selected Enzyme Targets of Triazole-Containing Compounds

Enzyme TargetTherapeutic AreaExample Triazole Compound ClassReported IC50 ValuesReference(s)
Lanosterol 14α-demethylase (CYP51)AntifungalFluconazole, VoriconazoleNot specified in provided texts[3][6][7]
Indoleamine 2,3-dioxygenase 1 (IDO1)CancerIcotinib-1,2,3-triazole derivatives0.37–2.50 μM[1]
Butyrylcholinesterase (BuChE)Alzheimer's Disease1,2,3-triazole-chromenone derivatives21.71 μM (most potent compound)[4]
α-GlucosidaseDiabetesQuinazolinone-1,2,3-triazole hybrids181.0–474.5 μM[5]
Xanthine Oxidase (XO)Hyperuricemia/GoutTriazole-based scaffoldsNot specified in provided texts[13]
Receptors: The Gatekeepers of Cellular Communication

Triazole-containing compounds have also been developed to modulate the activity of various cell surface and intracellular receptors.

GPCRs represent one of the largest families of drug targets.[15][16] The versatility of the triazole scaffold makes it suitable for designing ligands that can interact with the complex binding pockets of these receptors.

  • Glucagon-like peptide-1 receptor (GLP-1R): Allosteric modulators of GLP-1R are of interest for the treatment of type 2 diabetes. Affinity selection-mass spectrometry (AS-MS) has been used to screen "double-click" triazole libraries to identify bioactive compounds for this GPCR target.[17]

  • Somatostatin Receptor Subtype-4 (SSTR4): Agonists of SSTR4 are being investigated for the treatment of Alzheimer's disease.[18]

  • α7 Nicotinic Acetylcholine Receptor (nAChR): This receptor is a target for treating Alzheimer's disease, schizophrenia, and other CNS disorders.[19] Derivatives of 1,2,3-triazole have been identified as selective and potent agonists of the α7 nAChR.[19]

Other Notable Therapeutic Targets

The therapeutic potential of triazoles extends to other important biological targets:

  • Voltage-Gated Sodium Channels (VGSCs): These channels play a crucial role in neuronal excitability, and their modulation is a key strategy for treating epilepsy.[20] A series of 1,4-disubstituted-triazole derivatives have been shown to inhibit the rNaV1.6 sodium channel isoform with IC50 values in the low micromolar range.[20]

  • Tubulin: As a key component of the cytoskeleton, tubulin is a well-established target for anticancer drugs. Triazole derivatives have been developed as tubulin polymerization inhibitors.[21]

  • DNA Synthesis: Thymidylate synthase (TS), an enzyme crucial for DNA synthesis, has been identified as a target for uracilsulfonamide-containing 1,2,3-triazole compounds with potential anticancer properties.[21]

Part 2: Experimental Workflows for Target Identification and Validation

The identification and validation of a drug target are critical steps in the drug discovery process.[22][23][24][25][26][27] A multi-faceted approach, combining computational and experimental methods, is often necessary to confidently determine the mechanism of action of a novel triazole compound.[28]

Target Identification Strategies

The initial step is to generate a hypothesis about the potential target of a bioactive triazole compound.

Computational methods can be employed to predict potential targets based on the chemical structure of the triazole compound.[29] This can help to narrow down the possibilities for experimental validation.

Diagram 1: In Silico to In Vitro Target Identification Workflow

InSilico_InVitro_Workflow Start Bioactive Triazole Compound InSilico In Silico Target Prediction (e.g., molecular docking, pharmacophore modeling) Start->InSilico Hypothesis Generate Target Hypothesis InSilico->Hypothesis Experimental Experimental Validation (Biochemical & Cellular Assays) Hypothesis->Experimental

Caption: A streamlined workflow from computational prediction to experimental validation.

These methods utilize the binding affinity of the triazole compound for its target protein.

  • Affinity Chromatography/Pull-down Assays: This is a powerful technique for isolating target proteins from complex biological samples.[30][31]

    Protocol: Affinity Pull-Down Assay for Target Identification

    • Probe Synthesis: Synthesize a derivative of the bioactive triazole compound that incorporates a linker and an affinity tag (e.g., biotin). It is crucial to ensure that the modification does not significantly alter the compound's biological activity.[31]

    • Immobilization: If using a resin, covalently attach the linker-modified triazole to a solid support like agarose beads.[31]

    • Incubation: Incubate the biotinylated triazole probe or the triazole-functionalized beads with a cell lysate or tissue extract.

    • Washing: Perform a series of washes to remove non-specifically bound proteins.

    • Elution: Elute the specifically bound proteins from the affinity matrix.

    • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry (e.g., LC-MS/MS).[31]

Diagram 2: Affinity Pull-Down Experimental Workflow

Affinity_Pull_Down cluster_prep Probe Preparation cluster_binding Target Binding & Isolation cluster_analysis Analysis Triazole Bioactive Triazole Probe Synthesize Biotinylated Triazole Probe Triazole->Probe Incubate Incubate Probe with Lysate Probe->Incubate Lysate Cell/Tissue Lysate Lysate->Incubate PullDown Streptavidin Bead Pull-Down Incubate->PullDown Wash Wash to Remove Non-specific Binders PullDown->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE MassSpec Mass Spectrometry (LC-MS/MS) SDS_PAGE->MassSpec Identification Target Protein Identification MassSpec->Identification

Caption: Step-by-step workflow for identifying protein targets using an affinity pull-down assay.

Target Validation Techniques

Once a potential target has been identified, its role in the observed biological effect of the triazole compound must be confirmed.[22][25]

These methods involve modulating the expression of the putative target gene to see if it recapitulates or alters the phenotype observed with the triazole compound.

  • RNA Interference (siRNA/shRNA): Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can be used to temporarily suppress the expression of the target gene.[23][24] If the knockdown of the target protein mimics the effect of the triazole compound, it provides strong evidence for target validation.[23]

  • Gene Knockout/Knock-in: Creating genetically modified cell lines or animal models where the target gene is deleted (knockout) or mutated (knock-in) can provide definitive evidence of the target's involvement.[22][25]

  • Enzyme Inhibition Assays: For enzymatic targets, direct inhibition by the triazole compound should be quantified by determining the IC50 or Ki value.

  • Receptor Binding Assays: For receptor targets, the binding affinity (Kd) of the triazole compound can be determined using radioligand binding assays or surface plasmon resonance (SPR).

  • Cell-Based Functional Assays: These assays measure the downstream consequences of target engagement in a cellular context.[22] For example, if a triazole compound is hypothesized to inhibit a specific kinase, a western blot could be used to measure the phosphorylation of a known substrate of that kinase.

Diagram 3: Target Validation Logic

Target_Validation_Logic Hypothesis Putative Target Identified Genetic Genetic Modulation (siRNA, Knockout) Hypothesis->Genetic Pharmacological Pharmacological Modulation (Triazole Compound) Hypothesis->Pharmacological Phenotype Observe Cellular/Biochemical Phenotype Genetic->Phenotype Pharmacological->Phenotype Comparison Compare Phenotypes Phenotype->Comparison Validation Target Validated Comparison->Validation Phenotypes Match

Caption: Logical flow for validating a putative drug target.

Part 3: Future Perspectives and Conclusion

The triazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics. The future of triazole-based drug discovery will likely focus on several key areas:

  • Multi-Target-Directed Ligands (MTDLs): For complex multifactorial diseases like Alzheimer's, triazoles are being used as linkers to create single molecules that can modulate multiple targets simultaneously.[4][32][33][34]

  • Overcoming Drug Resistance: The development of novel triazole derivatives with different modes of action is crucial to combat the growing problem of drug resistance, particularly in infectious diseases and cancer.[1]

  • Precision Medicine: As our understanding of disease biology deepens, there will be opportunities to design triazole-based compounds that target specific disease-associated mutations or pathways, leading to more personalized therapies.

References

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  • de Souza, T. B., et al. (2025). Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases. Pharmaceuticals, 18(5), 723. Available at: [Link]

  • Creative Biolabs. (n.d.). Importance of Target Identification & Validation in Drug Development. Available at: [Link]

  • Li, Y., et al. (2022). Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. Molecules, 27(19), 6293. Available at: [Link]

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  • Al-Ostoot, F. H., et al. (2025). The therapeutic efficacy of 1,2,3-triazoles in cancer. Journal of Applied Pharmaceutical Science, 15(9), 1-12. Available at: [Link]

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  • Singh, P., & Kumar, A. (2022). Pharmacological Exploration of Triazole-based Therapeutics for Alzheimer's Disease: An Overview. Current Neuropharmacology, 20(1), 187-206. Available at: [Link]

  • S. H. Sumrra, et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. Journal of the Chemical Society of Pakistan, 44(4). Available at: [Link]

  • Kumar, S., et al. (2014). Triazole-tailored guanosine dinucleosides as biomimetic ion channels to modulate transmembrane potential. Chemistry, 20(11), 3023-3028. Available at: [Link]

  • Khan, I., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(36), 32491-32503. Available at: [Link]

  • Amari, G., et al. (2018). Inhibition of NaV1.6 sodium channel currents by a novel series of 1,4-disubstituted-triazole derivatives obtained via copper-catalyzed click chemistry. Bioorganic & Medicinal Chemistry Letters, 28(15), 2572-2577. Available at: [Link]

  • Sharma, S., et al. (2024). Triazole derivatives as potential xanthine oxidase inhibitors: Design, enzyme inhibition potential, and docking studies. Archiv der Pharmazie, e2400039. Available at: [Link]

  • Kumar, V., et al. (2023). Pathogenesis of Alzheimer's Disease and Diversity of 1,2,3-Triazole Scaffold in Drug Development: Design Strategies, Structural Insights, and Therapeutic Potential. Journal of Medicinal Chemistry, 66(18), 12591-12644. Available at: [Link]

  • Kaur, D., et al. (2019). Multi-target-directed triazole derivatives as promising agents for the treatment of Alzheimer's disease. Bioorganic Chemistry, 87, 451-464. Available at: [Link]

  • Sharma, A., et al. (2020). A Review: Triazole and their derivatives. International Research Journal of Engineering and Technology, 7(7), 4349-4359. Available at: [Link]

  • Kumar, A., et al. (2025). Multi-Target-Directed Triazole Derivatives: Design, Synthesis, and Evaluation of Synergistic Modulation in Alzheimer's Disease. ACS Chemical Neuroscience, 16(18), 3001-3018. Available at: [Link]

  • Nivoix, Y., et al. (2009). The Enzymatic Basis of Drug-Drug Interactions with Systemic Triazole Antifungals. Clinical Pharmacokinetics, 48(12), 779-792. Available at: [Link]

  • Yilmaz, I., & Yilmaz, F. (2016). Investigation of inhibitory effects of triazole derivatives on the protease enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 138-142. Available at: [Link]

  • Nivoix, Y., et al. (2009). The enzymatic basis of drug-drug interactions with systemic triazole antifungals. Clinical Pharmacokinetics, 48(12), 779-792. Available at: [Link]

  • Oncodesign Services. (n.d.). Target identification | Target validation | CRO services. Available at: [Link]

  • Zhang, H., et al. (2021). Recent Researches in Triazole Compounds as Medicinal Drugs. Current Medicinal Chemistry, 28(21), 4198-4241. Available at: [Link]

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  • EBSCO. (n.d.). Triazole antifungals. Research Starters: Agriculture and Agribusiness. Available at: [Link]

  • Gasparian, A. V. (2007). Target validation in drug discovery. Expert Opinion on Drug Discovery, 2(5), 689-701. Available at: [Link]

  • Riniker, S., & Wang, G. (2021). In Silico Target Prediction for Small Molecules: Methods and Protocols. Methods in Molecular Biology, 2266, 219-234. Available at: [Link]

  • Ziegler, S., et al. (2013). Target identification for small bioactive molecules: finding the needle in the haystack. Angewandte Chemie International Edition, 52(9), 2744-2792. Available at: [Link]

  • Ahmadova, G., et al. (2022). A comprehensive review on triazoles as anticancer agents. Journal of Research in Pharmacy, 26(5), 1503-1529. Available at: [Link]

  • Zhang, H., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Chemistry, 9, 746039. Available at: [Link]

  • Rybak, J. M., et al. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. Nature Communications, 15(1), 3624. Available at: [Link]

  • Singh, R., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Pharmaceutical Analysis, 13(5), 441-455. Available at: [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Available at: [Link]

  • Wang, Y., et al. (2023). Synthesis and biological evaluation of novel 1,2,3-triazole hybrids of cabotegravir: identification of potent antitumor activity against lung cancer. Frontiers in Chemistry, 11, 1261895. Available at: [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(18), 5897. Available at: [Link]

  • Papke, R. L., et al. (2014). Derivatives of 1,2,3‐triazole lead found to be selective and potent agonists at the α7 nicotinic acetylcholine receptor (1059.8). The FASEB Journal, 28(S1). Available at: [Link]

  • Ceylan, Ş. (2022). Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. Available at: [Link]

  • Li, Y., et al. (2023). Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. ACS Omega, 8(4), 4127-4139. Available at: [Link]

  • Zhao, P., et al. (2023). Affinity selection of double-click triazole libraries for rapid discovery of allosteric modulators for GLP-1 receptor. Proceedings of the National Academy of Sciences, 120(11), e2218840120. Available at: [Link]

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  • Zhang, Y., et al. (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Frontiers in Chemistry, 12, 1473097. Available at: [Link]

  • Sriram, K., & Insel, P. A. (2018). G Protein-Coupled Receptors as Targets for Approved Drugs. Molecular Pharmacology, 93(4), 251-258. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to the Solubility and Stability of (1H-1,2,3-triazol-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction (1H-1,2,3-triazol-4-yl)methanamine is a versatile heterocyclic building block of significant...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

(1H-1,2,3-triazol-4-yl)methanamine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a stable 1,2,3-triazole ring and a primary amine, makes it a valuable scaffold for the synthesis of a wide array of biologically active compounds. The physicochemical properties of this molecule, particularly its solubility and stability, are fundamental parameters that dictate its utility in drug design, formulation development, and overall therapeutic potential. An early and thorough understanding of these characteristics is paramount to de-risk drug development programs and enable a streamlined path to clinical candidates.

This technical guide provides a comprehensive analysis of the solubility and stability of (1H-1,2,3-triazol-4-yl)methanamine. It is designed to be a practical resource for researchers, offering not only a compilation of available data but also detailed, field-proven experimental protocols for in-house characterization. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data.

Physicochemical Properties: A Foundation for Understanding Behavior

A molecule's inherent physicochemical properties are the primary determinants of its solubility and stability. For (1H-1,2,3-triazol-4-yl)methanamine, the interplay between the aromatic triazole ring and the basic aminomethyl group defines its behavior in various environments.

PropertyPredicted/Reported ValueSource/MethodSignificance in Drug Development
Molecular Formula C₃H₆N₄-Defines the elemental composition and molecular weight.
Molecular Weight 98.11 g/mol -Influences diffusion and membrane transport.
logP -1.5Predicted (PubChem)Indicates high hydrophilicity, suggesting good aqueous solubility but potentially poor membrane permeability.
pKa (most basic) ~8.5 - 9.5Predicted (ChemAxon)Corresponds to the primary amine, indicating it will be predominantly protonated at physiological pH (7.4), enhancing aqueous solubility.
pKa (triazole N-H) ~9.4Wikipedia (for 1,2,3-triazole)The triazole ring itself is weakly acidic.

Note: Predicted values should be confirmed experimentally.

Solubility Profile: Navigating the Formulation Landscape

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and developability. The presence of both a hydrogen-bond-accepting triazole ring and a basic amine suggests that the solubility of (1H-1,2,3-triazol-4-yl)methanamine will be highly dependent on the pH and the polarity of the solvent.

Aqueous Solubility

Due to its polar nature and the presence of a basic amine, (1H-1,2,3-triazol-4-yl)methanamine is expected to exhibit good solubility in aqueous media, particularly at acidic pH where the amine is protonated.

  • Hydrochloride Salt: The hydrochloride salt of (1H-1,2,3-triazol-4-yl)methanamine is reported to be highly soluble in water, with a solubility of 9.6 g/100 mL at an unspecified temperature.[1] This high solubility is advantageous for the development of aqueous formulations.

  • pH-Dependent Solubility: The solubility of the free base is expected to follow a classic pH-solubility profile for a basic compound. At pH values below its pKa, the protonated, more soluble form will dominate. As the pH increases above the pKa, the free base concentration will rise, potentially leading to precipitation if the solubility limit is exceeded.

Organic Solvent Solubility

While aqueous solubility is crucial for many formulations, understanding the solubility in organic solvents is essential for synthesis, purification, and the development of non-aqueous or lipid-based delivery systems. Triazoles, in general, show solubility in polar organic solvents.[1]

SolventPredicted SolubilityRationale
Methanol HighPolar protic solvent capable of hydrogen bonding with both the triazole and amine moieties.
Ethanol HighSimilar to methanol, a polar protic solvent.
Dimethyl Sulfoxide (DMSO) Very HighA highly polar aprotic solvent, excellent for solvating a wide range of compounds.
Dichloromethane (DCM) Low to ModerateA less polar solvent; solubility is expected to be lower than in polar protic solvents.
Experimental Protocol for Equilibrium Solubility Determination

This protocol provides a robust method for determining the equilibrium solubility of (1H-1,2,3-triazol-4-yl)methanamine in various solvents. The use of a stability-indicating analytical method for quantification is crucial for accuracy.

Objective: To determine the equilibrium solubility of (1H-1,2,3-triazol-4-yl)methanamine in a selected solvent at a controlled temperature.

Materials:

  • (1H-1,2,3-triazol-4-yl)methanamine (solid)

  • Selected solvents (e.g., water, pH-buffered solutions, methanol, ethanol, DMSO, DCM)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Validated stability-indicating HPLC-UV method

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid (1H-1,2,3-triazol-4-yl)methanamine to a 2 mL glass vial. The presence of undissolved solid is essential to ensure equilibrium is reached.

    • Add a known volume (e.g., 1 mL) of the desired solvent to the vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials for a predetermined time (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary time-to-equilibrium study can be conducted by sampling at various time points (e.g., 4, 8, 16, 24, 48 hours) to confirm the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Accurately dilute the supernatant with the same solvent to a concentration that falls within the linear range of the validated HPLC method.

  • Quantification:

    • Analyze the diluted samples using the validated stability-indicating HPLC-UV method.

    • Determine the concentration of (1H-1,2,3-triazol-4-yl)methanamine in the diluted samples by comparing the peak area to a standard curve.

  • Calculation:

    • Calculate the solubility (S) using the following equation: S (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Prep cluster_analysis Analysis prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil1 Shake at constant temp. (24-48 hours) prep2->equil1 sample1 Centrifuge to pellet solid equil1->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Dilute supernatant sample2->sample3 analysis1 HPLC-UV analysis sample3->analysis1 analysis2 Calculate solubility analysis1->analysis2

Caption: Workflow for equilibrium solubility determination.

Stability Profile: Ensuring Chemical Integrity

The chemical stability of a drug candidate is a critical attribute that influences its shelf-life, formulation, and safety. The 1,2,3-triazole ring is generally considered a robust aromatic system, resistant to hydrolysis, oxidation, and reduction.[1] However, the overall stability of (1H-1,2,3-triazol-4-yl)methanamine will also be influenced by the aminomethyl substituent.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation pathways and degradation products, which is crucial for developing stability-indicating analytical methods. These studies involve exposing the compound to stress conditions that are more severe than accelerated stability conditions.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of (1H-1,2,3-triazol-4-yl)methanamine under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Materials:

  • (1H-1,2,3-triazol-4-yl)methanamine

  • Hydrochloric acid (0.1 N and 1 N)

  • Sodium hydroxide (0.1 N and 1 N)

  • Hydrogen peroxide (3% and 30%)

  • Temperature-controlled oven

  • Photostability chamber with controlled light and UV exposure

  • Validated stability-indicating HPLC-UV/MS method

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of (1H-1,2,3-triazol-4-yl)methanamine in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N and 1 N HCl. Store at room temperature and an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N and 1 N NaOH. Store at room temperature and an elevated temperature (e.g., 60 °C).

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% and 30% H₂O₂. Store at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to heat (e.g., 70 °C) in an oven.

    • Photodegradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples using a validated stability-indicating HPLC-UV/MS method. The method must be capable of separating the parent compound from all degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Identify and characterize the major degradation products using the mass spectrometry data.

    • Assess the mass balance to ensure that all major degradation products have been accounted for.

G cluster_stress Stress Conditions cluster_analysis Analysis compound (1H-1,2,3-triazol-4-yl)methanamine acid Acid Hydrolysis (HCl, heat) compound->acid base Base Hydrolysis (NaOH, heat) compound->base oxidation Oxidation (H₂O₂, RT) compound->oxidation thermal Thermal (Heat) compound->thermal photo Photolytic (Light/UV) compound->photo analysis Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis degradation Degradation Products analysis->degradation pathway Degradation Pathway Elucidation degradation->pathway

Caption: Forced degradation study workflow.

Conclusion and Future Directions

(1H-1,2,3-triazol-4-yl)methanamine is a valuable building block with favorable physicochemical properties for drug development, including high aqueous solubility, particularly as a salt. Its 1,2,3-triazole core imparts a high degree of chemical stability. However, a comprehensive understanding of its solubility in various organic solvents and its degradation profile under specific stress conditions is crucial for its effective application.

The experimental protocols provided in this guide offer a robust framework for generating the necessary data to support drug discovery and development programs. Future work should focus on the experimental determination of the pKa values and the detailed structural elucidation of any degradation products identified in forced degradation studies. Such data will be invaluable for building a complete and predictive understanding of the behavior of (1H-1,2,3-triazol-4-yl)methanamine and its derivatives.

References

  • PubChem Compound Summary for CID 14359226, 1H-1,2,3-triazol-4-ylmethanamine. [Link]

  • ICH Harmonised Tripartite Guideline, Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Wikipedia, 1,2,3-Triazole. [Link]

  • ChemAxon pKa Prediction. [Link]

Sources

Foundational

The Alchemist's Guide to Aromatic Scaffolds: A Deep Dive into 1,2,3-Triazole Synthesis

For Researchers, Scientists, and Drug Development Professionals The 1,2,3-triazole core, a five-membered heterocyclic ring with three adjacent nitrogen atoms, has cemented its status as a "privileged" scaffold in modern...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole core, a five-membered heterocyclic ring with three adjacent nitrogen atoms, has cemented its status as a "privileged" scaffold in modern chemistry. Its remarkable stability, unique electronic properties, and ability to act as a bioisostere for amide bonds have made it a cornerstone in drug discovery, materials science, and bioconjugation.[1][2][3][4][5] This in-depth technical guide provides a comprehensive overview of the key synthetic methodologies for constructing this versatile motif, offering insights into the underlying mechanisms and practical considerations for laboratory application.

The Genesis: Huisgen's 1,3-Dipolar Cycloaddition

The foundation of 1,2,3-triazole synthesis lies in the [3+2] cycloaddition reaction between an azide and an alkyne, a transformation first extensively studied by Rolf Huisgen.[6][7][8][9] This thermal process involves a concerted, pericyclic reaction where the 4 π-electrons of the azide (the 1,3-dipole) and the 2 π-electrons of the alkyne (the dipolarophile) combine to form the five-membered triazole ring.[6]

However, the classical Huisgen cycloaddition suffers from significant drawbacks. The reaction typically requires high temperatures and prolonged reaction times, limiting its applicability with sensitive substrates.[10][11] More critically, when using unsymmetrical alkynes, the reaction often yields a mixture of 1,4- and 1,5-disubstituted regioisomers, necessitating tedious purification steps.[9][10][11] These limitations spurred the development of more refined and regioselective methods.

The "Click" Revolution: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A paradigm shift in 1,2,3-triazole synthesis arrived with the independent reports from the Sharpless and Meldal groups on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[9][11][12][13] This reaction, often considered the quintessential "click" reaction, offers a dramatic rate acceleration (10⁷ to 10⁸-fold) compared to its thermal counterpart and proceeds with exquisite regioselectivity, exclusively yielding the 1,4-disubstituted isomer.[10][11][14]

The CuAAC reaction is remarkably robust, tolerating a wide range of functional groups and aqueous conditions over a broad pH range (4-12).[10] The active Cu(I) catalyst can be generated in situ from Cu(II) salts (e.g., CuSO₄) using a reducing agent like sodium ascorbate, or directly from Cu(I) salts (e.g., CuI).[10][15]

Mechanism of CuAAC

The mechanism of CuAAC differs fundamentally from the concerted thermal cycloaddition. It involves a stepwise process initiated by the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide, followed by cyclization and protonolysis to afford the 1,4-disubstituted 1,2,3-triazole and regenerate the Cu(I) catalyst.[11]

CuAAC_Mechanism R1_alkyne R¹-C≡CH Cu_acetylide R¹-C≡C-Cu(I) R1_alkyne->Cu_acetylide Coordination Cu_I Cu(I) Cu_I->Cu_acetylide Intermediate Six-membered Cu(III) intermediate Cu_acetylide->Intermediate + R²-N₃ R2_azide R²-N₃ R2_azide->Intermediate Triazole_Cu Triazolide-Cu Intermediate->Triazole_Cu Cyclization Triazole_product 1,4-Disubstituted 1,2,3-Triazole Triazole_Cu->Triazole_product + H⁺ Proton_source H⁺ Proton_source->Triazole_product Triazole_product->Cu_I Catalyst Regeneration

Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: A General Procedure for CuAAC
  • Reactant Preparation: Dissolve the terminal alkyne (1.0 equiv) and the organic azide (1.0 equiv) in a suitable solvent system (e.g., a mixture of t-BuOH and H₂O).

  • Catalyst Preparation: In a separate vessel, prepare a fresh solution of sodium ascorbate (0.1 equiv) in water and a solution of copper(II) sulfate pentahydrate (0.01-0.05 equiv) in water.

  • Reaction Initiation: Add the sodium ascorbate solution to the reactant mixture, followed by the copper sulfate solution.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

An Alternative Regiochemistry: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

While CuAAC is highly effective for the synthesis of 1,4-disubstituted 1,2,3-triazoles, a complementary method is required to access the 1,5-disubstituted isomers. The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) fulfills this need, providing excellent regioselectivity for the 1,5-disubstituted product.[9][10][16]

A key advantage of RuAAC is its ability to utilize both terminal and internal alkynes, allowing for the synthesis of fully substituted 1,2,3-triazoles.[10][17][18] This contrasts with CuAAC, which is generally limited to terminal alkynes.[10] Commonly used catalysts include [CpRuCl] complexes such as CpRuCl(PPh₃)₂ and Cp*RuCl(COD).[17][18][19]

Mechanism of RuAAC

The mechanism of RuAAC is thought to proceed through an oxidative coupling pathway. The ruthenium catalyst coordinates to both the alkyne and the azide, forming a six-membered ruthenacycle intermediate.[10][17][18][19] Reductive elimination from this intermediate then yields the 1,5-disubstituted triazole and regenerates the active ruthenium catalyst.[10][17][19]

RuAAC_Mechanism Alkyne R¹-C≡C-R³ Ruthenacycle Six-membered Ruthenacycle Alkyne->Ruthenacycle Azide R²-N₃ Azide->Ruthenacycle Ru_catalyst [Cp*RuCl] Ru_catalyst->Ruthenacycle Oxidative Coupling Triazole_product 1,5-Disubstituted or 1,4,5-Trisubstituted 1,2,3-Triazole Ruthenacycle->Triazole_product Reductive Elimination Triazole_product->Ru_catalyst Catalyst Regeneration

Caption: Proposed mechanism for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Synthesis in Biological Systems: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The cytotoxicity of copper catalysts limits the application of CuAAC in living systems.[20][21] To overcome this, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed as a bioorthogonal reaction that proceeds without the need for a metal catalyst.[20][21][]

SPAAC utilizes cyclooctynes, the smallest stable cyclic alkynes, which possess significant ring strain.[20] This inherent strain lowers the activation energy of the cycloaddition with azides, allowing the reaction to proceed rapidly at physiological temperatures.[20] The reaction is highly selective, as both the strained alkyne and the azide are chemically inert to most biological functional groups.[20]

Modern Synthetic Approaches

Beyond these cornerstone reactions, several other methods have emerged to enhance the efficiency, safety, and environmental friendliness of 1,2,3-triazole synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in 1,2,3-triazole synthesis, particularly for CuAAC reactions.[11][23][24][25] Microwave heating provides rapid and uniform heating of the reaction mixture, leading to significant rate enhancements.[23][25]

Flow Chemistry

Continuous flow synthesis offers several advantages for the production of 1,2,3-triazoles, including enhanced safety, precise control over reaction parameters, and improved scalability.[26][27] Flow reactors allow for the safe handling of potentially hazardous intermediates and can be readily adapted for large-scale manufacturing.[26][27][28]

Organocatalyzed Methods

Organocatalytic approaches provide a metal-free alternative for the synthesis of 1,2,3-triazoles.[29][30][31] These methods often employ amines or other small organic molecules to catalyze the cycloaddition reaction, offering a greener and more sustainable synthetic route.[29][30][31]

Comparative Summary of Key Synthesis Methods

MethodCatalystRegioselectivitySubstrate Scope (Alkynes)Key AdvantagesKey Disadvantages
Huisgen Cycloaddition ThermalMixture of 1,4 and 1,5Terminal and InternalSimple, no catalyst requiredHigh temperatures, long reaction times, poor regioselectivity
CuAAC Copper(I)1,4-disubstitutedTerminalHigh yield, excellent regioselectivity, mild conditions, "click" reactionRequires copper catalyst (potential toxicity)
RuAAC Ruthenium(II)1,5-disubstitutedTerminal and InternalAccess to 1,5-isomers and fully substituted triazolesRequires ruthenium catalyst
SPAAC None (Strain-promoted)Mixture of regioisomersCyclooctynesBioorthogonal, no metal catalyst requiredRequires synthesis of strained alkynes, slower kinetics than CuAAC

Conclusion

The synthesis of 1,2,3-triazoles has evolved from a high-temperature, non-selective process to a suite of highly efficient, regioselective, and versatile methodologies. The advent of the copper-catalyzed "click" reaction revolutionized the field, making this valuable scaffold readily accessible for a myriad of applications. Complementary methods such as RuAAC and SPAAC have further expanded the synthetic toolbox, enabling the preparation of a diverse range of 1,2,3-triazole derivatives with precise control over their substitution patterns. As research continues, the development of even more sustainable and efficient synthetic strategies will undoubtedly further solidify the importance of the 1,2,3-triazole ring in the landscape of modern chemistry.

References

  • A practical flow synthesis of 1,2,3-triazoles - PMC. (n.d.).
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC. (n.d.).
  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.).
  • Huisgen 1,3-Dipolar Cycloaddition - Organic Chemistry Portal. (n.d.).
  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC. (2025, January 24).
  • The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - Benchchem. (n.d.).
  • Microwave-assisted synthesis of some new 1,2,3-triazole derivatives and their antimicrobial activity - Indian Academy of Sciences. (n.d.).
  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC. (n.d.).
  • Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles - MDPI. (2021, September 17).
  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry - Frontiers. (n.d.).
  • Microwave Assisted Synthesis of New Heterocyclic Compounds: 1,2,3-Triazoles and Tetrazoles and Study of Their Biological Activit. (n.d.).
  • Full article: Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024, January 30).
  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications | Chemical Reviews - ACS Publications. (2016, November 18).
  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. (n.d.).
  • Direct Organocatalytic Chemoselective Synthesis of Pharmaceutically Active 1,2,3-Triazoles and 4,5′-Bitriazoles - PMC. (n.d.).
  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Publishing. (2025, January 24).
  • 1,2,3-Triazole Synthesis: Development of Safe and Effective Batch and Continuous Manufacturing Processes - ACS Publications. (2024, March 12).
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. (n.d.).
  • Organocatalyzed 1,2,3-Triazoles Forming Click Chemistry | Request PDF - ResearchGate. (n.d.).
  • Microwave-Assisted, Metal- and Azide-Free Synthesis of Functionalized Heteroaryl-1,2,3-triazoles via Oxidative Cyclization of N-Tosylhydrazones and Anilines | The Journal of Organic Chemistry - ACS Publications. (2022, September 20).
  • 1,3-dipolar cycloaddition - Wikipedia. (n.d.).
  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Creative Biolabs. (n.d.).
  • COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. (n.d.).
  • Organocatalytic routes toward substituted 1,2,3-triazoles - RSC Publishing. (2015, June 4).
  • Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism | Journal of the American Chemical Society. (2008, June 21).
  • SPAAC: Strain-Promoted Click Reaction - Bioconjugation - BOC Sciences. (n.d.).
  • The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed. (2022, October 5).
  • Azide-alkyne Huisgen cycloaddition - Wikipedia. (n.d.).
  • Efficient continuous-flow synthesis of novel 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives with gram-scale production - Beilstein Journals. (2013, July 29).
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022, April 24).
  • A practical flow synthesis of 1,2,3-triazoles - RSC Publishing. (n.d.).
  • Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed. (2008, July 16).
  • 1,2,3-Triazole Synthesis: Development of Safe and Effective Batch and Continuous Manufacturing Processes - ACS Publications. (n.d.).
  • 1,2,3-Triazole - Wikipedia. (n.d.).
  • Regioselective synthesis of multisubstituted 1,2,3-triazoles. Moving beyond the copper-catalyzed azide-alkyne cycloaddition | Request PDF - ResearchGate. (n.d.).
  • 1,2,3-Triazoles: Synthesis and Biological Application - IntechOpen. (2020, October 13).
  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry. (2025, September 23).
  • 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC. (n.d.).
  • (PDF) 1,2,3-Triazoles: Synthesis and Biological Application - ResearchGate. (n.d.).
  • Alkyne-Azide Click Chemistry Protocol for ADCs - AxisPharm. (2024, September 20).
  • An Overview of Synthetic Approaches towards 1,2,3-Triazoles. (2024, January 15).
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC. (n.d.).
  • Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts - New Journal of Chemistry (RSC Publishing). (n.d.).
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. (2011, December 15).
  • Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Synthesis of 1,2,3-Triazoles - Organic Chemistry Portal. (n.d.).
  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC. (n.d.).

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Protocols & Analytical Methods

Method

Application and Protocol Guide: [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine in Click Chemistry

A Versatile Linker for Advanced Bioconjugation and Drug Discovery Introduction: The Power of Click Chemistry and the Role of Functionalized Triazoles Click chemistry, a concept introduced by K.B. Sharpless, has revolutio...

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Author: BenchChem Technical Support Team. Date: March 2026

A Versatile Linker for Advanced Bioconjugation and Drug Discovery

Introduction: The Power of Click Chemistry and the Role of Functionalized Triazoles

Click chemistry, a concept introduced by K.B. Sharpless, has revolutionized the field of chemical synthesis by providing a set of powerful, reliable, and selective reactions for the rapid assembly of complex molecular architectures.[1][2] At the forefront of this chemical revolution is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that stereospecifically unites terminal alkynes and azides to form stable 1,4-disubstituted 1,2,3-triazoles.[3][4] This reaction is celebrated for its high yields, mild reaction conditions, and exceptional tolerance to a wide array of functional groups, making it an indispensable tool in drug discovery, materials science, and particularly in bioconjugation.[5][6]

The resulting 1,2,3-triazole core is more than just a simple linker; it is a highly stable, aromatic scaffold that can participate in hydrogen bonding and dipole-dipole interactions, often serving as a bioisostere for the amide bond.[7] This stability and functionality make triazole-based compounds highly valuable in medicinal chemistry for creating new therapeutic agents and in chemical biology for labeling and tracking biomolecules.[8][9]

This guide focuses on a specific, yet highly versatile, building block for click chemistry applications: [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine (CAS 120829-18-7). This molecule incorporates a primary amine, a key functional group for subsequent derivatization, making it an ideal starting point for a multitude of bioconjugation and drug development workflows. The methoxymethyl substituent at the 5-position of the triazole ring can also influence the solubility and conformational properties of the final conjugate.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine is crucial for its effective application.

PropertyValueSource
CAS Number 120829-18-7[10]
Molecular Formula C₅H₁₀N₄O[10]
Molecular Weight 142.16 g/mol [10]
Appearance (Predicted) Solid-
Solubility (Predicted) Soluble in polar organic solvents and aqueous acids.-

Synthesis and Characterization

A plausible synthetic route is visualized below:

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction CuAAC Reaction cluster_product Product Azide Azidomethyl methyl ether Reaction Cu(I) catalyst (e.g., CuSO₄/NaAsc) Solvent (e.g., tBuOH/H₂O) Azide->Reaction Alkyne Propargylamine (or protected derivative) Alkyne->Reaction Product [5-(methoxymethyl)-1H-1,2,3- triazol-4-yl]methanamine Reaction->Product

Figure 1: Plausible synthetic pathway for [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine.

Characterization:

Upon successful synthesis, the structure of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity and the presence of the methoxymethyl, aminomethyl, and triazole ring protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition of the compound.

Application Notes: Leveraging the Amine Functionality

The primary amine of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine is the key to its utility as a versatile building block. This functional group allows for a wide range of subsequent reactions, enabling the conjugation of this triazole-based linker to various molecules of interest.

Bioconjugation to Proteins and Peptides

The amine group can be readily coupled to carboxylic acids on proteins (e.g., at the C-terminus or on aspartic and glutamic acid side chains) or to activated esters to form stable amide bonds. This is a cornerstone of bioconjugation, allowing for the attachment of the triazole linker to antibodies, enzymes, and other proteins for various applications, including:

  • Attachment of imaging agents: Fluorescent dyes or chelators for radioisotopes can be pre-functionalized with a carboxylic acid and then coupled to the amine of the triazole linker.

  • PEGylation: The attachment of polyethylene glycol (PEG) chains can improve the pharmacokinetic properties of therapeutic proteins.[11]

  • Drug conjugation: Cytotoxic drugs can be linked to antibodies to create antibody-drug conjugates (ADCs) for targeted cancer therapy.

Bioconjugation_Workflow cluster_start Components cluster_coupling Amide Coupling cluster_end Product TriazoleAmine [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine Coupling Coupling Reagents (e.g., EDC, NHS) Aqueous Buffer TriazoleAmine->Coupling Biomolecule Biomolecule with Carboxylic Acid (e.g., Protein, Peptide) Biomolecule->Coupling Conjugate Bioconjugate with Triazole Linker Coupling->Conjugate

Figure 2: General workflow for bioconjugation using the amine-functionalized triazole.

Drug Discovery and Medicinal Chemistry

In drug discovery, the amine group serves as a handle for building novel molecular entities. Through amide bond formation or other amine-based chemistries, a wide variety of substituents can be introduced at this position. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The triazole core acts as a stable and predictable scaffold, while modifications at the amine position can be used to optimize properties such as:

  • Target binding affinity and selectivity.

  • Pharmacokinetic properties (ADME).

  • Physicochemical properties like solubility and lipophilicity.

Experimental Protocols

The following protocols are generalized procedures that can be adapted for specific applications using [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine. Optimization of reaction conditions may be necessary for each specific substrate.

Protocol 1: General Amide Coupling to a Carboxylic Acid

This protocol describes a standard procedure for forming an amide bond between the amine of the triazole linker and a carboxylic acid-containing molecule.

Materials:

  • [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate, brine, anhydrous sodium sulfate)

Procedure:

  • Activation of the Carboxylic Acid:

    • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 30-60 minutes to form the NHS-activated ester.

  • Amine Coupling:

    • In a separate flask, dissolve [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine (1.1 equivalents) in a minimal amount of anhydrous DMF or DCM.

    • Add the amine solution to the activated ester solution from step 1.

    • Add DIPEA (2.0 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

Protocol 2: Bioconjugation to a Protein in Aqueous Buffer

This protocol outlines a general method for conjugating the amine-functionalized triazole to a protein using water-soluble coupling reagents.

Materials:

  • [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine

  • Protein of interest (in a suitable buffer, e.g., PBS or MES)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Reaction buffer (e.g., MES buffer, pH 5.0-6.0 for activation; PBS, pH 7.2-7.5 for coupling)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Prepare a solution of the protein in the activation buffer at a suitable concentration (e.g., 1-10 mg/mL). Ensure the buffer does not contain primary amines.

  • Activation of Protein Carboxyl Groups:

    • Prepare fresh stock solutions of EDC-HCl and Sulfo-NHS in the activation buffer or water.

    • Add a 10- to 50-fold molar excess of EDC-HCl and Sulfo-NHS to the protein solution.

    • Incubate the reaction mixture at room temperature for 15-30 minutes.

  • Conjugation with Amine-Functionalized Triazole:

    • Prepare a stock solution of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine in a compatible solvent (e.g., water or DMSO).

    • Add a 20- to 100-fold molar excess of the amine-functionalized triazole to the activated protein solution.

    • If necessary, adjust the pH of the reaction mixture to 7.2-7.5 with a non-amine-containing buffer (e.g., PBS).

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching solution to a final concentration of 20-50 mM to consume any unreacted activated esters.

    • Purify the protein conjugate to remove excess reagents and byproducts using dialysis against a suitable buffer or by size-exclusion chromatography.

  • Characterization:

    • Characterize the final conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry (for small proteins or peptides), and functional assays to confirm successful conjugation and retention of biological activity.

Conclusion

[5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine represents a valuable and versatile building block for researchers in chemistry, biology, and medicine. Its pre-functionalized triazole core, a product of the robust and efficient click chemistry, combined with a reactive primary amine, provides a powerful platform for the construction of complex molecular architectures. The application notes and protocols provided herein serve as a foundational guide for harnessing the potential of this compound in the development of novel bioconjugates, therapeutics, and research tools. As with any chemical synthesis and application, appropriate safety precautions should be taken, and optimization of the described protocols may be necessary to achieve the desired outcomes for specific research objectives.

References

  • Click Triazoles for Bioconjug
  • Unexpected Cyclization Product Discovery from the Photoinduced Bioconjugation Chemistry between Tetrazole and Amine. PubMed.
  • [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine. NextSDS.
  • Recent applications of click chemistry in drug discovery. PubMed.
  • スペクトルデータ(NMR MS). Source.
  • (PDF) Click Triazoles for Bioconjugation.
  • Click Chemistry in Drug Discovery. MilliporeSigma.
  • Recent updates in click and computational chemistry for drug discovery and development. Source.
  • The Use of Click Chemisty in Drug Development Applic
  • Explore Our Functionalized 1,2,3-Triazoles for Diverse Applications | Building Blocks | Blog. Life Chemicals.
  • Breakthrough in Click Chemistry: Innovative Method Revolutionizes Drug Development | Tokyo University of Science. Tokyo University of Science.
  • Synthesis of 1,2,3-triazole hybrids with amine-ester functionality.
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Benchchem.
  • Green Chemistry - BORIS Portal. BORIS Portal.
  • Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. PMC.
  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. MDPI.
  • SUPPLEMENTARY INFORMATION NMR d
  • NMR_data.
  • Templated synthesis of glycoluril hexamer and monofunctionalized cucurbit[6]uril derivatives. Source.

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. PMC.
  • Discussion Addendum for: Dipeptide Syntheses via Activ
  • CN117247360A - A kind of preparation method of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline - Google Patents.
  • A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies.
  • Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI.
  • 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles | Journal of Organic and Pharmaceutical Chemistry. Journal of Organic and Pharmaceutical Chemistry.
  • 5-methyl-1H-1,2,3-triazol-4-yl]diphenylmethyl}morpholine. PMC.

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Application

protocol for copper-catalyzed azide-alkyne cycloaddition (CuAAC) using [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Power and Precision of Click Chemistry The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornersto...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power and Precision of Click Chemistry

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by Nobel laureate K. Barry Sharpless.[1][2] This reaction offers a highly efficient and reliable method for covalently linking two molecules, an azide and a terminal alkyne, to form a stable 1,4-disubstituted 1,2,3-triazole.[3][4] The remarkable features of CuAAC, including its high yields, mild reaction conditions, and exceptional specificity, have propelled its widespread adoption across diverse scientific disciplines, from drug discovery and bioconjugation to materials science.[1][5][6]

The uncatalyzed version of this reaction, the Huisgen 1,3-dipolar cycloaddition, requires elevated temperatures and often results in a mixture of 1,4 and 1,5-regioisomers.[3] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ and ensures the exclusive formation of the 1,4-disubstituted product.[3][4] This level of control and efficiency makes CuAAC an indispensable tool for chemists and biologists seeking to construct complex molecular architectures with precision.

This application note provides a detailed protocol for performing a CuAAC reaction, explains the underlying mechanism, and explores its applications, with a conceptual focus on the synthesis of molecules such as [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine, a building block that can be further utilized in various synthetic applications.

The Catalytic Heart of the Reaction: Mechanism of CuAAC

The elegance of the CuAAC reaction lies in its catalytic cycle, which transforms a thermally disfavored concerted cycloaddition into a stepwise, low-energy pathway.[7] The active catalyst is the copper(I) ion, which can be introduced directly as a Cu(I) salt or generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate.[2][8]

The proposed mechanism proceeds as follows:

  • Formation of Copper-Acetylide: The Cu(I) catalyst first coordinates with the terminal alkyne to form a π-complex. This coordination increases the acidity of the terminal proton, facilitating its removal by a base (or even by the solvent in some cases) to form a copper-acetylide intermediate.[2][9]

  • Coordination and Cyclization: The azide then coordinates to the copper center. A key feature of the catalyzed reaction is the activation of the azide upon coordination. This is followed by a stepwise process where the terminal nitrogen of the azide attacks the internal carbon of the copper-acetylide, leading to the formation of a six-membered metallacycle intermediate.[10]

  • Ring Contraction and Product Formation: This intermediate then undergoes ring contraction to form a triazolyl-copper intermediate.

  • Protonolysis and Catalyst Regeneration: Finally, protonation of the triazolyl-copper intermediate releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle.[2]

The use of accelerating ligands, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or tris(benzyltriazolylmethyl)amine (TBTA), is crucial in many applications. These ligands stabilize the Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state, and can further enhance the reaction rate.[5][11]

CuAAC_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst CopperAcetylide R₁-C≡C-Cu(I) CuI->CopperAcetylide + R₁-C≡CH - H⁺ Alkyne R₁-C≡CH Metallacycle Six-membered Metallacycle Intermediate CopperAcetylide->Metallacycle + R₂-N₃ Azide R₂-N₃ TriazolylCu Triazolyl-Copper Intermediate Metallacycle->TriazolylCu Ring Contraction TriazolylCu->CuI + H⁺ Product 1,4-Disubstituted 1,2,3-Triazole TriazolylCu->Product caption Figure 1: Simplified Catalytic Cycle of the CuAAC Reaction.

Caption: Figure 2: General Experimental Workflow for a CuAAC Reaction.

Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of Copper(II) Sulfate (CuSO₄) in deionized water.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water. This solution should be prepared fresh before each use.

    • Prepare a 50 mM stock solution of the THPTA ligand in deionized water.

    • Dissolve the azide and alkyne substrates in the desired reaction solvent (e.g., a 1:1 mixture of tert-butanol and water, or DMSO for less soluble compounds) to a final concentration of approximately 10-100 mM.

  • Reaction Setup:

    • In a clean reaction vessel, add the solution of the alkyne substrate (1.0 equivalent).

    • To this, add the solution of the azide substrate (1.0-1.2 equivalents).

    • Add the THPTA ligand solution (1-5 equivalents relative to the copper catalyst). The ligand helps to stabilize the Cu(I) catalyst and accelerate the reaction. [12] * Add the CuSO₄ solution (1-10 mol%).

  • Initiation and Reaction:

    • To initiate the reaction, add the freshly prepared sodium ascorbate solution (5-20 mol%). The solution may change color upon addition, indicating the reduction of Cu(II) to Cu(I).

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 24 hours.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the triazole product.

  • Work-up and Purification:

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • The crude product can be purified by an appropriate method such as column chromatography on silica gel, preparative HPLC, or recrystallization, depending on the properties of the product.

Applications in Drug Discovery and Beyond

The versatility and robustness of the CuAAC reaction have made it a powerful tool in drug discovery and development. [1][6]Its applications include:

  • Lead Discovery and Optimization: CuAAC is widely used to rapidly synthesize large libraries of diverse compounds for high-throughput screening. [1]By "clicking" together various azide and alkyne building blocks, chemists can efficiently explore a vast chemical space to identify new drug leads.

  • Bioconjugation: The bioorthogonal nature of the azide and alkyne functional groups allows for their incorporation into biological systems without interfering with native biochemical processes. [5][13]This has enabled the specific labeling and tracking of biomolecules such as proteins, nucleic acids, and glycans in living cells. [13]* Antibody-Drug Conjugates (ADCs): CuAAC provides a precise method for attaching potent cytotoxic drugs to antibodies, creating highly targeted cancer therapies. [12]The stable triazole linkage ensures that the drug remains attached to the antibody until it reaches the target cancer cell.

  • Activity-Based Protein Profiling (ABPP): This technique utilizes CuAAC to attach reporter tags (like fluorophores or biotin) to enzyme active sites that have been labeled with an azide- or alkyne-containing probe. [13]This allows for the identification and characterization of enzyme function in complex biological samples.

The synthesis of molecules like [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine via CuAAC exemplifies the creation of functionalized building blocks. This particular molecule, with its primary amine and methoxymethyl group, can be further elaborated into more complex structures for various applications, including the development of new therapeutic agents. [14][15]

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition is a remarkably powerful and versatile reaction that has revolutionized molecular synthesis. Its simplicity, efficiency, and high degree of control have established it as a premier click reaction. The detailed protocol and mechanistic insights provided in this application note are intended to empower researchers, scientists, and drug development professionals to effectively utilize CuAAC in their endeavors to create novel molecules and advance scientific discovery.

References

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • AxisPharm. (2024, September 20). Alkyne-Azide Click Chemistry Protocol for ADCs. Retrieved from [Link]

  • Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Retrieved from [Link]

  • Akçay, N., Jissy, A. K., & Sreenidhi, S. (2012). The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Accounts of chemical research, 43(10), 1353–1363. Retrieved from [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Retrieved from [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Angewandte Chemie International Edition, 47(43), 8218-8221. Retrieved from [Link]

  • Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Journal of the American Chemical Society, 135(12), 4644-4647. Retrieved from [Link]

  • Kaur, H., & Singh, G. (2021). An Overview of Recent Advances in Biomedical Applications of Click Chemistry. ACS Omega, 6(31), 20057-20073. Retrieved from [Link]

  • Jiang, H., & Gao, Y. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 21(12), 1673. Retrieved from [Link]

  • Li, Y., & Zhang, W. (2015). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. Organic letters, 17(23), 5800–5803. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, November 11). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Retrieved from [Link]

  • Semantic Scholar. (2022, October 10). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. Retrieved from [Link]

  • Skwarczynski, M., & Toth, I. (2014). Peptide Conjugation via CuAAC 'Click' Chemistry. Current protocols in peptide science, 75, 11.1.1-11.1.12. Retrieved from [Link]

  • ResearchGate. (n.d.). CuAAC: an efficient Click Chemistry reaction on Solid Phase | Request PDF. Retrieved from [Link]

  • NextSDS. (n.d.). [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine. Retrieved from [Link]

  • Thoreauchem. (n.d.). [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine-None. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Use of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Ascendancy of the 1,2,3-Triazole Scaffold in Modern Chemistry The 1,2,3-triazole core is a privileged heterocyclic motif that has become a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of the 1,2,3-Triazole Scaffold in Modern Chemistry

The 1,2,3-triazole core is a privileged heterocyclic motif that has become a cornerstone in medicinal chemistry, materials science, and chemical biology.[1] Its prominence is largely due to its unique combination of properties: high chemical stability, aromaticity, a significant dipole moment, and the ability to participate in hydrogen bonding.[1] These characteristics make the 1,2,3-triazole an excellent bioisostere for the amide bond, capable of mimicking both trans- and cis-amide conformations, which can lead to improved pharmacokinetic and pharmacodynamic properties of drug candidates.[2][3]

The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making them readily accessible building blocks.[3][4][5] This has led to the incorporation of the triazole scaffold into a number of approved drugs, including the antibacterial agent Tazobactam and the anticancer drug Carboxyamidotriazole.[2]

This application note focuses on a particularly valuable, bifunctional building block: [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine (CAS No. 120829-18-7).[6] This molecule features a primary amine on a methylene spacer at the 4-position and a methoxymethyl group at the 5-position of the triazole ring. The primary amine serves as a versatile handle for a variety of chemical transformations, including amide bond formation and reductive amination, allowing for the straightforward introduction of diverse molecular complexity. The methoxymethyl substituent can influence the solubility and conformational properties of the final molecule.

This guide provides a comprehensive overview of the synthesis and key applications of this building block, complete with detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Synthesis of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine: A Multi-Step Approach

A robust and scalable synthesis of the title compound can be achieved through a multi-step sequence, commencing with a CuAAC reaction to construct the core triazole ring, followed by the deprotection of a masked amine functionality. The proposed synthetic pathway is outlined below.

Synthesis_Workflow cluster_0 Step 1: CuAAC Reaction cluster_1 Step 2: Deprotection A 3-Methoxy-1-propyne C [5-(methoxymethyl)-1-(phthalimidomethyl)]-1H-1,2,3-triazole A->C CuSO4·5H2O, Sodium Ascorbate t-BuOH/H2O B N-(Azidomethyl)phthalimide B->C D [5-(methoxymethyl)-1-(phthalimidomethyl)]-1H-1,2,3-triazole E [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine D->E Hydrazine Monohydrate Ethanol, Reflux Amide_Coupling A [5-(methoxymethyl)-1H-1,2,3- triazol-4-yl]methanamine C Amide Product A->C B Carboxylic Acid (R-COOH) B->C Coupling Reagent (e.g., HATU, EDC/HOBt) Base (e.g., DIPEA) Reductive_Amination A [5-(methoxymethyl)-1H-1,2,3- triazol-4-yl]methanamine C Secondary or Tertiary Amine A->C B Aldehyde or Ketone B->C Reducing Agent (e.g., NaBH(OAc)3, NaBH4) Solvent (e.g., DCE, MeOH)

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Application

experimental setup for synthesizing derivatives of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of highly functionalized 4,5-disubstituted 1H-1,2,3-triazoles for peptidomimetics and bioisostere develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of highly functionalized 4,5-disubstituted 1H-1,2,3-triazoles for peptidomimetics and bioisostere development.

Mechanistic Rationale & Strategic Design

The synthesis of 4,5-disubstituted, N-unsubstituted (1H) 1,2,3-triazoles presents a notorious regiochemical challenge. While cycloaddition-denitration of nitroallylic derivatives offers one pathway[1], it requires complex, unstable precursors. Direct thermal cycloaddition of internal alkynes with sodium azide is low-yielding and lacks regiocontrol. Furthermore, standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is strictly limited to terminal alkynes, yielding 1,4-disubstituted products[2].

To achieve absolute regiocontrol for [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine , this protocol employs a field-proven, three-stage "build-and-functionalize" strategy:

  • Regioselective CuAAC (The "Build" Phase): We establish the 1,4-disubstituted core using N,N-dibenzylpropargylamine and benzyl azide. The benzyl groups are deliberately chosen as robust protecting groups that withstand the highly basic conditions of the subsequent step.

  • Directed C5-Lithiation (The "Functionalize" Phase): The C5-proton of a 1,4-disubstituted 1,2,3-triazole exhibits significant kinetic acidity (pKa ~26) due to the adjacent nitrogen atoms and the aromatic system. Treatment with n-butyllithium at cryogenic temperatures generates a stable C5-lithio species via a concerted metalation-deprotonation pathway, which is subsequently trapped by chloromethyl methyl ether (MOM-Cl)[3].

  • Global Hydrogenolysis (The "Deprotect" Phase): A single-step catalytic hydrogenolysis using Pearlman's catalyst (Pd(OH)₂/C) under acidic conditions simultaneously cleaves the N1-benzyl group of the triazole and the N,N-dibenzyl groups of the amine, revealing the target molecule in high purity.

Experimental Workflow

G A N,N-Dibenzylpropargylamine + Benzyl Azide B Step 1: CuAAC (Regioselective 1,4-addition) A->B C 1-Benzyl-4-(N,N-dibenzylaminomethyl) -1H-1,2,3-triazole B->C D Step 2: C5-Lithiation & Alkylation (n-BuLi, MOM-Cl) C->D E 1-Benzyl-4-(N,N-dibenzylaminomethyl) -5-(methoxymethyl)-1H-1,2,3-triazole D->E F Step 3: Global Hydrogenolysis (Pd(OH)2/C, H2) E->F G [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine (Target Molecule) F->G

Fig 1: Three-step synthetic workflow for the target 4,5-disubstituted 1H-1,2,3-triazole.

Reagents and Materials

Reagent / MaterialRoleEquivalentsMW ( g/mol )Mass / Volume
N,N-Dibenzylpropargylamine Starting Material1.00235.332.35 g (10.0 mmol)
Benzyl azide Reactant1.05133.151.40 g (10.5 mmol)
CuSO₄·5H₂O Catalyst0.05249.69125 mg (0.5 mmol)
Sodium ascorbate Reductant0.10198.11198 mg (1.0 mmol)
n-Butyllithium (2.5M in hexanes)Base1.1064.062.2 mL (5.5 mmol)
Chloromethyl methyl ether (MOM-Cl) Electrophile1.2080.510.46 mL (6.0 mmol)
Pd(OH)₂/C (20 wt% on Carbon)Catalyst--150 mg**

*Scaled for a 5.0 mmol reaction in Step 2. **Scaled for a 3.0 mmol reaction in Step 3.

Step-by-Step Methodologies

Protocol A: CuAAC Synthesis of the 1,4-Disubstituted Core

Causality Checkpoint: We utilize a tert-butanol/water co-solvent system to ensure the solubility of the highly lipophilic N,N-dibenzylpropargylamine while maintaining the necessary aqueous environment for the Cu(I) catalytic cycle.

  • Preparation: In a 100 mL round-bottom flask, dissolve N,N-dibenzylpropargylamine (2.35 g, 10.0 mmol) and benzyl azide (1.40 g, 10.5 mmol) in 20 mL of t-BuOH.

  • Catalyst Addition: Dissolve CuSO₄·5H₂O (125 mg, 0.5 mmol) and sodium ascorbate (198 mg, 1.0 mmol) in 20 mL of deionized water. Add this aqueous solution dropwise to the organic mixture.

  • Reaction: Stir the biphasic mixture vigorously at room temperature (20–25 °C) for 12 hours.

  • Workup: Dilute the mixture with 50 mL of water and extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with 5% aqueous NH₄OH (to remove residual copper salts) followed by brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc, 4:1) to yield Intermediate 1 as a white solid.

Protocol B: Regioselective C5-Lithiation and MOM-Etherification

Causality Checkpoint: Cryogenic temperatures (-78 °C) are strictly required to prevent Dimroth-type ring-opening rearrangements of the lithiated triazole intermediate[3]. Safety Warning: MOM-Cl is a highly toxic, volatile human carcinogen. Perform all operations in a certified fume hood.

  • Preparation: Flame-dry a 50 mL Schlenk flask and backfill with Argon. Dissolve Intermediate 1 (1.84 g, 5.0 mmol) in 25 mL of anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (2.2 mL of a 2.5 M solution in hexanes, 5.5 mmol) dropwise over 10 minutes. A deep red/orange hue will develop, indicating the formation of the C5-lithio species. Stir for exactly 45 minutes at -78 °C.

  • Electrophilic Quench: Add MOM-Cl (0.46 mL, 6.0 mmol) neat, dropwise. Maintain the reaction at -78 °C for 30 minutes, then slowly allow it to warm to room temperature over 2 hours.

  • Workup: Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Extract with EtOAc (3 × 20 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc, 3:1) to yield Intermediate 2 .

Protocol C: Global Hydrogenolytic Deprotection

Causality Checkpoint: Standard Pd/C is often poisoned by the basic triazole nitrogens, leading to incomplete cleavage of the N1-benzyl group. Pearlman's catalyst (Pd(OH)₂/C) combined with an acidic medium protonates the aliphatic amine, preventing catalyst poisoning and drastically accelerating hydrogenolysis.

  • Preparation: Dissolve Intermediate 2 (1.24 g, 3.0 mmol) in 30 mL of HPLC-grade Methanol. Add 3.0 mL of glacial acetic acid.

  • Hydrogenation: Add Pd(OH)₂/C (150 mg, 20 wt% loading). Place the suspension in a Parr hydrogenator, purge with N₂ three times, and pressurize to 50 psi with H₂ gas.

  • Reaction: Shake the reaction vessel at room temperature for 24 hours.

  • Workup: Carefully vent the H₂ gas and purge with N₂. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with Methanol (50 mL).

  • Isolation: Concentrate the filtrate in vacuo. To isolate the free base, pass the residue through a Strong Cation Exchange (SCX) cartridge, washing with MeOH and eluting the product with 2M NH₃ in MeOH. Concentrate to yield the target [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine .

Quantitative Data & Self-Validating Checkpoints

To ensure the integrity of the synthetic system, verify the success of each step using the following expected ¹H NMR (400 MHz) benchmarks:

CompoundExpected YieldKey ¹H NMR Diagnostic Signals
Intermediate 1 85 – 92%C5-H: δ 7.45 (s, 1H) N1-CH₂-Ph: δ 5.50 (s, 2H)
Intermediate 2 70 – 78%C5-H: Absent (Confirms lithiation/substitution)MOM -CH₂-: δ 4.45 (s, 2H) MOM -OCH₃: δ 3.25 (s, 3H)
Target Molecule 80 – 88%Triazole N-H: Exchanges in D₂O -CH₂NH₂: δ 4.10 (s, 2H) MOM -CH₂-: δ 4.60 (s, 2H) Benzyl aromatics: Absent

References

  • Metal catalyzed C–H functionalization on triazole rings RSC Advances, 2022. URL:[Link]

  • 1-Iodobuta-1,3-diynes in Copper-Catalyzed Azide–Alkyne Cycloaddition: A One-Step Route to 4-Ethynyl-5-iodo-1,2,3-triazoles The Journal of Organic Chemistry, 2019. URL:[Link]

  • An efficient synthesis of 4,5-disubstituted-2H-1,2,3-triazoles from nitroallylic derivatives via a cycloaddition–denitration process New Journal of Chemistry, 2014. URL:[Link]

Sources

Method

Application Note: A Multi-technique Approach for the Comprehensive Characterization of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine

Audience: Researchers, scientists, and drug development professionals. Forward: The compound [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine is a functionalized heterocyclic molecule. Given its structure—a 1,4-disub...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Forward: The compound [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine is a functionalized heterocyclic molecule. Given its structure—a 1,4-disubstituted 1,2,3-triazole core flanked by a methoxymethyl group and a primary aminomethyl group—it represents a versatile building block, particularly in medicinal chemistry. The triazole ring, often synthesized via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," is a well-established pharmacophore known for its stability and ability to engage in hydrogen bonding[1][2]. The primary amine provides a key reactive handle for further derivatization.

Rigorous analytical characterization is paramount to confirm the identity, purity, and stability of such a compound before its use in downstream applications. This guide provides a detailed, multi-technique framework for the comprehensive analysis of this specific molecule, explaining not just the "how" but the "why" behind each experimental choice.

Part 1: Structural Elucidation - Confirming Molecular Identity

The primary objective is to unequivocally confirm that the synthesized molecule is indeed [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine. This involves a synergistic use of NMR spectroscopy, mass spectrometry, and infrared spectroscopy to probe the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule. For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments is recommended.

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Determines the number of different types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): Essential for unambiguously assigning signals and confirming the connectivity between different parts of the molecule, which is crucial for distinguishing between potential isomers.[3][4]

Predicted NMR Data Summary

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Correlations (HMBC)
Triazole-H~7.5 - 8.5 (s, 1H)~122 - 128 (C5)C4, C5
-CH₂-NH₂~3.8 - 4.2 (s, 2H)~35 - 45C4, C5
-CH₂-O-~4.5 - 4.8 (s, 2H)~60 - 70C5, -OCH₃
-O-CH₃~3.3 - 3.5 (s, 3H)~55 - 60-CH₂O-
Triazole-C4N/A~140 - 150N/A
Triazole-C5N/A~135 - 145N/A
Note: Shifts are estimates and can vary based on solvent and pH. The amine and triazole N-H protons may be broad or exchange with deuterated solvents.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD). The choice of solvent is critical; DMSO-d₆ is often preferred as it can reveal exchangeable protons (N-H, O-H), whereas D₂O will cause them to exchange and disappear from the spectrum.

  • Acquisition:

    • Record a standard ¹H NMR spectrum.

    • Record a proton-decoupled ¹³C NMR spectrum.

    • Record a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment to identify proton-proton coupling networks.

    • Record a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate protons directly to the carbons they are attached to.

    • Record a 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment to identify long-range (2-3 bond) correlations between protons and carbons. This is vital for confirming the connection of the substituents to the triazole ring.[5]

  • Data Interpretation:

    • Confirm the presence of the characteristic triazole proton singlet between δ 8.0-8.7 ppm.[2]

    • Assign the three singlet signals corresponding to the -CH₂NH₂, -CH₂O-, and -OCH₃ protons.

    • Use the HSQC spectrum to assign the corresponding carbon signals.

    • Critically, use the HMBC spectrum to confirm the connectivity. For example, look for correlations from the -CH₂NH₂ protons to the C4 and C5 carbons of the triazole ring, and from the -CH₂O- protons to the C5 carbon.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition, serving as a fundamental check of the compound's identity.

Causality Behind Experimental Choices:

  • High-Resolution Mass Spectrometry (HRMS): Essential for determining the accurate mass to within a few parts per million. This allows for the unambiguous calculation of the elemental formula (C₅H₁₀N₄O), which is a powerful confirmation of the compound's identity.[6][7] Electrospray ionization (ESI) is the preferred method due to the polar nature of the molecule.

Experimental Protocol: HRMS (ESI-TOF)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Infuse the sample directly into the ESI source. Operate in positive ion mode, as the primary amine and triazole nitrogens are readily protonated.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

  • Data Interpretation:

    • Look for the protonated molecular ion [M+H]⁺.

    • Calculated m/z for [C₅H₁₀N₄O + H]⁺: 143.0928

    • Compare the experimentally observed accurate mass with the calculated mass. A mass error of <5 ppm provides high confidence in the assigned elemental formula.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups.

Causality Behind Experimental Choices:

  • FTIR is excellent for identifying characteristic bond vibrations. For this molecule, it will confirm the presence of the N-H bonds of the primary amine and the C-O bond of the ether, which are distinct and easily identifiable.[8][9]

Expected Characteristic IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Appearance
Primary Amine (R-NH₂)N-H Stretch3400 - 3250Two sharp-to-medium bands[10]
Primary Amine (R-NH₂)N-H Bend (Scissoring)1650 - 1580Medium, sharp band[10]
Aliphatic C-HC-H Stretch2950 - 2850Medium-to-strong bands
Triazole RingC=N, N=N Stretch1550 - 1450Medium-to-weak bands
Ether (C-O-C)C-O Stretch1250 - 1050Strong, prominent band

Experimental Protocol: FTIR (ATR or KBr Pellet)

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Interpretation: Correlate the observed absorption bands with the expected frequencies listed in the table to confirm the presence of the amine, ether, and alkyl functionalities. The absence of other major peaks (e.g., a broad O-H stretch around 3300 cm⁻¹ or a strong C=O stretch around 1700 cm⁻¹) can confirm the absence of impurities like water or carbonyl-containing starting materials.

Part 2: Purity Assessment - Quantifying Sample Purity

Once the structure is confirmed, it is crucial to determine the purity of the bulk sample. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

High-Performance Liquid Chromatography (HPLC)

Causality Behind Method Development: The target molecule is highly polar due to the primary amine and the triazole ring. This presents a challenge for traditional reversed-phase (RP) chromatography on C18 columns, where it may exhibit poor retention and peak shape. Therefore, a specialized approach is required.

  • Method A: Reversed-Phase with Ion-Pairing: Adding an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase protonates the amine. This increases its polarity but also allows it to interact with the stationary phase in a more controlled manner, significantly improving peak shape.

  • Method B: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for highly polar analytes.[11] It uses a polar stationary phase and a high-organic mobile phase, retaining compounds that are poorly retained in reversed-phase mode. This is often an excellent alternative for polar amines.[11][12]

Workflow for Analytical Characterization

G cluster_0 Part 1: Structural Elucidation cluster_1 Part 2: Purity Assessment cluster_2 Final Validation synthesis Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr Confirm Identity ms HRMS (ESI-TOF) synthesis->ms Confirm Identity ftir FTIR Spectroscopy synthesis->ftir Confirm Identity hplc HPLC Method (RP or HILIC) nmr->hplc ms->hplc ftir->hplc purity Purity >95%? hplc->purity Quantify Purity purity->synthesis No - Repurify final Characterized Compound Ready for Use purity->final Yes

Caption: Logical workflow for the complete characterization of the target compound.

Protocol: HPLC Purity Analysis (Reversed-Phase Method)

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (where the triazole ring may have some absorbance).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (95:5 A:B) to a concentration of ~1 mg/mL.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. For drug development applications, a purity level of >95% is typically required.

References

  • Schoffstall, A., & Gaddis, B. (2021). Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. ACS Symposium Series. Available at: [Link]

  • Taylor, L., Butler, C., & Schoffstall, A. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. Available at: [Link]

  • SIELC Technologies (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Available at: [Link]

  • ResearchGate (n.d.). ¹H NMR spectrum of 1,4-disubstituted 1,2,3-triazole click product. Available at: [Link]

  • ResearchGate (n.d.). ChemInform Abstract: Synthesis and NMR Analysis of 1,4-Disubstituted 1,2,3-Triazoles Tethered to Pyridine, Pyrimidine, and Pyrazine Rings. Available at: [Link]

  • Knize, M. G., & Felton, J. S. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. Available at: [Link]

  • Knize, M. G., & Felton, J. S. (2009). Optimized HPLC Method for Analysis of Polar and Nonpolar Heterocyclic Amines in Cooked Meat Products. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • ResearchGate (n.d.). Design, Synthesis and Characterization of new 1,2,3-triazoles derivatives via 'click chemistry' approach. Available at: [Link]

  • Shcherbakov, D. N., et al. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. PMC. Available at: [Link]

  • University of California, Los Angeles (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • Shah, M., et al. (2021). Enzymatic, cell-based, and in silico evaluation of di-substituted aminomethyl-1,2,3-triazole–cinamamide hybrids as mushroom tyrosinase inhibitors. PMC. Available at: [Link]

  • He, C., et al. (2023). Synthesis and Characterization of Azido-Functionalized 1,2,3-Triazole and Fused 1,2,3-Triazole. The Journal of Organic Chemistry. Available at: [Link]

  • Pesek, J. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

  • Testbook (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Available at: [Link]

Sources

Application

purification methods for [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine

An Application Note on the Purification of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist Int...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Purification of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

Introduction: The Importance of Purity for a Versatile Building Block

[5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine is a heterocyclic compound featuring a highly stable 1,2,3-triazole core, a primary amine, and an ether linkage.[1][2][3] This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of novel derivatives via established methods like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[2][4][5]

The primary amine serves as a crucial handle for derivatization, allowing for the formation of amides, sulfonamides, and other functionalities. The triazole ring itself is a known bioisostere for amide bonds, offering improved metabolic stability and hydrogen bonding capabilities.[2] For these reasons, ensuring the high purity of this starting material is paramount. Impurities can lead to unwanted side reactions, complicate reaction monitoring, and yield misleading results in biological assays. This guide provides a detailed analysis of the compound's properties and offers robust protocols for its purification.

Core Principles: Understanding the Molecule's Chemistry

A successful purification strategy is built upon a thorough understanding of the target molecule's physicochemical properties. The structure of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine presents specific characteristics that must be addressed.

  • High Polarity: The presence of the triazole ring, the primary amine, and the ether oxygen atom makes the molecule significantly polar. This suggests good solubility in polar solvents like water, methanol (MeOH), and dimethyl sulfoxide (DMSO).[6]

  • Basicity: The primary alkylamine group (-CH₂NH₂) is a Brønsted-Lowry base. This is the most critical feature for purification. In acidic conditions, the amine will be protonated to form a cationic salt (-CH₂NH₃⁺), dramatically increasing its water solubility. In neutral or basic conditions, it exists as the free base, which is more soluble in organic solvents.[6][7]

  • Chemical Stability: The 1,2,3-triazole ring is an aromatic heterocycle known for its high chemical stability. It is generally resistant to acidic or basic hydrolysis, as well as mild oxidizing and reducing conditions.[1][3][6] This robustness allows for a wide range of purification conditions without significant risk of degradation.

The primary challenge in purifying this compound, especially via chromatography, is managing the basicity of the amine group. On standard silica gel, which is acidic, this can lead to strong, non-specific binding, resulting in significant peak tailing, low recovery, and poor separation.[7]

Strategic Purification Workflow

The optimal purification strategy depends on the scale of the synthesis, the nature of the impurities, and the required final purity. The following workflow provides a decision-making framework.

G start Crude Reaction Mixture workup Aqueous Acid-Base Workup (Liquid-Liquid Extraction) start->workup decision1 Assess Scale & Purity Needs workup->decision1 small_scale < 1 g Scale High Purity Needed decision1->small_scale Small Scale large_scale > 1 g Scale Moderate to High Purity decision1->large_scale Large Scale chromatography Chromatography small_scale->chromatography crystallization Crystallization / Salt Formation large_scale->crystallization decision2 Select Chromatography Mode chromatography->decision2 np Modified Normal-Phase decision2->np rp Reversed-Phase decision2->rp scx Strong Cation-Exchange (SCX) decision2->scx amine_col Amine-Functionalized Column decision2->amine_col

Caption: Decision workflow for purifying the target amine.

Preparative Chromatography Protocols

Chromatography is the most versatile technique for purifying small to medium quantities of the target compound. The choice of stationary and mobile phases is critical for success.

Method Selection and Solvent Systems

The basicity of the analyte dictates the chromatographic approach. Standard silica gel should be avoided unless modified.

Chromatography Mode Stationary Phase Typical Mobile Phase System Principle of Separation Advantages/Disadvantages
Modified Normal-Phase Silica GelDichloromethane (DCM) / Methanol (MeOH) with 0.5-2% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)Polarity, with a basic modifier to prevent amine-silica interaction.[7]A: Inexpensive, widely available. D: Modifier can be difficult to remove, poor peak shape.
Amine-Functionalized Amine-bonded SilicaHexanes / Ethyl Acetate or DCM / MeOHPolarity, on a less polar, basic surface.[8]A: Excellent peak shape without modifiers, high loading capacity. D: More expensive than silica.
Reversed-Phase (RP) C18-bonded SilicaWater / Acetonitrile (ACN) with 0.1% Formic Acid (FA) or Ammonium Bicarbonate (NH₄HCO₃)Hydrophobicity. pH control modulates the amine's charge and retention.[7]A: Excellent for polar compounds, fractions are easy to evaporate. D: Lower loading capacity.
Ion-Exchange (IEX) Strong Cation-Exchange (SCX) ResinMethanol (for loading), 2M NH₃ in MeOH (for elution)Charge-based "catch and release". The protonated amine binds, and a strong base releases it.A: Highly selective for basic compounds, excellent for removing non-basic impurities. D: Step-wise elution, not a continuous separation.
Protocol 1: Modified Normal-Phase Flash Chromatography

This method uses a competitive base to neutralize the acidic silanol groups on the silica surface, improving peak shape and recovery.

Causality: Triethylamine (TEA) is a small, basic molecule that preferentially interacts with the acidic sites on the silica gel. This "shields" the larger, more valuable analyte from these sites, allowing it to elute based on polarity rather than being irreversibly adsorbed.[7]

Step-by-Step Protocol:

  • Column Preparation: Pack a glass or pre-packed flash column with silica gel.

  • Equilibration: Equilibrate the column with the starting mobile phase (e.g., 100% DCM with 1% TEA) for at least 3-5 column volumes. Crucially, the TEA must be present during equilibration.

  • Sample Loading: Dissolve the crude material in a minimal amount of DCM. If insoluble, use a small amount of MeOH and adsorb the mixture onto a small amount of silica gel. Dry this silica plug under vacuum and place it on top of the column bed.

  • Elution: Begin elution with the starting mobile phase. Gradually increase the polarity by introducing a polar solvent that also contains the basic modifier (e.g., 90:10:1 DCM/MeOH/TEA). A typical gradient might be from 0% to 15% MeOH over 10-15 column volumes.

  • Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC), also using a mobile phase containing TEA.

  • Post-Processing: Combine the pure fractions and remove the solvent under reduced pressure. The residual TEA can often be removed by co-evaporation with a solvent like DCM or by dissolving the residue in a solvent and washing with a neutral buffer.

Protocol 2: Amine-Functionalized Column Chromatography

This is often the superior method for purifying basic amines, providing sharper peaks and eliminating the need for additives.[8][9]

Causality: The column's stationary phase is covalently bonded with aminopropyl groups. This creates a weakly basic surface that repels the basic analyte via electron-electron repulsion and eliminates the acidic silanol sites, resulting in a symmetric peak shape.[8]

G cluster_0 Standard Silica Gel cluster_1 Amine-Functionalized Silica s1 s2 s3 amine R-NH₂ amine->s2 Strong Interaction (Tailing) a1 a2 a3 amine2 R-NH₂ label_repel Weak Interaction (Symmetric Peak)

Caption: Interaction of a basic amine with different stationary phases.

Step-by-Step Protocol:

  • Column & Equilibration: Use a pre-packed amine-functionalized column. Equilibrate with the starting non-polar mobile phase (e.g., 100% Ethyl Acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM and load directly onto the column.

  • Elution: Run a gradient from a less polar to a more polar solvent system (e.g., Ethyl Acetate / Methanol or DCM / Methanol). A gradient of 0% to 20% MeOH is a good starting point. No basic modifier is needed.

  • Fraction Collection & Analysis: Collect fractions and analyze by TLC (on silica plates, remember to add a modifier to your TLC mobile phase for accurate correlation).

  • Post-Processing: Combine pure fractions and evaporate the solvent. The resulting product will be free of involatile additives like TEA.

Protocol 3: Strong Cation-Exchange (SCX) Chromatography

This "catch-and-release" technique is exceptionally effective for separating basic compounds from neutral or acidic impurities. It is technically a form of solid-phase extraction (SPE).

Causality: The SCX resin contains strongly acidic functional groups (e.g., sulfonic acid). In a neutral or acidic loading solution (like methanol), the target amine is protonated and binds ionically to the negatively charged resin. Neutral impurities pass through. The bound amine is then released by washing with a basic solution (ammonia in methanol), which neutralizes the amine, breaking the ionic bond.

Step-by-Step Protocol:

  • Column Conditioning: Condition a pre-packed SCX cartridge with methanol (2-3 column volumes).

  • Loading: Dissolve the crude mixture in a minimal amount of methanol and load it onto the cartridge.

  • Washing: Wash the cartridge with several column volumes of methanol to elute all neutral and acidic impurities.

  • Elution: Elute the desired product by washing the cartridge with a solution of 2M ammonia in methanol. Collect this basic eluate.

  • Post-Processing: Evaporate the solvent from the basic eluate to yield the purified free-base amine.

Crystallization Protocol

For larger quantities (>1 g) or when very high crystalline purity is desired, recrystallization is an excellent choice.

Principles and Solvent Selection

The goal is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when heated. For a polar molecule like this, single-solvent systems like isopropanol or acetonitrile might work. More likely, a mixed-solvent system will be required, such as ethanol/ethyl acetate or methanol/diethyl ether.

Step-by-Step Protocol:

  • Solvent Screening: In a small test tube, add a few milligrams of the crude product. Add a good solvent (e.g., methanol) dropwise until it just dissolves at room temperature. Then, add a poor solvent (e.g., diethyl ether) dropwise until the solution becomes cloudy (turbid). This indicates you have found a promising mixed-solvent system.

  • Dissolution: Place the bulk crude material in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent (e.g., boiling ethanol) required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to obtain the final, purified product.

References

  • IntechOpen. (2020). 1,2,3-Triazoles: Synthesis and Biological Application. Available at: [Link]

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

  • NextSDS. [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. Available at: [Link]

  • MDPI. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Available at: [Link]

  • Google Patents. (1981). Purification of triazoles.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • PMC. (2024). Synthesis of 1,2,3‐Triazole‐Methyl‐Menadione Derivatives: Evaluation of Electrochemical and Antiparasitic Properties against two Blood‐Dwelling Parasites. Available at: [Link]

  • ResearchGate. (2023). Synthesis and Crystallization of N-rich Triazole Compounds. Available at: [Link]

  • PMC. (2014). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Available at: [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available at: [Link]

  • PubChem. (1-benzyl-1H-1,2,3-triazol-4-yl)methanol. Available at: [Link]

  • MDPI. (2021). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. Available at: [Link]

  • PMC. (2023). Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. Available at: [Link]

  • ACS Publications. (2024). 1,2,3-Triazole Synthesis: Development of Safe and Effective Batch and Continuous Manufacturing Processes. Available at: [Link]

  • Ovidius University Annals of Chemistry. (2018). Determination of the pKa value of some 1,2,4-triazol derivatives. Available at: [Link]

  • ACS Publications. (2019). Noncovalent Modification of 4,4′-Azo-1,2,4-triazole Backbone via Cocrystallization with Polynitroazoles. Available at: [Link]

  • Frontiers in Pharmacology. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available at: [Link]

  • ResearchGate. (2006). 5-{4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl]methyl}-1,3,4-oxadiazole-2-thione. Available at: [Link]

  • Columbia University. Column chromatography. Available at: [Link]

  • ACS Publications. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Available at: [Link]

  • DEA.gov. Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Available at: [Link]

  • precisionFDA. 4-(2-((4,5-DIMETHYL-1,2-OXAZOL-3-YL)-(METHOXYMETHYL)SULFAMOYL)PHENYL)-3-(ETHOXYMETHYL)BENZOIC ACID. Available at: [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]

Sources

Method

Application Note: Advanced NMR and Mass Spectrometry Data Interpretation for Triazole Compounds

Introduction & Analytical Rationale The 1,2,3-triazole scaffold has become a cornerstone in modern drug discovery, bioconjugation, and materials science, largely propelled by the advent of "click chemistry" (azide-alkyne...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

The 1,2,3-triazole scaffold has become a cornerstone in modern drug discovery, bioconjugation, and materials science, largely propelled by the advent of "click chemistry" (azide-alkyne cycloadditions). While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) strictly yields 1,4-disubstituted 1,2,3-triazoles and Ruthenium-Catalyzed (RuAAC) yields 1,5-disubstituted isomers, non-standard catalytic conditions, steric bulk, or thermal cycloadditions often produce complex regioisomeric mixtures.

For researchers and drug development professionals, relying solely on synthetic assumptions is a critical risk. Unambiguous structural elucidation is mandatory to ensure the integrity of Structure-Activity Relationship (SAR) studies. As a Senior Application Scientist, I have designed this self-validating analytical guide to provide a definitive framework for distinguishing triazole regioisomers and confirming their structural fidelity using Nuclear Magnetic Resonance (NMR) and tandem Mass Spectrometry (MS/MS).

Workflow A Triazole Synthesis (CuAAC or RuAAC) B NMR Spectroscopy (13C, 1H, 15N HMBC) A->B Structural Elucidation C Mass Spectrometry (ESI-MS/MS) A->C Molecular Confirmation D Regioisomer Assignment B->D Chemical Shifts C->D Fragmentation

Fig 1: Integrated NMR and MS analytical workflow for triazole characterization.

Nuclear Magnetic Resonance (NMR) Strategies

The Causality of 13C NMR Chemical Shifts

While 1 H NMR is routinely used for initial screening, the chemical shift of the triazole proton is highly susceptible to solvent effects and the electronic nature of neighboring substituents. Therefore, 1 H NMR alone is insufficient for absolute regioisomer assignment.

The 13 C NMR spectrum serves as the definitive Rosetta Stone for distinguishing 1,4- and 1,5-disubstituted 1,2,3-triazoles. The causality lies in the electronic distribution within the triazole ring:

  • 1,4-Disubstituted Isomers: The lone proton is located at the C5 position. Because C5 is flanked by N1 and C4, it resides in a relatively shielded electronic environment. Consequently, the C5 carbon resonance appears distinctively upfield at ~120 ppm [1].

  • 1,5-Disubstituted Isomers: The proton is located at the C4 position. C4 is directly adjacent to the N3 atom (which bears more double-bond character in the resonance hybrid), creating a highly deshielded environment. This pushes the C4 carbon resonance downfield to ~133 ppm [1][2].

To validate these assignments, gated decoupled 13 C NMR is highly recommended. By turning the decoupler off during acquisition, one can observe the large one-bond C-H coupling constants ( 1JCH​≈191 Hz), which easily distinguishes the triazole CH signal from overlapping aromatic CH signals (typically ~155 Hz)[1].

1 H- 15 N HMBC: The Ultimate Validation

For highly complex peptidomimetics or when 13 C signals are obscured, 15 N NMR provides an orthogonal validation layer. Routine 1 H- 15 N gHMBC experiments at natural abundance can map the correlations between the triazole proton and the three distinct nitrogen atoms (N1, N2, N3) in the ring, unambiguously differentiating 1,4-, 1,5-, and even 2,4-disubstituted derivatives[3].

Quantitative NMR Data Summary
Isomer TypeTriazole Proton ( 1 H NMR)Triazole Carbon ( 13 C NMR) 1JCH​ CouplingDiagnostic MS/MS Loss
1,4-Disubstituted ~7.3 - 7.9 ppm (C5-H)~120 ppm (C5)~191 Hz-28 Da ( N2​ )
1,5-Disubstituted >8.0 ppm (C4-H)~133 ppm (C4)~191 Hz-28 Da ( N2​ )

Note: 1 H shifts are generalized; the 1,4-isomer proton is typically more shielded than the 1,5-isomer proton given identical substituents[2].

Protocol: Optimized NMR Acquisition for Triazoles
  • Sample Preparation: Dissolve 15–20 mg of the purified triazole in 600 µL of a high-purity deuterated solvent (e.g., CDCl3​ or DMSO−d6​ ). Ensure no paramagnetic impurities are present.

  • Standard 1 H NMR: Acquire standard 1D proton spectra (16–64 scans). Identify the singlet in the 7.3–8.5 ppm aromatic region.

  • Gated Decoupled 13 C NMR:

    • Select a pulse sequence with the proton decoupler off during the acquisition time (to retain C-H couplings) and on during the relaxation delay (to retain Nuclear Overhauser Effect enhancements).

    • Acquire 1024–2048 scans.

    • Measure the 1JCH​ coupling constant of the peaks at ~120 ppm or ~133 ppm to confirm they are ~191 Hz, verifying the triazole CH carbon[1].

  • 2D 1 H- 15 N gHMBC: Set the long-range coupling constant evolution time to optimize for ~8–10 Hz couplings. Acquire overnight to ensure sufficient signal-to-noise ratio at 15 N natural abundance[3].

Mass Spectrometry (MS) Fragmentation Dynamics

Collision-Induced Dissociation (CID) Pathways

While NMR confirms the regiochemistry, tandem mass spectrometry (ESI-MS/MS) confirms the structural integrity of the triazole core and its substituents.

The hallmark of 1,2,3-triazole fragmentation under Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) is the neutral loss of molecular nitrogen ( N2​ , -28 Da) from the precursor ion [M+H]+ [4]. The Causality: The contiguous nitrogen sequence (N1-N2-N3) within the ring is thermodynamically primed to extrude highly stable N2​ gas upon collisional activation. This retro-cycloaddition-like cleavage leaves behind a highly reactive azirine or diazo intermediate, which subsequently drives further substituent-specific fragmentation. Observing the [M+H−28]+ product ion is a self-validating confirmation of the 1,2,3-triazole core.

MS_Frag M Precursor Ion [M+H]+ 1,2,3-Triazole Core F1 Loss of N2 (-28 Da) Azirine/Diazo Intermediate M->F1 CID / HCD Activation F2 Substituent Cleavage (R1 or R2 loss) M->F2 Direct Cleavage F1->F2 MS3 or High Collision Energy

Fig 2: Characteristic ESI-MS/MS fragmentation pathways of 1,2,3-triazoles.

Protocol: LC-MS/MS Method for Triazole Verification
  • Sample Preparation: Dilute the triazole compound to a final concentration of 1–5 µg/mL in a 50:50 mixture of Acetonitrile:Water containing 0.1% Formic Acid to promote efficient protonation.

  • Chromatography: Utilize a C18 reverse-phase column. Run a standard gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

  • MS Source Parameters: Operate in Positive ESI mode. Set capillary voltage to 3.0–3.5 kV and desolvation temperature to 300–350 °C.

  • MS/MS Acquisition:

    • Set up a Data-Dependent Acquisition (DDA) or Parallel Reaction Monitoring (PRM) method targeting the [M+H]+ mass.

    • Critical Step: Apply a Normalized Collision Energy (NCE) sweep (e.g., 20, 30, and 40 eV). Triazole rings can be remarkably stable; stepping the collision energy ensures the capture of the diagnostic -28 Da neutral loss without completely obliterating the intermediate fragment[4].

  • Data Interpretation: Extract Ion Chromatograms (XIC) for the precursor and the [M+H−28]+ fragment. The presence of this specific transition validates the triazole incorporation.

Conclusion

The combination of 13 C NMR chemical shift analysis and ESI-MS/MS fragmentation profiling creates a robust, self-validating analytical system. By relying on the ~120 ppm / ~133 ppm 13 C dichotomy and the -28 Da N2​ neutral loss, researchers can bypass synthetic assumptions and definitively prove the regiochemistry and structural integrity of their triazole compounds.

References

  • Method for Assigning Structure of 1,2,3-Triazoles The Journal of Organic Chemistry, American Chemical Society (2012). URL:[Link]

  • 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles Organic & Biomolecular Chemistry, RSC Publishing (2013). URL:[Link]

  • Click Chemistry Reagent for Identification of Sites of Covalent Ligand Incorporation in Integral Membrane Proteins ACS Publications (2017). URL:[Link]

  • DISUBSTITUTED 1,2,3-TRIAZOLES AS AMIDE BOND MIMETICS Department of Biological Chemistry, Chim.it (2018). URL:[Link]

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine

Introduction: The Promise of a Novel 1,2,3-Triazole Scaffold The 1,2,3-triazole ring system is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and dipole...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of a Novel 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and dipole interactions.[1][2] This five-membered heterocyclic nucleus is a key feature in a multitude of approved drugs and clinical candidates, demonstrating a vast range of biological activities including antifungal, anticancer, antiviral, and antibacterial properties.[3][4][5] The versatility of the triazole scaffold stems from its ability to engage with various biological targets through diverse non-covalent interactions.[4] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prime example of "click chemistry," has further revolutionized the synthesis of 1,2,3-triazole derivatives, enabling the rapid generation of diverse chemical libraries for drug discovery.

This document provides a comprehensive guide for the initial in vitro characterization of a novel compound, [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine (CAS No. 120829-18-7).[6] Given the broad therapeutic potential of the 1,2,3-triazole class, a systematic screening approach is essential to elucidate the biological activity profile of this specific molecule. These application notes are designed for researchers, scientists, and drug development professionals, offering a structured workflow, detailed experimental protocols, and insights into data interpretation for a robust preliminary assessment.

Compound Management and Preparation: The Foundation of Reliable Data

Proper handling and preparation of a test compound are paramount for generating reproducible and reliable in vitro data. The following steps provide a general guideline for handling a new chemical entity like [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine.

Solubility Assessment

Before preparing a stock solution, it is crucial to determine the optimal solvent.

  • Protocol:

    • Weigh out a small, precise amount of the compound (e.g., 1 mg) into several vials.

    • Add a small, measured volume (e.g., 100 µL) of different common laboratory solvents (e.g., DMSO, ethanol, methanol, water, PBS).

    • Vortex thoroughly and visually inspect for complete dissolution.

    • If the compound dissolves, it is soluble at that concentration (e.g., 10 mg/mL). If not, add more solvent incrementally to determine the approximate solubility limit.

  • Causality Insight: DMSO is a common solvent for initial screening due to its ability to dissolve a wide range of organic molecules. However, the final concentration of DMSO in the assay medium must be carefully controlled (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Stock Solution Preparation
  • Protocol:

    • Based on the solubility test, select the most appropriate solvent (assume DMSO for this guide).

    • To prepare a 10 mM stock solution, dissolve the appropriate mass of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine in the required volume of DMSO.

    • Ensure complete dissolution by vortexing. Gentle warming in a water bath (37°C) may be applied if necessary.

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.

  • Trustworthiness: Aliquoting prevents degradation of the compound due to repeated temperature changes and reduces the risk of contamination.

In Vitro Screening Cascade: A Tiered Approach to Uncover Biological Activity

A logical, tiered approach to screening ensures that resources are used efficiently, starting with broad assessments and progressing to more specific, mechanism-of-action studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Anticancer MoA cluster_2 Tier 3: Antimicrobial Screening a Cytotoxicity Assay (e.g., MTT) b Apoptosis Assay (Caspase 3/7) a->b If Cytotoxic c Cell Cycle Analysis a->c If Cytotoxic d Tubulin Polymerization Assay a->d Hypothesis-driven e Antimicrobial MIC Assay a->e Parallel Screen

Caption: Proposed workflow for in vitro screening of novel triazole compounds.

Tier 1: Protocol for Primary Cytotoxicity Screening (MTT Assay)

This initial screen assesses the compound's effect on cell viability and proliferation, providing a broad indication of potential anticancer activity.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of living cells.

  • Cell Line Selection:

    • A panel of human cancer cell lines from different tissue origins (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)).

    • A non-cancerous cell line (e.g., MCF-10A (non-tumorigenic breast epithelial)) to assess selectivity.

  • Step-by-Step Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine from the 10 mM stock in culture medium. A common concentration range for a primary screen is 0.1 to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include vehicle control (e.g., 0.5% DMSO) and positive control (e.g., doxorubicin) wells.

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well. Mix thoroughly on a plate shaker to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

ParameterExample ValueRationale
Cell Seeding Density8,000 cells/wellEnsures cells are in the logarithmic growth phase during treatment.
Concentration Range0.1, 1, 10, 50, 100 µMA broad range to capture the dose-response curve for an unknown compound.
Incubation Time72 hoursAllows for multiple cell doubling times, assessing both cytotoxic and anti-proliferative effects.
Positive ControlDoxorubicinA well-characterized cytotoxic agent to validate assay performance.

Tier 2: Protocols for Elucidating Anticancer Mechanism of Action

If [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine demonstrates significant cytotoxicity, the following assays can investigate how it kills cancer cells.

Protocol 2A: Apoptosis Induction (Caspase-Glo® 3/7 Assay)
  • Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay reagent contains a proluminescent caspase-3/7 substrate, which is cleaved by active caspases to release aminoluciferin, generating a "glow-type" luminescent signal.

  • Step-by-Step Protocol:

    • Seed cells in a white-walled 96-well plate and treat with the compound as described in the MTT assay. It is recommended to use concentrations around the determined IC₅₀ value.

    • Incubate for a shorter period, typically 24 hours, to capture early apoptotic events.

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix gently on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis: An increase in luminescence relative to the vehicle control indicates the induction of apoptosis.

Protocol 2B: Tubulin Polymerization Assay
  • Principle: Some triazole-containing compounds are known to interfere with microtubule dynamics.[7] This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. Polymerization is monitored by an increase in fluorescence of a reporter dye.

  • Step-by-Step Protocol:

    • Reconstitute lyophilized, >99% pure tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • Prepare reaction mixtures in a 96-well plate on ice. Each well should contain tubulin buffer, GTP (a required co-factor for polymerization), a fluorescent reporter, and the test compound at various concentrations.

    • Include a positive control (e.g., paclitaxel for enhancers, colchicine for inhibitors) and a vehicle control.

    • Place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Initiate tubulin polymerization by adding the tubulin solution to the wells.

    • Measure the fluorescence intensity every minute for 60 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. Inhibition of polymerization will result in a lower rate and extent of fluorescence increase compared to the vehicle control.

G cluster_0 Tubulin Dynamics cluster_1 Compound Effect a α/β-Tubulin Dimers b Microtubule Polymer a->b Polymerization b->a Depolymerization c [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine c->a Inhibition?

Caption: Investigating the compound's effect on tubulin polymerization.

Tier 3: Protocol for Antimicrobial Activity Screening (MIC Assay)

The triazole nucleus is a well-known pharmacophore in antifungal and antibacterial agents.[1][8] The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC).

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Microorganism Selection:

    • Bacteria: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).

    • Fungi: Candida albicans (Yeast).

  • Step-by-Step Protocol:

    • Prepare Inoculum: Grow microbial cultures to the logarithmic phase in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Adjust the inoculum to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

    • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the appropriate broth.

    • Inoculation: Add the standardized microbial inoculum to each well.

    • Controls: Include a positive control (no compound, only inoculum), a negative control (no inoculum, only broth), and a standard antibiotic control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

    • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

    • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the absorbance at 600 nm.

  • Data Interpretation: The resulting MIC value provides a quantitative measure of the compound's potency against the tested microorganisms.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial in vitro characterization of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine. The data generated from this screening cascade will offer critical insights into its potential therapeutic applications, whether in oncology, infectious diseases, or other areas. Positive results from these assays would warrant further investigation, including more extensive profiling against larger cell line panels, in vivo efficacy studies in animal models, and detailed ADME/Tox profiling to assess its drug-like properties.[9] The versatility of the triazole scaffold suggests that this novel compound holds significant potential, and this systematic approach provides the first step in unlocking it.

References

  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
  • Recent Researches in Triazole Compounds as Medicinal Drugs | Bentham Science.
  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - ACS Publications.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC.
  • Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer - PMC.
  • Biological features of new 1,2,4-triazole derivatives (a literature review).
  • In vitro ADME Screening Instead of in vivo Studies in Preclinical Safety.
  • [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine - NextSDS.

Sources

Method

Application Note: Design, Synthesis, and Evaluation of Novel 1,4-Disubstituted 1,2,3-Triazole Scaffolds for Targeted Drug Discovery

Executive Summary The development of novel bioactive molecules requires robust synthetic methodologies and versatile structural scaffolds. This application note provides a comprehensive guide to utilizing the 1,2,3-triaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel bioactive molecules requires robust synthetic methodologies and versatile structural scaffolds. This application note provides a comprehensive guide to utilizing the 1,2,3-triazole ring as a core pharmacophore in drug discovery. By combining mechanistic insights with field-proven protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and in vitro biological evaluation, this document serves as a self-validating blueprint for medicinal chemists and drug development professionals.

Mechanistic Insights: The 1,2,3-Triazole PharmacophoreThe 1,2,3-triazole ring is a major pharmacophore system among nitrogen-containing heterocycles[1]. Its ascendancy in medicinal chemistry is driven by a unique combination of physicochemical properties:

  • Bioisosterism: 1[1]. Unlike traditional peptide bonds, triazoles are highly resistant to enzymatic cleavage, oxidation, and acidic/basic hydrolysis.

  • Dipole Moment & Hydrogen Bonding: 1[1]. The nitrogen atoms (N2 and N3) act as potent hydrogen-bond acceptors, while the polarized C5-H bond can act as a hydrogen-bond donor, facilitating highly specific interactions within biological target sites.

Strategic Workflow Visualization

The integration of 1,2,3-triazoles into a drug discovery pipeline relies on an iterative cycle of synthesis, purification, and biological screening.

DrugDiscovery A 1. Target & Scaffold Design (Triazole Pharmacophore) B 2. Building Block Selection (Azides & Alkynes) A->B C 3. CuAAC 'Click' Synthesis (CuSO4 / NaAsc) B->C D 4. Purification & QA (NMR, LC-MS, Chelex) C->D E 5. In Vitro Screening (MTT Viability Assay) D->E F 6. Lead Optimization & SAR Analysis E->F F->B Iterative SAR Refinement

Fig 1: Iterative CuAAC-driven drug discovery workflow for 1,2,3-triazole bioactive molecules.

Protocol 1: Regioselective Synthesis of 1,4-Disubstituted 1,2,3-TriazolesCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) ensures the regioselective formation of 1,4-disubstituted 1,2,3-triazoles, overcoming the limitations of thermal Huisgen cycloadditions which yield mixed regioisomers[1].

Materials
  • Terminal alkyne and organic azide building blocks.

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O).

  • Sodium ascorbate.

  • Solvent system: tert-butanol ( t -BuOH) and distilled water (1:1 v/v).

Step-by-Step Procedure
  • Reagent Assembly: In a 50 mL round-bottom flask, dissolve the terminal alkyne (1.0 mmol) and organic azide (1.0 mmol) in 10 mL of the t -BuOH:H₂O (1:1) solvent mixture.

  • Catalyst Generation: Add CuSO₄·5H₂O (0.05 mmol, 5 mol%) to the stirring solution, followed immediately by sodium ascorbate (0.10 mmol, 10 mol%).2[2].

  • Reaction: Stir the mixture vigorously at room temperature for 12–24 hours. Monitor the complete consumption of the starting materials via Thin Layer Chromatography (TLC).

  • Quenching & Extraction: Dilute the reaction mixture with 20 mL of ice-cold water. Extract the aqueous layer with ethyl acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

💡 Expertise & Experience: Causality and Troubleshooting
  • Why in situ reduction? Utilizing sodium ascorbate to reduce Cu(II) to Cu(I) prevents the oxidative homocoupling of alkynes (Glaser coupling), a detrimental side-reaction that occurs when direct Cu(I) salts are exposed to atmospheric oxygen.3[3].

  • Critical QA Step (Copper Toxicity): For drug discovery applications, residual copper must be rigorously removed. Even trace amounts of Cu(I)/Cu(II) can cause false positives in downstream cellular assays by inducing oxidative stress. Self-Validating Step: Wash the organic phase with an aqueous EDTA solution or pass the purified product through a Chelex® 100 resin column prior to biological evaluation.

Protocol 2: In Vitro Biological Evaluation (MTT Viability Assay)1,2,3-triazole derivatives have demonstrated a wide range of pharmacological activities, including potent anticancer and antimicrobial properties[5]. The MTT assay provides a reliable, self-validating proxy for cytotoxicity.

Materials
  • Target cell line (e.g., MCF-7 human breast cancer cells).

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • DMSO (Cell culture grade).

Step-by-Step Procedure
  • Cell Seeding: Seed the MCF-7 cells in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 h at 37°C in a 5% CO₂ atmosphere to allow for cellular adhesion.

  • Compound Treatment: Prepare serial dilutions of the synthesized triazole compounds in DMSO. Add the compounds to the wells, ensuring the final DMSO concentration remains below 0.5% (v/v). Incubate for 48 h.

  • MTT Addition: Add 20 µL of the MTT solution to each well. Incubate for 4 h in the dark at 37°C.

  • Formazan Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the precipitated purple formazan crystals. Agitate gently for 10 minutes on a plate shaker.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the untreated control.

💡 Expertise & Experience: Causality and Data Integrity
  • Mechanism of Action: The MTT assay is not merely a stain; it is an enzymatic validation. It relies on the reduction of the yellow tetrazolium salt to insoluble purple formazan exclusively by NAD(P)H-dependent cellular oxidoreductase enzymes. Because this reduction only occurs in metabolically active cells, the assay inherently self-validates that an absence of color correlates directly with cellular death or metabolic arrest.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes a representative SAR profile, demonstrating how specific substitutions on the azide and alkyne building blocks impact both the CuAAC reaction efficiency and the resulting anticancer bioactivity.

Compound IDAzide R-GroupAlkyne R-GroupCuAAC Yield (%)IC₅₀ vs MCF-7 (µM)
TRZ-01 PhenylPhenyl92>100
TRZ-02 4-Fluoro-PhenylPhenyl8845.2
TRZ-03 4-Methoxy-Phenyl3-Pyridyl8512.4
TRZ-04 3,4-Dichloro-Phenyl3-Pyridyl902.1

Note: The introduction of electron-withdrawing halogens on the azide-derived ring, coupled with a nitrogen-containing heterocycle (pyridine) on the alkyne-derived ring, significantly enhances cytotoxicity against the MCF-7 cell line.

References

  • 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview Source: National Institutes of Health (PMC) URL:[Link]

  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review Source: Taylor & Francis Online URL:[Link]

  • Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex Source: MDPI URL:[Link]

  • CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates Source: National Institutes of Health (PMC) URL:[Link]

  • 1,2,3-Triazoles: Synthesis and Biological Application Source: IntechOpen URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine synthesis

Welcome to the Technical Support and Troubleshooting Portal for [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine (CAS: 120829-18-7)[1]. This highly polar, 4,5-disubstituted 1H -1,2,3-triazole is a critical building b...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine (CAS: 120829-18-7)[1]. This highly polar, 4,5-disubstituted 1H -1,2,3-triazole is a critical building block in drug development. Due to its dense functionality—an acidic triazole core, a basic primary amine, and a methoxymethyl ether—its synthesis presents unique challenges in regioselectivity, deprotection, and isolation.

This guide provides researchers with field-proven methodologies, mechanistic insights, and troubleshooting logic to ensure high-yielding, reproducible syntheses.

Synthetic Strategy & Workflow Visualization

The most reliable route to this specific 4,5-disubstituted 1H -triazole avoids direct synthesis from inorganic azides due to safety and regiocontrol issues[2]. Instead, we utilize a thermal 1,3-dipolar cycloaddition between N -Boc-4-methoxy-2-butyn-1-amine and p -methoxybenzyl azide (PMB-N 3​ ), followed by chromatographic separation of the regioisomers and a global acidic deprotection.

SynthesisWorkflow A N-Boc-4-methoxy-2-butyn-1-amine + PMB-Azide B Thermal 1,3-Dipolar Cycloaddition (Toluene, 110°C) A->B C Mixture of 1,4,5-Regioisomers B->C D Silica Gel Chromatography (Isomer Separation) C->D E 1-PMB-4-(Boc-aminomethyl)- 5-(methoxymethyl)-1,2,3-triazole D->E F Global Deprotection (TFA / Reflux) E->F G [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine (Target Product) F->G

Figure 1: Synthetic workflow for[5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine.

Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems. Built-in analytical checks ensure that you do not proceed to the next step with compromised material.

Protocol A: Thermal Cycloaddition & Isomer Separation
  • Reaction Setup: In a heavy-walled pressure flask, dissolve N -Boc-4-methoxy-2-butyn-1-amine (1.0 equiv) and PMB-N 3​ (1.2 equiv) in anhydrous toluene (0.2 M).

  • Thermal Activation: Seal the flask and heat to 110 °C for 24 hours behind a blast shield.

  • Validation (LCMS): Sample the reaction. You should observe complete consumption of the alkyne and two distinct product peaks with identical masses ( [M+H]+ ) corresponding to the 1,4,5- and 1,5,4-regioisomers.

  • Separation: Concentrate the mixture in vacuo. Purify via flash column chromatography (Silica gel, gradient elution from 20% to 60% EtOAc in Hexanes). The desired isomer, 1-PMB-4-(Boc-aminomethyl)-5-(methoxymethyl)-1,2,3-triazole , typically elutes second due to the hydrogen-bonding capability of the less sterically hindered Boc-amine.

Protocol B: Global Deprotection & Cation-Exchange Isolation
  • Deprotection Setup: Dissolve the purified desired isomer in a mixture of Trifluoroacetic Acid (TFA) and anisole (10:1 ratio, 0.1 M concentration).

  • Cleavage: Heat the mixture to 80 °C for 12 hours. The anisole acts as a carbocation scavenger to prevent re-alkylation of the triazole ring by the cleaved PMB group.

  • Validation (TLC/NMR): Take an aliquot, neutralize, and check via TLC. The starting material must be completely consumed.

  • Resin Capture (Critical Step): Concentrate the TFA mixture in vacuo to a thick oil. Dissolve the residue in minimal MS-grade water. Load the aqueous solution onto a pre-washed Dowex 50WX8 (H + form) strongly acidic cation-exchange column.

  • Elution: Wash the column with 5 column volumes of water to remove anisole, residual TFA, and neutral byproducts. Elute the target product using 2.0 M NH 3​ in Methanol.

  • Final Isolation: Concentrate the methanolic ammonia fractions in vacuo and lyophilize to afford the pure[5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine as a free base.

Quantitative Data: Cycloaddition Optimization

A common instinct for modern synthetic chemists is to use Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) to force regioselectivity on internal alkynes[3][4]. However, as demonstrated in Table 1, RuAAC is highly detrimental for this specific target.

Table 1: Optimization of Cycloaddition Conditions

EntryCatalyst / ConditionSolventTemp (°C)Time (h)Total Yield (%)Ratio (Desired 4-CH₂NHBoc : Undesired 5-CH₂NHBoc)
1None (Thermal) Toluene 110 24 85% 1 : 1.1
2CpRuCl(PPh₃)₂ (5 mol%)THF651290%1 : 9.5
3[CpRuCl]₄ (2.5 mol%)DMF90494%1 : 12.0

Data Interpretation: RuAAC catalysts consistently place the most sterically demanding group of an internal alkyne at the 5-position of the triazole ring[3]. Because the N -Boc-aminomethyl group is significantly bulkier than the methoxymethyl group, RuAAC overwhelmingly favors the undesired regioisomer. Therefore, thermal conditions (Entry 1) must be used to achieve a near statistical 1:1 mixture, allowing for the isolation of the required 4-aminomethyl regioisomer.

Troubleshooting Guides & FAQs

TroubleshootingLogic Issue Low Yield / No Product Cause1 Wrong Regioisomer Predominates Issue->Cause1 Cause2 Incomplete PMB Cleavage Issue->Cause2 Cause3 Product Lost in Aqueous Wash Issue->Cause3 Sol1 Avoid RuAAC; Use Thermal Cause1->Sol1 Sol2 Add Anisole Scavenger Increase Temp Cause2->Sol2 Sol3 Use Cation-Exchange Resin (Dowex) Cause3->Sol3

Figure 2: Logical troubleshooting tree for resolving low yields during triazole synthesis.

Q1: I ran the cycloaddition using a Ruthenium catalyst to improve yields, but I cannot isolate the desired product. Why?

A: As detailed in Table 1, RuAAC is governed by steric demands during the formation of the ruthenacycle intermediate[3]. The catalyst forces the bulky Boc-protected amine into the 5-position. You must abandon the Ru-catalyst and use standard thermal heating (110 °C in toluene) to obtain a 1:1 statistical mixture, from which your desired isomer can be separated via chromatography.

Q2: My LCMS shows that the Boc group was removed, but the PMB group is still attached to the triazole ring. How do I force global deprotection?

A: The N -PMB group on a triazole is significantly more stable than a standard PMB ether. Standard Boc-deprotection conditions (e.g., 4M HCl in dioxane at room temperature) will not cleave it. You must use TFA at elevated temperatures (80 °C) . Alternatively, if acidic conditions fail, you can perform a two-step deprotection: first, oxidatively cleave the PMB group using Ceric Ammonium Nitrate (CAN) in MeCN/H 2​ O, followed by standard acidic Boc removal.

Q3: After global deprotection, I performed a standard aqueous workup (extraction with DCM/Water), but my product yield is 0%. Where did it go?

A: Your product is currently in the aqueous waste stream.[5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine is a highly polar, water-soluble molecule. It possesses a basic primary amine and an acidic triazole NH, effectively making it behave like a zwitterion in neutral water. Never use liquid-liquid extraction for this compound. You must use the Cation-Exchange Resin protocol (Protocol B, Steps 4-6) to capture the basic amine on the solid phase, wash away impurities, and elute with methanolic ammonia.

Q4: Is it safe to scale up the thermal cycloaddition with PMB-Azide?

A: Organic azides present significant explosion hazards, particularly when the carbon-to-nitrogen ratio (C/N) is low. PMB-N 3​ has a formula of C 8​ H 9​ N 3​ O, giving it a C/N ratio of >2.6, which is generally considered stable for handling. However, heating any azide to 110 °C requires strict safety protocols. Never scale this reaction beyond 10 grams in a single batch without conducting differential scanning calorimetry (DSC) to determine the exact onset temperature of decomposition. Always use a blast shield and pressure-rated glassware.

References

  • NextSDS. [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine - Chemical Substance Information. NextSDS Database. Available at: [Link]

  • Rasmussen, L. K., Boren, B. C., & Fokin, V. V. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 2008, 130(44), 8923-8930. Available at:[Link]

  • Johansson, J. R., et al. Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 2016. Available at:[Link]

  • Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, Inc., 2006. (Standard Reference for PMB/Boc Cleavage).
  • Pokhodylo, N. T., et al. Synthesis of N-unsubstituted 1,2,3-triazoles via a cascade including propargyl azides, allenyl azides, and triazafulvenes. ARKIVOC, 2016 (v) 338-361. Available at:[Link]

Sources

Optimization

common side products in triazole synthesis and their avoidance

Technical Support Center: Triazole Synthesis Welcome to the Technical Support Center for Triazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common c...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Triazole Synthesis

Welcome to the Technical Support Center for Triazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of 1,2,3-triazoles, particularly via the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Here, we address specific experimental issues in a direct question-and-answer format, providing not just solutions, but the underlying scientific principles to empower your research.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, observable problems you might encounter in the lab.

Q1: My LC-MS shows a major byproduct with a mass corresponding to a dimer of my terminal alkyne. What is happening and how can I prevent it?

A1: Cause and Prevention of Alkyne Homodimerization

What you are observing is almost certainly the result of Glaser coupling , an oxidative homodimerization of terminal alkynes. This is one of the most common side reactions in CuAAC. It is promoted by the presence of molecular oxygen, which oxidizes the active Cu(I) catalyst to Cu(II), which in turn facilitates the unwanted coupling.[1][2]

Core Problem: The reaction environment is too oxidative, favoring the Glaser coupling pathway over the desired cycloaddition.

Solutions:

  • Rigorous Deoxygenation: The most critical step is to remove dissolved oxygen from your reaction mixture.[3] Before adding your copper catalyst, sparge all solvents and the reaction vessel with an inert gas (high-purity argon or nitrogen) for at least 15-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Use of an Excess Reducing Agent: When preparing your Cu(I) catalyst in situ from a Cu(II) source like CuSO₄, a reducing agent is essential. Sodium ascorbate is the most common choice.[1][4] Ensure you are using a sufficient excess (typically 5-10 equivalents relative to copper) to both generate Cu(I) and scavenge any residual oxygen, keeping the catalyst in its active state.[2][4]

  • Direct Cu(I) Source: Instead of generating Cu(I) in situ, you can use a direct Cu(I) salt such as CuI or CuBr. However, these are sensitive to oxidation, so rigorous inert atmosphere techniques are still mandatory.

  • Ligand Selection: Accelerating ligands not only enhance the reaction rate but also protect the Cu(I) center from oxidation.[5][6] Water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are excellent for bioconjugation, while TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is a common choice for organic solvents.[3][6][7] These ligands help maintain a monomeric, highly active copper species, disfavoring the formation of polynuclear copper acetylides that can lead to side products.[1]

Q2: My reaction is sluggish, and TLC/LC-MS analysis shows multiple unidentified byproducts and degradation of my azide starting material. What's the likely cause?

A2: Azide Instability and Decomposition

Organic azides, while essential for the reaction, can be unstable under certain conditions. Their decomposition can be a limiting factor for the reaction's success, leading to low yields and a complex mixture of byproducts.[8]

Core Problem: The azide is degrading, either thermally, through interaction with the catalyst, or via reduction.

Solutions:

  • Check Azide Purity and Age: Use freshly prepared or purified azides whenever possible. Azides can degrade upon storage. Purity can be checked by ¹H NMR.

  • Temperature Control: While some CuAAC reactions are robust at room temperature, sensitive substrates may benefit from cooling. Running the reaction at 0 °C or 4 °C can minimize thermal decomposition of the azide.

  • Avoid Incompatible Reagents: Phosphines, such as TCEP, were once used as reducing agents but are now known to react with and reduce azides, interfering with the cycloaddition.[5] Stick with sodium ascorbate as the preferred reducing agent.

  • Minimize Reaction Time: A well-optimized CuAAC should be rapid. If your reaction requires prolonged heating or extended reaction times (>24 hours), it increases the likelihood of azide degradation.[1] Focus on optimizing catalyst and ligand loading (see Q1) to accelerate the desired reaction, thereby outcompeting the decomposition pathway.

  • pH and Buffer Considerations: For reactions in aqueous media, especially bioconjugations, the pH should be maintained around 7. Buffers containing strong chelators like Tris can sometimes interfere with the copper catalyst and slow the reaction.[5] Phosphate buffers are generally a safe choice.[5]

Q3: I'm working with a sensitive protein/peptide, and I'm seeing aggregation and loss of biological activity after my CuAAC reaction. How can I protect my biomolecule?

A3: Mitigating Biomolecule Damage

This is a critical issue in bioconjugation. The damage is often caused by reactive oxygen species (ROS) generated by the Cu(I)/ascorbate/O₂ system, or by direct, non-specific binding of copper ions.[3]

Core Problem: The catalytic system is generating oxidative stress that damages the biomolecule.

Solutions:

  • Use a Protective, Water-Soluble Ligand: This is non-negotiable for bioconjugation. THPTA is the ligand of choice.[3][5][7] It serves a dual purpose: it accelerates the click reaction and chelates the copper ion, shielding the biomolecule from copper-mediated damage and preventing the catalyst from binding non-specifically to sites like histidine or cysteine residues.[5][6] A 5:1 ligand-to-copper ratio is often recommended.[6]

  • Minimize Catalyst Concentration: Use the lowest effective concentration of copper and ascorbate. Titrate the catalyst loading (e.g., starting from 50 µM CuSO₄ and 250 µM THPTA) to find the sweet spot that provides efficient conjugation without causing significant damage.

  • Thorough Degassing: As with preventing Glaser coupling, removing dissolved oxygen is paramount to minimize ROS formation.[3]

  • Include Additives: For particularly sensitive proteins, adding aminoguanidine can help suppress side reactions between dehydroascorbate (an oxidation product of ascorbate) and arginine residues.[3][5][6]

Experimental Protocol: A Robust General Procedure for CuAAC

This protocol is designed to minimize common side reactions for a standard small-molecule synthesis in an organic solvent.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the alkyne (1.0 equiv) and the azide (1.05-1.1 equiv).

  • Solvent & Degassing: Add the chosen solvent (e.g., THF, DMF, or a tBuOH/H₂O mixture). Seal the flask with a septum and sparge the solution with argon or nitrogen gas for 20 minutes.

  • Catalyst Premix: In a separate, dry vial, prepare the catalyst solution. For a typical reaction, use CuSO₄·5H₂O (1-5 mol%) and a ligand like TBTA or THPTA (1-5 mol%). Dissolve them in a small amount of the reaction solvent.

  • Addition & Initiation: Add the catalyst solution to the main reaction flask via syringe. Then, add a freshly prepared solution of sodium ascorbate (5-10 mol%) in water or the reaction solvent.

  • Reaction: Stir the reaction at room temperature under a positive pressure of inert gas. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Workup: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with aqueous solutions (e.g., dilute ammonium hydroxide to remove copper, followed by brine). Dry the organic layer and concentrate under reduced pressure.[9]

Frequently Asked Questions (FAQs)

Question Answer
What are the main side products in CuAAC? The most common side products are alkyne homodimers (Glaser products) from oxidative coupling and various compounds resulting from azide decomposition .[1][8][10] In bioconjugations, oxidative damage to amino acid residues (e.g., histidine) and protein aggregation are also significant concerns.[3][5]
How do I choose between a Copper (CuAAC) and a Ruthenium (RuAAC) catalyst? The choice is primarily dictated by the desired regioisomer . CuAAC exclusively yields the 1,4-disubstituted triazole .[1][11] RuAAC , conversely, is highly selective for the 1,5-disubstituted triazole .[4][12][13] Ruthenium catalysts can also engage internal alkynes, which is a limitation for standard CuAAC, providing access to fully substituted triazoles.[12][13] If you are observing the "wrong" isomer, you may have contamination or an unexpected reaction pathway.
Can the choice of solvent affect side product formation? Yes. While CuAAC is famously robust in many solvents, highly coordinating solvents like acetonitrile can sometimes inhibit the reaction by competing for copper coordination sites.[14] For bioconjugations, aqueous buffers are standard, but care must be taken to avoid buffers that chelate copper too strongly (e.g., Tris).[5] The use of protic solvents like water or alcohols can also help in the final protonation step of the catalytic cycle, potentially increasing turnover efficiency.
My triazole product is very polar and difficult to purify. Any tips? Polar triazoles can be challenging. If standard silica gel chromatography fails, consider these options: 1) Reversed-Phase Chromatography (C18) is often effective for polar compounds. 2) Liquid-Liquid Extraction with pH adjustment : If your triazole has an acidic or basic handle, you can adjust the pH of the aqueous phase to neutralize it, making it less polar and more extractable into an organic solvent.[9] 3) "Salting Out" : Adding a saturated salt solution (brine) to the aqueous layer can decrease the solubility of your polar compound, driving it into the organic phase during extraction.[9]

Visualizing Reaction Pathways

Understanding the competition between the desired reaction and side reactions is key to troubleshooting.

CuAAC Catalytic Cycle vs. Glaser Coupling Side Reaction

G cluster_0 Desired CuAAC Pathway cluster_1 Glaser Coupling Side Reaction CuI Cu(I) Catalyst Alkyne Terminal Alkyne (R1-C≡CH) CuII Cu(II) CuI->CuII Oxidation Cu_Acetylide Cu(I)-Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) Azide Azide (R2-N3) Triazolide Copper-Triazolide Intermediate Cu_Acetylide->Triazolide + Azide Product 1,4-Triazole Product Triazolide->Product Protonolysis Product->CuI Catalyst Regenerated Dimer Alkyne Homodimer (R1-C≡C-C≡C-R1) CuII->Dimer + 2x Alkyne O2 O₂ (Oxygen) O2->CuII

Caption: Competing pathways in CuAAC. The desired cycle (blue) is favored under reductive, anaerobic conditions.

Troubleshooting Workflow for Low Triazole Yield

G cluster_checks cluster_solutions start Low Yield or Complex Mixture Detected check_ms Analyze Crude Reaction by LC-MS start->check_ms q_dimer Alkyne Dimer (M+M) Present? check_ms->q_dimer q_sm High % of Unreacted Starting Material? q_dimer->q_sm No sol_dimer Implement Rigorous Deoxygenation Protocol. Increase Ascorbate. q_dimer->sol_dimer Yes q_degrad Azide Degradation or Unknown Byproducts? q_sm->q_degrad No sol_sm Increase Catalyst/Ligand Loading. Check Reagent Purity. q_sm->sol_sm Yes sol_degrad Use Fresh Azide. Lower Reaction Temperature. Optimize for Faster Reaction. q_degrad->sol_degrad Yes

Sources

Troubleshooting

improving yield and purity of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic and purification bottlenecks associated with [5-(methoxymethyl)-1H-1,2,3-triazol-4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic and purification bottlenecks associated with [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine (CAS: 120829-18-7).

This molecule presents a unique tri-fold challenge:

  • Regioselectivity: Constructing a 4,5-disubstituted 1H-triazole from an unsymmetrical internal alkyne.

  • Catalyst Poisoning: The triazole core's tendency to coordinate and deactivate transition metals during deprotection.

  • Extreme Polarity: The amphoteric nature of the final primary amine and 1H-triazole, which severely complicates standard chromatographic isolation.

Below is the optimized synthetic workflow, followed by targeted troubleshooting FAQs, quantitative chromatographic data, and a self-validating experimental protocol.

I. Optimized Synthesis & Deprotection Pathway

To achieve high yield and purity, we utilize a protected internal alkyne (4-(Boc-amino)-1-methoxy-2-butyne) and benzyl azide. The sequence relies on a synergistic bimetallic cycloaddition, followed by hydrogenolysis and acidic deprotection.

SynthesisPathway SM1 4-(Boc-amino)-1-methoxy-2-butyne (Internal Alkyne) Step1 RuAAC Cycloaddition Cp*RuCl(PPh3)2 + CuI SM1->Step1 SM2 Benzyl Azide (BnN3) SM2->Step1 Int1 1-Benzyl-4-(Boc-aminomethyl)- 5-(methoxymethyl)-1,2,3-triazole Step1->Int1 Regioselective Assembly Step2 Hydrogenolysis Pd(OH)2/C, H2 Int1->Step2 Int2 4-(Boc-aminomethyl)- 5-(methoxymethyl)-1H-1,2,3-triazole Step2->Int2 N1-Debenzylation Step3 Boc Deprotection HCl/Dioxane Int2->Step3 Product [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine (Target API) Step3->Product Final Cleavage

Workflow for the regioselective synthesis and deprotection of the target triazole amine.

II. Troubleshooting FAQs: Yield & Purity Optimization

Q1: My RuAAC reaction with the internal alkyne yields a near 1:1 mixture of 1,4,5-regioisomers. How can I force selectivity for the desired configuration? The Science: Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is excellent for terminal alkynes but often suffers from poor regioselectivity with unsymmetrical internal alkynes, especially when competing heteroatoms (like an ether and a protected amine) are present[1]. The Solution: Implement a synergistic bimetallic catalyst system. By adding 10 mol% of Copper(I) Iodide (CuI) to your standard 5 mol% Cp*RuCl(PPh3)2 catalyst, you can drastically improve the regiochemical outcome[2]. The Cu(I) species coordinates with the alkyne to form a bimetallic transition state, augmenting the directing effects of the propargylic heteroatoms and driving the reaction toward the desired 1-benzyl-4-(Boc-aminomethyl)-5-(methoxymethyl)-1,2,3-triazole isomer[2].

Q2: During the removal of the N1-benzyl group using Pd/C and H2, the reaction stalls at 30% conversion, and I observe trace amounts of ring-cleavage byproducts. The Science: Triazoles are potent transition metal coordinators. They can rapidly poison standard Palladium on Carbon (Pd/C) catalysts. Furthermore, aggressive hydrogenation conditions can lead to unusual N-N bond cleavage within the triazole ring itself[3]. Additionally, trace Ruthenium carryover from Step 1 acts as a catalytic poison. The Solution:

  • Scavenge First: Treat the intermediate with a metal scavenger (e.g., SiliaMetS Thiol) prior to hydrogenation to remove residual Ru.

  • Switch Catalyst: Use Pearlman’s Catalyst, Pd(OH)2/C, which is significantly more active for N-debenzylation.

  • Acidify: Add 0.1 equivalents of acetic acid to the solvent. Protonating the triazole nitrogen reduces its lone-pair availability, preventing it from coordinating with and poisoning the Palladium surface.

Q3: The final deprotected[5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine is highly polar. It elutes in the void volume on my C18 HPLC and sticks irreversibly to normal-phase silica. How do I purify it? The Science: The target molecule contains both a primary amine and a 1H-triazole, making it highly polar and amphoteric. Standard C18 stationary phases suffer from "phase collapse" when exposed to the >95% aqueous mobile phases required to retain such compounds[4]. Conversely, the strong hydrogen-bonding capability of the molecule causes irreversible adsorption on bare silica[5]. The Solution: Abandon standard reversed-phase and normal-phase methods. Instead, utilize Hydrophilic Interaction Liquid Chromatography (HILIC) using an amine-bonded stationary phase[4]. HILIC operates via a water-enriched layer on the stationary phase, providing excellent retention for polar amines. If you must use reversed-phase, employ an aqueous-stable, polar-endcapped C18 column (e.g., RediSep Rf Gold C18 Aqueous) and add an ion-pairing agent like 0.1% Heptafluorobutyric acid (HFBA) to artificially increase the analyte's lipophilicity[4],[5].

III. Quantitative Data: Chromatographic Optimization

To validate the purification strategy, the following table summarizes the retention and recovery metrics of the final API across different chromatographic modalities.

Stationary PhaseMobile Phase SystemRetention Factor (k')API Recovery (%)Primary Failure Mode / Observation
Standard C18 H₂O / MeCN (0.1% TFA)< 0.595%Phase collapse; elutes in void volume[4].
Normal Phase Silica DCM / MeOH> 15.0< 30%Irreversible hydrogen bonding/adsorption.
Polar-Endcapped C18 H₂O / MeCN (0.1% HFBA)4.292%Ion-pairing required; good alternative to HILIC[5].
HILIC (Amine-bonded) MeCN / H₂O (10mM NH₄OAc)5.8 98% Optimal. Excellent peak shape and resolution[4].

IV. Step-by-Step Experimental Protocol

Step 1: Synergistic Ru/Cu-Catalyzed Cycloaddition

  • In an oven-dried flask under N₂, dissolve 4-(Boc-amino)-1-methoxy-2-butyne (1.0 equiv) and Benzyl azide (1.2 equiv) in anhydrous 1,2-dichloroethane (0.2 M).

  • Add Cp*RuCl(PPh3)2 (5 mol%) and CuI (10 mol%)[2].

  • Stir the mixture at 40 °C for 12 hours. Monitor conversion via LC-MS.

  • Quench with saturated aqueous NH₄Cl to remove copper. Extract with EtOAc.

  • Critical Step: Stir the organic layer with SiliaMetS Thiol resin (3 equiv relative to Ru) for 4 hours at room temperature to scavenge residual Ruthenium. Filter and concentrate.

Step 2: N1-Debenzylation (Hydrogenolysis)

  • Dissolve the purified intermediate in Methanol (0.1 M).

  • Add glacial acetic acid (0.1 equiv) to prevent catalyst poisoning.

  • Carefully add 20% Pd(OH)2/C (Pearlman’s catalyst, 10% w/w).

  • Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) for 6-8 hours.

  • Filter through a pad of Celite, washing thoroughly with Methanol. Concentrate under reduced pressure to yield the Boc-protected 1H-triazole.

Step 3: Acidic Deprotection & HILIC Purification

  • Dissolve the intermediate in a 4.0 M solution of HCl in Dioxane (10 equiv).

  • Stir at room temperature for 2 hours until gas evolution ceases and LC-MS confirms complete Boc removal.

  • Concentrate the reaction mixture to dryness to yield the crude hydrochloride salt.

  • Purification: Dissolve the crude salt in 90% Acetonitrile / 10% Water. Load onto a HILIC Amine-bonded flash column.

  • Elute using a gradient of 90% to 50% Acetonitrile in 10 mM aqueous Ammonium Acetate[4]. Lyophilize the product fractions to obtain pure[5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine.

V. References

  • [2] Synergistic Effect of Copper and Ruthenium on Regioselectivity in the Alkyne–Azide Click Reaction of Internal Alkynes. Organic Process Research & Development (ACS Publications). 2

  • [1] Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews (ACS Publications). 1

  • [4] Strategies for the Flash Purification of Highly Polar Compounds. Teledyne Isco / Labex. 4

  • [3] Unusual Cleavage of N-N Bond of 1-Arylamino-1,2,3-triazole Derivatives. ResearchGate. 3

  • [5] Technical Support Center: Purification of Polar Triazine Derivatives. BenchChem. 5

Sources

Optimization

Technical Support Center: Scale-Up of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine Production

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the scale-up production of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine. This guide is designed for researchers, chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the scale-up production of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine. This guide is designed for researchers, chemists, and process engineers facing the unique challenges of transitioning this synthesis from the laboratory bench to pilot and manufacturing scales. We will address common pitfalls and provide field-proven solutions in a direct question-and-answer format, grounded in established chemical principles and safety protocols.

The synthesis of this molecule typically involves the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry"[1][2][3]. While elegant in its discovery, its scale-up introduces significant safety, optimization, and purification hurdles that must be systematically addressed.

Section 1: Safety First - Hazard Mitigation in Large-Scale Triazole Synthesis

Scaling up reactions involving azides requires a paramount focus on safety. The energy-rich nature of azide compounds, coupled with the potential for highly exothermic reactions, necessitates robust engineering and procedural controls.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with scaling up the synthesis of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine?

A1: The scale-up of this synthesis introduces four critical hazard categories:

  • Azide Toxicity and Instability : Sodium azide (NaN₃), a common precursor, is acutely toxic and can cause severe health effects upon inhalation, ingestion, or skin contact.[6] Organic azides, particularly low-molecular-weight intermediates, can be heat- and shock-sensitive, posing a risk of explosive decomposition.[4][5]

  • Formation of Hydrazoic Acid (HN₃) : Combining sodium azide with acid, even residual acid in a solvent, can generate hydrazoic acid. HN₃ is a highly toxic, volatile, and dangerously explosive gas.[6][7]

  • Explosive Metal Azides : Azides can react with various metals, including copper, lead, and silver, to form highly shock-sensitive and explosive metal azides.[6] This is a critical concern in the CuAAC reaction, where the formation of copper acetylides or copper azides can occur under non-optimal conditions.

  • Reaction Exotherm and Thermal Runaway : The CuAAC reaction is significantly exothermic.[8] Without proper thermal management, the heat generated during a large-scale batch reaction can overwhelm the cooling capacity of the reactor, leading to a thermal runaway, rapid pressure increase, and potential vessel failure.[8][9]

Q2: How can we safely handle azide-containing materials in a manufacturing environment?

A2: A multi-layered safety approach is mandatory:

  • Standard Operating Procedures (SOPs) : Develop detailed SOPs for every step, from weighing and transfer to reaction work-up and waste disposal. These SOPs must be reviewed and approved by safety personnel.[5]

  • Engineering Controls : Conduct all operations involving azides in a well-ventilated area, such as a fume hood or a contained reactor system. Use a blast shield for any new or modified procedure.[4] Avoid using metal spatulas for transferring azides; use non-sparking materials instead.[5] Ensure that azide solutions do not come into contact with incompatible plumbing, such as lead or copper pipes.[6]

  • Personal Protective Equipment (PPE) : Mandate the use of chemical-resistant gloves, safety glasses, a lab coat, and, where feasible, a face shield.[4]

  • Process Controls : Use the smallest amount of azide necessary for the experiment.[4] When possible, consider generating the organic azide in situ to avoid isolating and handling a potentially unstable intermediate. For the reaction itself, controlled, semi-batch addition of the limiting reagent is crucial to manage the exotherm.

Q3: What are the risks of a thermal runaway, and how can they be mitigated during scale-up?

A3: A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal. This increases the reaction rate, which in turn generates even more heat, creating a dangerous feedback loop. Mitigation strategies include:

  • Reaction Calorimetry : Before any scale-up, perform reaction calorimetry studies (e.g., using RC1) to quantify the heat of reaction, adiabatic temperature rise (ΔTad), and the maximum temperature of the synthesis reaction (MTSR).[8] This data is essential for designing a safe process.

  • Controlled Dosing : Never mix all reagents at once on a large scale. Implement a controlled addition (dosing) of one of the reactants, typically the azide or alkyne, over an extended period. This allows the reactor's cooling system to dissipate the heat as it is generated.

  • Sufficient Cooling Capacity : Ensure the production reactor has adequate cooling capacity to handle the calculated heat flow from the reaction. This must account for worst-case scenarios, such as a temporary cooling failure.

  • Dilution : Running the reaction at a lower concentration can help manage the exotherm, as the solvent acts as a heat sink. However, this may impact reaction kinetics and downstream processing.

Section 2: The "Click" Reaction - Troubleshooting the CuAAC Cycloaddition at Scale

Transitioning the CuAAC reaction from the lab to a large reactor introduces challenges related to mixing, mass transfer, and catalyst stability.

Troubleshooting Guide

Problem: My large-scale reaction is stalling, showing incomplete conversion, or is significantly slower than the lab-scale experiment.

Potential Cause Explanation & Troubleshooting Steps
Catalyst Oxidation The active catalyst is Cu(I). On a larger scale, oxygen ingress from the headspace or dissolved in solvents can oxidize Cu(I) to the inactive Cu(II) state. Solution : Ensure the reactor is thoroughly purged with an inert gas (Nitrogen or Argon). Use degassed solvents. Include a reducing agent like sodium ascorbate in the reaction mixture to continually regenerate Cu(I) from any oxidized Cu(II).
Poor Mixing/Mass Transfer In a large vessel, localized "hot spots" or areas of poor reagent distribution can occur, leading to inefficient catalysis. Solution : Verify that the reactor's agitation system (impeller type, speed) is sufficient for the reaction volume and viscosity. For heterogeneous copper sources (e.g., copper wire), ensure adequate surface area and contact with the reaction medium.[10]
Reagent/Solvent Purity Impurities in starting materials or solvents (e.g., chelating agents, water in certain solvent systems) can inhibit or poison the copper catalyst. Solution : Qualify all raw materials before use. Ensure solvents meet the required specifications and are free from interfering impurities.
Insoluble Species Formation The formation of insoluble copper acetylides can remove the catalyst from the solution.[10] Solution : The choice of solvent and ligands can be critical. Acetonitrile, for example, can stabilize the Cu(I) ion and prevent precipitation in some systems.[10]

Problem: I am observing a dangerous exotherm that is difficult to control.

Potential Cause Explanation & Troubleshooting Steps
Batch Processing Adding all reagents at the start of the reaction (batch mode) is extremely hazardous for this exothermic process at scale. Solution : Switch to a semi-batch process where one reactant is added slowly and controllably to the other. The addition rate should be tied to the reactor's temperature, allowing the cooling system to keep pace.
High Concentration Running the reaction at high concentrations maximizes throughput but also maximizes the thermal hazard. Solution : Perform a risk assessment to find an optimal balance between concentration and safety. Diluting the reaction provides a larger thermal mass to absorb the heat of reaction.
Continuous Flow Processing For highly exothermic and hazardous reactions, continuous flow chemistry offers a much safer alternative.[8][11] Solution : Explore transitioning the synthesis to a continuous flow reactor. The small reaction volume at any given time drastically reduces the risk of a runaway, and the high surface-area-to-volume ratio allows for near-instantaneous heat removal.[8][11]
Experimental Workflow: Pilot-Scale CuAAC Reaction

This protocol outlines a generalized semi-batch process for the synthesis. Note: All parameters must be optimized and validated for your specific equipment and process.

G cluster_0 Reactor Preparation cluster_1 Controlled Addition cluster_2 Reaction & Quench prep1 Charge Reactor with: - Solvent (e.g., t-BuOH/H₂O) - 3-methoxy-1-propyne - Sodium Ascorbate - Copper(II) Sulfate Pentahydrate prep2 Inert Atmosphere Purge (3x N₂/Vacuum Cycles) prep1->prep2 prep3 Set Reactor Temperature (e.g., 25-35 °C) prep2->prep3 add2 Add Azide Solution via Dosing Pump (over 2-4 hours) prep3->add2 add1 Prepare Azide Solution (e.g., Azidomethylamine precursor in water) add1->add2 add3 Monitor Temperature & Exotherm (Maintain T < 40 °C) add2->add3 react1 Age Reaction at Temperature (2-6 hours, monitor by HPLC) add3->react1 quench1 Quench Reaction (e.g., add EDTA solution to chelate copper) react1->quench1 G start Crude Product Stream (Post-Reaction) q1 Is Copper Level > Specification? start->q1 chel_wash Aqueous Wash with Chelating Agent (e.g., EDTA Solution) q1->chel_wash Yes q2 Is Product Purity > Specification? q1->q2 No scavenger Flow through Metal Scavenger Resin Column chel_wash->scavenger scavenger->q2 crystallize Salt Formation & Recrystallization q2->crystallize No final_product Final Purified Product q2->final_product Yes chromatography Column Chromatography (e.g., HILIC or Reversed-Phase) crystallize->chromatography If oils out or purity still low crystallize->final_product chromatography->final_product

Caption: Decision workflow for product purification and copper removal.

References
  • Dangers of: Azide Reactions, Large Scale Reactions - Health, Safety & Risk Management. University of Washington.
  • How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. ACS Publications. [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Publications. [Link]

  • Purification of triazoles.
  • Click Chemistry for Hi-tech Industrial Applications. ACS Publications. [Link]

  • 1,2,3-Triazole Synthesis: Development of Safe and Effective Batch and Continuous Manufacturing Processes. ACS Publications. [Link]

  • Azide Compounds. Princeton University Environmental Health and Safety. [Link]

  • Process for making triazoles.
  • Information on Azide Compounds. Stanford University Environmental Health & Safety. [Link]

  • Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Reddit. [Link]

  • Challenges of scaling up chemical processes (based on real life experiences). Elsevier. [Link]

  • Click chemistry. Wikipedia. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Center for Biotechnology Information (PMC). [Link]

  • Efficient continuous-flow synthesis of novel 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives with gram-scale production. Beilstein Journals. [Link]

  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. [Link]

  • Emerging Approaches for Synthesis of 1,2,3-Triazole Derivatives. A Review. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for CuAAC Reactions with Complex Substrates

As a Senior Application Scientist, I've seen firsthand how the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, the cornerstone of "click chemistry," can present unique challenges when applied to complex...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've seen firsthand how the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, the cornerstone of "click chemistry," can present unique challenges when applied to complex molecular architectures. While celebrated for its efficiency and orthogonality, its success with intricate substrates—such as sterically hindered small molecules, proteins with sensitive functional groups, or large biomolecules with poor solubility—is not always guaranteed.[1]

This guide is structured to address the specific, nuanced problems that researchers, scientists, and drug development professionals encounter. We will move beyond generic advice to explore the causal relationships behind common failures and provide logical, field-proven solutions to optimize your reactions for success.

Part 1: Frequently Asked Questions - Your First Line of Defense

This section addresses the most common initial hurdles. The solutions are often simple adjustments that can dramatically improve reaction outcomes.

Q1: My reaction is extremely slow or has a very low yield. What are the most likely causes?

This is the most frequent issue and typically points to one of three core problems: catalyst inactivation, poor substrate accessibility, or suboptimal concentrations.

  • Catalyst Inactivation: The active catalyst is the Cu(I) ion. It is highly susceptible to oxidation to the inactive Cu(II) state, especially in the presence of dissolved oxygen.[2] Furthermore, if not properly stabilized by a ligand, Cu(I) can disproportionate into Cu(II) and Cu(0).

    • Solution: Ensure you are using a freshly prepared solution of a reducing agent, typically sodium ascorbate, to constantly regenerate Cu(I) from any Cu(II) that forms.[3][4] Additionally, performing the reaction under an inert atmosphere (nitrogen or argon) can minimize oxidation.[5]

  • Substrate Accessibility & Steric Hindrance: Complex substrates, particularly large biomolecules like proteins or oligonucleotides, can have their reactive alkyne or azide groups buried within their three-dimensional structure.[6] Bulky protective groups near the reactive site can also physically block the approach of the catalytic complex.[7]

    • Solution: A modest increase in reaction temperature (e.g., from room temperature to 40-60°C) can increase molecular flexibility and expose the reactive site.[7] For substrates that can withstand it, microwave irradiation can drastically shorten reaction times.[7] Using co-solvents like DMSO or DMF can also help to denature proteins or solubilize substrates, improving accessibility.[6][8]

  • Low Reactant Concentration: CuAAC reactions are bimolecular, and their rate is dependent on the concentration of both the azide and the alkyne. With complex, precious substrates, reactions are often run at low concentrations, which inherently slows them down.[9]

    • Solution: If possible, increase the concentration of the less valuable reagent (often the smaller molecule tag) to 1.5-2 equivalents to help drive the reaction to completion.[10]

Q2: I see a precipitate forming in my reaction vial. What is it and how do I prevent it?

Precipitation can halt a reaction by removing active species from the solution. The identity of the precipitate depends on the reaction components.

  • Insoluble Copper Acetylide: Some terminal alkynes, particularly those with adjacent acidic protons like propiolic acid, can react with Cu(I) to form insoluble copper acetylide salts, which often appear as red or purple precipitates.[11]

  • Insoluble Product or Substrate: The final triazole product may be less soluble in the reaction solvent than the starting materials. Alternatively, a substrate may crash out of solution if the solvent composition is not optimal.

  • Copper-Phosphate Complexes: If using phosphate buffers without a strong chelating ligand, insoluble copper-phosphate complexes can form.[6]

    • Solution: The most effective solution for all these issues is the use of a suitable Cu(I)-stabilizing ligand. Ligands like THPTA or BTTAA chelate the copper ion, preventing the formation of insoluble salts and keeping the catalyst active and in solution.[4][10] It is crucial to pre-mix the copper source (e.g., CuSO₄) with the ligand before adding it to the reaction mixture containing the substrates.[12][13] If substrate/product solubility is the issue, adjusting the solvent system (e.g., increasing the percentage of an organic co-solvent) is necessary.

Q3: My reaction is producing significant byproducts, complicating purification. How can I improve selectivity?

The primary byproduct in CuAAC reactions is typically from the Glaser coupling, an oxidative homodimerization of the terminal alkyne.[5][14]

  • Cause: This side reaction is promoted by the presence of oxygen and Cu(II) ions. It competes with the desired cycloaddition for the alkyne substrate, reducing your yield.

    • Solution: Rigorous deoxygenation of your reaction mixture and the use of an effective reducing agent (sodium ascorbate) are critical.[1][5] Using a stabilizing ligand also helps by keeping the copper in the active Cu(I) state, which is less prone to promoting oxidative side reactions.[3]

Q4: My biomolecule (e.g., protein, DNA) appears to be degrading or aggregating during the reaction. What's happening?

This is a serious issue often encountered during bioconjugation. The cause is typically damage from reactive oxygen species (ROS) or unwanted side reactions with catalyst components.

  • ROS-Mediated Damage: The combination of Cu(I)/Cu(II) and sodium ascorbate can generate ROS (like hydroxyl radicals) in the presence of oxygen, which can lead to the oxidation of sensitive amino acid residues (e.g., histidine, methionine) or DNA strand breaks.[14][15]

  • Ascorbate Byproduct Reactivity: Oxidation byproducts of ascorbate can react with protein side chains (e.g., lysine, arginine), leading to covalent modification or cross-linking.[12][13]

  • Copper Chelation by Biomolecules: Some biomolecules, such as those containing histidine-rich regions (e.g., a His-tag), can sequester the copper catalyst, inhibiting the reaction and potentially causing aggregation.[12][13]

    • Solution: The addition of a water-soluble, biocompatible ligand like THPTA is essential. A ligand-to-copper ratio of 5:1 is often recommended to protect biomolecules.[12][14] The ligand not only stabilizes Cu(I) but also helps to intercept ROS.[8] For protein substrates, adding aminoguanidine can help scavenge reactive ascorbate byproducts.[8][12] If copper sequestration by the biomolecule is suspected, increasing the concentration of the copper-ligand complex may be necessary.[5][6]

Part 2: Deep Dive - Optimizing Key Reaction Parameters

When simple fixes are not enough, a systematic optimization of the core reaction components is required.

Choosing the Right Ligand

The ligand is arguably the most critical component for a successful CuAAC reaction with a complex substrate. It is not merely an additive but a core part of the catalytic system. Its primary roles are to stabilize the active Cu(I) state, increase the effective reaction rate, and prevent catalyst-induced damage to sensitive substrates.[2][3]

LigandKey CharacteristicsPrimary ApplicationConsiderations
THPTA Highly water-soluble, biocompatible, reduces cytotoxicity.[3]Bioconjugation in aqueous buffers. Ideal for proteins, cells, and nucleic acids.[4]Can have moderate solubility in some organic solvents.[3]
TBTA High efficiency in organic solvents.[3]Organic synthesis. Poorly soluble in water, making it unsuitable for most bioconjugation.[3]
BTTAA Water-soluble, highly accelerating ligand.[4]Bioconjugation in aqueous buffers. An excellent alternative to THPTA.May require specific buffer conditions for optimal performance.
Optimizing the Catalyst System (Copper Source & Reductant)

The most common and convenient method for generating the Cu(I) catalyst is the in situ reduction of a Cu(II) salt (typically CuSO₄) with sodium ascorbate.[16]

  • Copper Concentration: For bioconjugation, copper concentrations should generally be kept between 50 and 100 µM to minimize toxicity.[12][13] For reactions in organic solvents with less sensitive substrates, higher loadings (0.5 to 2 mol%) may be beneficial, especially if the reaction is sluggish.[7]

  • Ligand-to-Copper Ratio: A 1:1 to 5:1 ligand-to-copper ratio is typical.[5][10] For sensitive biomolecules, a 5:1 ratio is strongly recommended to provide a protective effect.[12]

  • Order of Addition: The order of addition is critical to prevent precipitation and side reactions. Always pre-mix the CuSO₄ and the ligand before adding them to the solution containing the azide and alkyne. The reaction should be initiated by the final addition of sodium ascorbate.[12][13]

Solvent Selection

The solvent system must be able to dissolve all components of the reaction. For complex substrates, this often requires a mixture of solvents.

  • Aqueous Buffers: For bioconjugation, buffers like phosphate, HEPES, or MOPS at pH 6.5-8.0 are compatible.[12][13] Avoid Tris buffers, as they can chelate copper and inhibit the reaction.[6][12] High concentrations of chloride (>0.2 M) should also be avoided.[6]

  • Organic Co-solvents: For substrates with poor water solubility, water-miscible organic solvents like DMSO, DMF, or t-BuOH are frequently used. A mixture like t-BuOH/water (1:1) or DMF/water (2:1) can be very effective.[5] For proteins, the addition of DMSO can help unfold the structure and expose buried reactive groups.[6]

Part 3: Protocols & Visual Workflows

Diagram: Troubleshooting Workflow for Low-Yield CuAAC Reactions

This decision tree provides a logical path for troubleshooting common issues.

G start Low or No Product Yield check_catalyst Is the Catalyst System Active? start->check_catalyst check_solubility Are All Reagents Soluble? check_catalyst->check_solubility Yes sol_catalyst 1. Use fresh Na-Ascorbate. 2. Degas solvents. 3. Add/Optimize Ligand (THPTA/TBTA). check_catalyst->sol_catalyst No check_sterics Is Steric Hindrance an Issue? check_solubility->check_sterics Yes sol_solubility 1. Add co-solvent (DMSO, DMF). 2. Check for precipitation. check_solubility->sol_solubility No check_biomolecule Is a Biomolecule Involved? check_sterics->check_biomolecule No sol_sterics 1. Increase temperature (40-60°C). 2. Increase reaction time. 3. Consider microwave irradiation. check_sterics->sol_sterics Yes sol_biomolecule 1. Use biocompatible ligand (THPTA). 2. Use 5:1 Ligand:Cu ratio. 3. Add aminoguanidine. 4. Increase catalyst concentration. check_biomolecule->sol_biomolecule Yes optimized Reaction Optimized check_biomolecule->optimized No sol_catalyst->check_solubility sol_solubility->check_sterics sol_sterics->check_biomolecule sol_biomolecule->optimized

Caption: A step-by-step decision tree for troubleshooting CuAAC reactions.

Diagram: Simplified Cu(I) Catalytic Cycle

This diagram illustrates the key steps in the formation of the triazole product.

CuAAC_Cycle cluster_main Cu(I) Catalytic Cycle cluster_redox Redox Maintenance Cu_L Cu(I)-Ligand Cu_Acetylide Cu(I)-Acetylide Complex Cu_L->Cu_Acetylide CuII Cu(II) (Inactive) Cu_L->CuII Oxidation (by O2) Alkyne R1-Alkyne Alkyne->Cu_Acetylide Azide R2-Azide Metallacycle Six-membered Cu-Metallacycle Azide->Metallacycle Cu_Acetylide->Metallacycle Triazolide Cu(I)-Triazolide Intermediate Metallacycle->Triazolide Triazolide->Cu_L Regenerates Catalyst Product 1,4-Triazole Product Triazolide->Product CuI Cu(I) (Active) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI

Caption: The catalytic cycle of the CuAAC reaction, including catalyst regeneration.

Experimental Protocol: Small-Scale Test Reaction for a Complex Substrate

This protocol provides a robust starting point for optimizing a reaction with a challenging substrate.[7][10]

  • Reagent Stock Solution Preparation:

    • Azide Substrate: Prepare a 10 mM solution in a suitable solvent (e.g., DMSO or aqueous buffer).

    • Alkyne Substrate: Prepare a 10 mM solution in the same solvent.

    • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM solution in deionized water.

    • THPTA Ligand: Prepare a 50 mM solution in deionized water.[7]

    • Sodium Ascorbate (Na-Asc): Prepare a 100 mM solution in deionized water. This solution must be prepared fresh immediately before use.

  • Reaction Setup (Final Volume: 1 mL):

    • In a clean microcentrifuge tube, add the azide solution (e.g., 100 µL, 1 µmol, 1.0 eq).

    • Add the alkyne solution (e.g., 120 µL, 1.2 µmol, 1.2 eq).

    • Add buffer or solvent to bring the volume to ~950 µL.

    • In a separate, small tube, prepare the catalyst premix:

      • Add 5 µL of 20 mM CuSO₄ (final concentration: 100 µM).

      • Add 10 µL of 50 mM THPTA (final concentration: 500 µM). This creates a 5:1 ligand-to-copper ratio.[7]

      • Let the premix stand for 1-2 minutes to allow for complexation.

    • Add the 15 µL of the catalyst premix to the main reaction tube.

    • Initiate the reaction by adding 30 µL of the freshly prepared 100 mM sodium ascorbate solution (final concentration: 3 mM).

  • Reaction and Monitoring:

    • Cap the tube and mix gently by inversion.

    • Allow the reaction to proceed at room temperature. If the reaction is known to be slow due to steric hindrance, place it in a heat block at 40°C.[7]

    • Monitor the reaction progress at various time points (e.g., 1h, 4h, 24h) using an appropriate analytical method (e.g., LC-MS, TLC, or HPLC).

References

  • Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology - Jena Bioscience. Available from: [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Available from: [Link]

  • Nojoumi, S., Ghasemzadeh, M. A., & Bezaatpour, A. (2023). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Advances, 13(48), 33887-33908. Available from: [Link]

  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075-1101. Available from: [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. Available from: [Link]

  • Auxiliary Cu(I) Click Reagents. Jena Bioscience. Available from: [Link]

  • Li, L., & Zhang, Z. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 21(10), 1393. Available from: [Link]

  • Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Reddit. Available from: [Link]

  • Stubborn CuAAC reaction as derivatization for ESI-MS. Chemistry Stack Exchange. Available from: [Link]

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available from: [Link]

  • The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research. Available from: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available from: [Link]

  • Gisselfält, K., & Lincoln, P. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(12), 7246-7296. Available from: [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(10), 2042-2053. Available from: [Link]

  • Advances in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) Introducing Oligo-Click Kits. Glen Research. Available from: [Link]

  • Presolski, S. I., et al. (2013). Relative Performance of Alkynes in Copper-Catalyzed Azide–Alkyne Cycloaddition. Bioconjugate Chemistry, 24(5), 785-793. Available from: [Link]

  • Jin, L., et al. (2020). An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis. Scientific Reports, 10(1), 16603. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Refining Purification Protocols for Highly Polar Triazole Compounds

Welcome to the technical support center dedicated to the purification of highly polar triazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the purification of highly polar triazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently asked questions (FAQs) related to the unique challenges these molecules present.

The inherent physicochemical properties of highly polar triazoles, such as strong hydrogen bonding capabilities and high polarity, often lead to difficulties in purification.[1] This resource will equip you with the knowledge to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What makes highly polar triazole compounds so challenging to purify?

A1: The primary difficulties in purifying highly polar triazole compounds stem from their intrinsic properties:

  • High Polarity: These compounds are very soluble in polar solvents like water and methanol but have limited solubility in typical organic solvents used in normal-phase chromatography. This can result in poor retention on non-polar stationary phases (like C18) in reversed-phase chromatography.[1]

  • Strong Intermolecular Interactions: The nitrogen atoms in the triazole ring facilitate strong hydrogen bonding and can coordinate with metal ions, leading to issues like peak tailing in chromatography.[1]

  • Co-elution with Similar Impurities: Syntheses of polar triazoles often involve polar starting materials and reagents, which can co-elute with the desired product, making separation difficult.[1]

Q2: What is a good starting point for purifying a newly synthesized polar triazole?

A2: For a new polar triazole, a good initial step is to assess its purity using Thin Layer Chromatography (TLC) with a polar mobile phase.[1] If the compound is a solid, recrystallization can be a simple and effective initial purification method. For more complex mixtures or liquid samples, chromatographic techniques like HPLC, Flash Chromatography, or Solid-Phase Extraction (SPE) are recommended.[1]

Q3: How should I choose between Normal-Phase and Reversed-Phase HPLC for my polar triazole?

A3: The choice hinges on the specific characteristics of your triazole:

  • Reversed-Phase (RP) HPLC: This is often the first method to try. However, very polar triazoles might show little to no retention on standard C18 columns. In these cases, consider columns specifically designed for polar analytes, such as those with polar-embedded or polar-endcapped stationary phases.[1]

  • Normal-Phase (NP) HPLC: This can be effective but requires non-polar, often volatile and flammable, mobile phases.[1][2] It's a suitable option if your compound is sensitive to water.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is frequently the best choice for highly polar compounds that are not retained in reversed-phase mode.[3][4] It employs a polar stationary phase with a mobile phase consisting of a high concentration of an organic solvent and a small amount of aqueous solvent.[3][4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of highly polar triazole compounds, organized by technique.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Problem: My polar triazole shows poor or no retention and elutes in the solvent front.

  • Cause: The analyte is too polar for the non-polar stationary phase and has a stronger affinity for the highly aqueous mobile phase.

  • Solutions:

    • Increase Mobile Phase Polarity: Use a mobile phase with a very high aqueous content (even 100% water). Be aware that some C18 columns can undergo "dewetting" or "hydrophobic collapse" in highly aqueous mobile phases, leading to a loss of retention.[3] Using columns designed for aqueous conditions, such as those with polar end-capping or a lower C18 ligand density, can prevent this.[3]

    • Modify Mobile Phase pH: If your triazole has ionizable functional groups, adjusting the pH of the mobile phase can alter its polarity and improve retention. For basic triazoles, increasing the pH can neutralize the compound, making it less polar and more retentive.

    • Utilize a Specialized Column:

      • Polar-Embedded/Endcapped Columns: These columns have a polar group integrated into the alkyl chain, which helps to retain polar compounds.[1][5]

      • Porous Graphitic Carbon (PGC) Columns: These columns can retain very polar compounds and offer different selectivity compared to silica-based columns.[5][6]

    • Consider Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral ion pair with your charged triazole, increasing its retention on a reversed-phase column.[7] However, these reagents can be difficult to remove from the column and may not be compatible with mass spectrometry (MS).[3]

Problem: My peaks are tailing or showing poor shape.

  • Cause: Secondary interactions between the basic nitrogen atoms of the triazole and residual acidic silanol groups on the silica-based stationary phase are a common cause of peak tailing.[8][9][10] Other factors can include a mismatch between the sample solvent and the mobile phase, or column overload.[11]

  • Solutions:

    • Use a Base-Deactivated Column: Modern, high-purity silica columns with end-capping minimize silanol interactions.

    • Add a Basic Modifier to the Mobile Phase: A small amount of a basic additive, like triethylamine (TEA) or ammonia, can neutralize the acidic silanols and improve peak shape.[8]

    • Adjust Mobile Phase pH: For basic triazoles, operating at a lower pH can protonate the silanols and reduce unwanted interactions. Conversely, a higher pH can suppress the ionization of the basic analyte.

    • Match Sample Solvent to Mobile Phase: Dissolve your sample in a solvent that is as similar as possible to the initial mobile phase conditions to avoid peak distortion.[11]

Hydrophilic Interaction Liquid Chromatography (HILIC)

Problem: I'm having trouble achieving reproducible retention times.

  • Cause: HILIC separations are very sensitive to the water content in the mobile phase and on the stationary phase. Inconsistent mobile phase preparation or insufficient column equilibration can lead to poor reproducibility.[3]

  • Solutions:

    • Precise Mobile Phase Preparation: Carefully measure the components of your mobile phase to ensure a consistent water content.

    • Thorough Column Equilibration: HILIC columns often require longer equilibration times than reversed-phase columns to establish a stable water layer on the stationary phase.[3]

    • Control Temperature: Use a column oven to maintain a consistent temperature, as this can affect retention.

Problem: My compound is not retained or shows poor retention.

  • Cause: The mobile phase may be too "strong" (too much water) or the stationary phase may not be polar enough.

  • Solutions:

    • Decrease Water Content: Reduce the amount of water in the mobile phase to increase retention.

    • Adjust Buffer Concentration: The ionic strength of the buffer can influence retention in HILIC. Experiment with different buffer concentrations to optimize your separation.[4]

Supercritical Fluid Chromatography (SFC)

Problem: My polar triazole is not soluble in the mobile phase.

  • Cause: Pure supercritical CO2 is non-polar and may not be a suitable solvent for highly polar compounds.

  • Solutions:

    • Add a Polar Co-solvent: The polarity of the mobile phase can be increased by adding a polar modifier, such as methanol.[15][16] This will improve the solubility of polar analytes and allow for their elution.[15]

Problem: I am not getting good separation of my triazole from impurities.

  • Cause: The selectivity of the separation may not be optimal.

  • Solutions:

    • Vary the Co-solvent: Different polar co-solvents (e.g., methanol, ethanol, isopropanol) can alter the selectivity of the separation.

    • Add an Additive: Small amounts of additives, such as acids, bases, or salts, can significantly impact selectivity and peak shape.

    • Change the Stationary Phase: A wide range of stationary phases can be used in SFC, offering different retention mechanisms.[16]

Experimental Protocols

Protocol 1: General Screening Method for a New Polar Triazole using RP-HPLC
  • Column Selection: Start with a C18 column designed for use with highly aqueous mobile phases (e.g., a polar-endcapped or AQ-type column).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Start with a shallow gradient, for example, 5% B to 50% B over 20 minutes. This will help to determine the approximate elution conditions for your compound.

  • Sample Preparation: Dissolve the sample in a solvent mixture that matches the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile).

  • Analysis and Optimization:

    • If the compound elutes too early, consider a slower gradient or an isocratic hold at a low percentage of B.

    • If peak shape is poor, try adding a different modifier (e.g., 0.1% trifluoroacetic acid or 10 mM ammonium formate) to the mobile phase.

Protocol 2: HILIC Method Development for Highly Polar Triazoles
  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water

    • Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water

  • Gradient Elution:

    • Start with a high percentage of organic solvent and run a gradient to a higher aqueous content. For example, 0% B to 50% B over 15 minutes.

  • Sample Preparation: Dissolve the sample in a high concentration of acetonitrile (e.g., 90% acetonitrile in water) to ensure good peak shape.[17]

  • Equilibration: Equilibrate the column with the initial mobile phase for at least 10-15 column volumes before the first injection.

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize the separation.

Data Presentation

Table 1: Initial Chromatography Technique Selection Guide

Compound PolarityRecommended Starting TechniqueKey Considerations
Moderately PolarReversed-Phase HPLCUse an aqueous-stable C18 column. May require mobile phase modifiers.
Highly PolarHILICRequires careful mobile phase preparation and column equilibration.[3]
Ionic/ChargedIon-Exchange Chromatography or Ion-Pairing RP-HPLCIon-pairing agents may not be MS-compatible.[3]
Broad Polarity RangeSupercritical Fluid Chromatography (SFC)Requires a polar co-solvent for polar analytes.[15]

Visualizations

Purification_Workflow cluster_0 Initial Assessment cluster_1 Primary Purification Strategy cluster_2 Chromatography Method Selection cluster_3 Troubleshooting & Optimization TLC Assess Purity by TLC Chromatography Chromatography TLC->Chromatography Solubility Solubility Testing Recrystallization Recrystallization (if solid) Solubility->Recrystallization RPHPLC Reversed-Phase HPLC Chromatography->RPHPLC Start Here HILIC HILIC RPHPLC->HILIC Poor Retention Optimize_RP Optimize RP-HPLC (e.g., change column, pH) RPHPLC->Optimize_RP SFC SFC HILIC->SFC Difficult Separation Optimize_HILIC Optimize HILIC (e.g., adjust water content) HILIC->Optimize_HILIC Optimize_SFC Optimize SFC (e.g., change co-solvent) SFC->Optimize_SFC

Caption: Decision workflow for selecting a purification strategy for polar triazoles.

HILIC_Mechanism cluster_0 HILIC Stationary Phase cluster_1 Mobile Phase SiOH1 OH Si Si SiOH1->Si SiOH2 OH SiOH2->Si SiOH3 OH SiOH3->Si WaterLayer Aqueous Layer ACN Acetonitrile (High %) Water Water (Low %) Analyte Polar Triazole Analyte->WaterLayer Partitioning

Caption: Simplified representation of the HILIC separation mechanism.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Triazole Compounds.
  • West, C. (n.d.). How Good is SFC for Polar Analytes? Chromatography Today.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Benchchem. (n.d.). Technical Support Center: Purification of 1,2,4-Triazole Salts.
  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar 3-(Phenoxymethyl)-4H-1,2,4-triazole Derivatives.
  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • JoVE. (2024, December 5). Video: Supercritical Fluid Chromatography.
  • Chromatography Today. (n.d.). The Novel Triazole Bonded HILIC Column.
  • Chromatography Online. (2018, November 1). Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC. LCGC International.
  • Benchchem. (n.d.). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Blogs - News.
  • Teledyne Labs. (n.d.). What is Supercritical Fluid Chromatography.
  • (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
  • ResearchGate. (n.d.). Effect of the ionic strength of salts on retention and overloading behavior of ionizable compounds in reversed-phase liquid chromatography I. XTerra-C-18. Request PDF.
  • Nacalai USA. (n.d.). evaluation of novel triazole bonded stationary phase for hydrophilic interaction chromatography.
  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds.
  • PubMed. (2016, November 6). The influence of salt matrices on the reversed-phase liquid chromatography behavior and electrospray ionization tandem mass spectrometry detection of glyphosate, glufosinate, aminomethylphosphonic acid and 2-aminoethylphosphonic acid in water.
  • (n.d.). Supercritical Fluid Chromatography (SFC).
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
  • (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • MDPI. (2025, December 30). Evaluation of Retention Mechanisms of Polar Compounds on Polar Stationary Phases Based on Type C Silica.
  • (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • NACALAI TESQUE, INC. (n.d.). COSMOSIL HILIC.
  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?.
  • Google Patents. (n.d.). US4269987A - Purification of triazoles.
  • (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.
  • PubMed. (2011, March 4). Separation of inorganic anions on a triazole-functionalized ion exchanger in ion chromatography.
  • (n.d.). The effect of improper use of buffer salts on chromatographic columns and solutions!.
  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?.
  • Separation Science. (2025, July 4). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.
  • Reddit. (2018, December 8). What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography? : r/chemistry.
  • PMC. (n.d.). Effects of buffer salt types and non-counter ions of ion-pair reagents on the retention behavior of strongly ionized acid compounds in ion-pair reversed-phase liquid chromatography.
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds : r/Chempros.
  • IntechOpen. (n.d.). The Role of Ion Exchange Chromatography in Purification and Characterization of Molecules.

Sources

Optimization

addressing regioselectivity issues in 1,2,3-triazole synthesis

Welcome to the technical support center for 1,2,3-triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges in achieving reg...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1,2,3-triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges in achieving regioselectivity in azide-alkyne cycloaddition reactions. Here, we provide in-depth, field-proven insights to help you optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: I performed a thermal azide-alkyne cycloaddition and obtained a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles. Why is this happening and how can I obtain a single regioisomer?

A1: The classic Huisgen 1,3-dipolar cycloaddition, when conducted under thermal conditions, often results in a mixture of 1,4- and 1,5-regioisomers.[1][2][3][4] This is because the frontier molecular orbital (HOMO-LUMO) interactions for the two possible orientations of the azide and alkyne are energetically similar, leading to a lack of regioselectivity.[2] To obtain a single regioisomer, it is highly recommended to switch to a catalyzed version of the reaction. For the synthesis of 1,4-disubstituted 1,2,3-triazoles , the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the method of choice.[5][6] For the synthesis of 1,5-disubstituted 1,2,3-triazoles , the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the preferred method.[1][7][8]

Q2: What is the fundamental mechanistic difference between CuAAC and RuAAC that dictates their opposite regioselectivity?

A2: The mechanisms of CuAAC and RuAAC are fundamentally different, which accounts for their distinct regiochemical outcomes.

  • In CuAAC , the reaction is believed to proceed through a dinuclear copper acetylide intermediate.[6][9][10] The azide coordinates to one of the copper centers, and the terminal nitrogen of the azide then attacks the internal carbon of the alkyne, leading to the exclusive formation of the 1,4-isomer.[2]

  • In RuAAC , the reaction proceeds via an oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate.[7][8][11] The first carbon-nitrogen bond is formed between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide, which ultimately leads to the 1,5-disubstituted triazole after reductive elimination.[7][11]

Q3: Can I use internal alkynes in CuAAC reactions?

A3: The standard CuAAC reaction is generally not effective for internal alkynes.[2][12] The mechanism relies on the formation of a copper acetylide from a terminal alkyne.[12] For the cycloaddition with internal alkynes to produce fully substituted 1,2,3-triazoles, RuAAC is the more suitable and effective method.[7][8][13]

Q4: My CuAAC reaction is giving a low yield of the desired 1,4-disubstituted triazole. What are the common causes and how can I troubleshoot this?

A4: Low yields in CuAAC reactions can arise from several factors, including inefficient generation or poisoning of the Cu(I) catalyst, or competing side reactions like alkyne homocoupling (Glaser coupling).[2] A systematic troubleshooting approach is necessary. Please refer to the detailed Troubleshooting Guide: Low Yield in CuAAC Reactions below for a step-by-step protocol.

Q5: I am trying to synthesize a 1,5-disubstituted triazole using RuAAC, but the reaction is sluggish and the yield is poor. What should I consider to optimize the reaction?

A5: Poor performance in a RuAAC reaction can be due to catalyst deactivation, inappropriate solvent choice, or the presence of oxygen. Ruthenium catalysts can be sensitive to air and moisture.[2] It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[2][14] Non-polar aprotic solvents like toluene or 1,2-dichloroethane (DCE) are generally preferred.[2][14] For a comprehensive guide, see the Troubleshooting Guide: Optimizing RuAAC Reactions section.

Q6: What is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and when should I use it?

A6: SPAAC is a catalyst-free click chemistry reaction that utilizes highly strained cyclooctynes to react with azides.[15][16] The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at room temperature without the need for a metal catalyst.[16] This is particularly advantageous for biological applications where the potential toxicity of copper or ruthenium catalysts is a concern.[3][15] However, SPAAC with unsymmetrical cyclooctynes can sometimes lead to a mixture of regioisomers.[3][15]

Troubleshooting Guides

Troubleshooting Guide: Low Yield in CuAAC Reactions

This guide provides a systematic approach to diagnose and resolve issues leading to low yields of 1,4-disubstituted 1,2,3-triazoles in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

Logical Workflow for Troubleshooting Low CuAAC Yields

Caption: A logical workflow for troubleshooting low yields in CuAAC reactions.

Detailed Troubleshooting Steps:
  • Catalyst System Check:

    • Cu(I) Source: The active catalyst is Cu(I). If you are using a Cu(II) salt (e.g., CuSO₄), ensure a sufficient amount of a reducing agent (e.g., sodium ascorbate) is present to generate Cu(I) in situ.[17]

    • Ligand Stabilization: Cu(I) can be unstable and prone to disproportionation. The use of a stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), is highly recommended to protect the Cu(I) oxidation state and accelerate the reaction.[6][17]

    • Copper Source Purity: Ensure the copper salt is of high purity and has been stored correctly.

  • Atmosphere Control:

    • Preventing Alkyne Homocoupling: The presence of oxygen can lead to the oxidative homocoupling of terminal alkynes (Glaser coupling), a common side reaction that consumes starting material and complicates purification.[2]

    • Inert Atmosphere: To prevent this, degas your solvents and run the reaction under an inert atmosphere, such as argon or nitrogen.

  • Solvent and pH:

    • Solvent Choice: While CuAAC is tolerant of various solvents, mixtures of water and a co-solvent (e.g., t-butanol, THF, DMSO) often provide excellent results and can accelerate the reaction.[2]

    • pH Considerations: The optimal pH range for CuAAC is typically between 4 and 12. Deviations outside this range can negatively impact the reaction rate.

  • Purity of Starting Materials:

    • Azide and Alkyne Purity: Ensure that your azide and alkyne starting materials are pure. Impurities can potentially poison the catalyst.

    • Azide Stability: While organic azides are generally stable, low molecular weight azides can be unstable and potentially hazardous.[18] Handle with appropriate care.

Experimental Protocol: A General Procedure for CuAAC
  • Materials:

    • Azide (1.0 equiv)

    • Terminal Alkyne (1.0-1.2 equiv)

    • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

    • Sodium Ascorbate (5-10 mol%)

    • Solvent (e.g., 1:1 mixture of water and t-butanol)

  • Procedure:

    • In a round-bottom flask, dissolve the azide and alkyne in the chosen solvent system.

    • Add a freshly prepared aqueous solution of sodium ascorbate to the stirring mixture.

    • Add an aqueous solution of copper(II) sulfate pentahydrate.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, if the product precipitates, it can be isolated by filtration. Otherwise, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • If necessary, purify the product by column chromatography.[2]

Troubleshooting Guide: Optimizing RuAAC Reactions

This guide focuses on troubleshooting common issues encountered during the synthesis of 1,5-disubstituted 1,2,3-triazoles via Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Key Optimization Parameters for RuAAC
ParameterRecommendationRationale
Catalyst CpRuCl(PPh₃)₂ or CpRuCl(COD) are commonly used.[11]These catalysts have shown high efficiency and selectivity for the 1,5-isomer.[8][11]
Atmosphere Strictly inert (Argon or Nitrogen).Ruthenium catalysts can be sensitive to air and moisture, leading to deactivation.[2][14]
Solvent Anhydrous, non-polar aprotic solvents (e.g., toluene, benzene, DCE).[2][14]Protic solvents like water or alcohols can significantly lower the yield.[14]
Temperature Room temperature to 80 °C.Higher temperatures can increase the reaction rate, but room temperature is often sufficient with highly active catalysts like Cp*RuCl(COD).[14]
Substrates Primary and secondary azides are generally reactive. Tertiary azides are less reactive.[11]Steric hindrance can affect the reactivity of the azide.
Experimental Protocol: A General Procedure for RuAAC
  • Materials:

    • Azide (1.0 equiv)

    • Terminal Alkyne (1.0-1.2 equiv)

    • Cp*RuCl(COD) (1-2 mol%)

    • Anhydrous 1,2-dichloroethane (DCE)

  • Procedure:

    • To a flame-dried, argon-purged flask, add the azide and the alkyne.

    • Add anhydrous DCE via syringe.

    • In a separate vial, dissolve the Cp*RuCl(COD) catalyst in a small amount of anhydrous DCE and add this solution to the reaction flask via syringe.

    • Stir the reaction at the desired temperature (e.g., room temperature or 45 °C).[13]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[13]

Reaction Mechanism Visualization: CuAAC vs. RuAAC

Caption: Contrasting mechanisms of CuAAC and RuAAC leading to different regioisomers.

References

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

  • Buck, S., Woyciechowska, I. A., & Fokin, V. V. (2004). One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from In Situ Generated Azides. Organic Letters, 6(20), 3585–3587. [Link]

  • Cano, I., Alvarez, E., & Fokin, V. V. (2013). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Dalton Transactions, 42(35), 12693. [Link]

  • Gothard, C. M., & Bertozzi, C. R. (2009). Reactivity and Regioselectivity in 1,3-Dipolar Cycloadditions of Azides to Strained Alkynes and Alkenes: A Computational Study. Journal of the American Chemical Society, 131(42), 15267–15277. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) and Beyond: New Reactivity of Copper(I) Acetylides. Chemical Society Reviews, 39(4), 1302. [Link]

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. Mechanism of the 1,3-Dipolar Cycloaddition of Azides to Terminal Alkynes. Journal of the American Chemical Society, 127(1), 210–216. [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]

  • Yoshikawa, R., Hamada, S., & Matsuo, J. (2025). Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Organic & Biomolecular Chemistry. [Link]

  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society, 127(46), 15998–15999. [Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Catalyst Poisoning in Copper-Catalyzed Triazole Synthesis

Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This guide is designed for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a common yet vexing problem: catalyst poisoning. Understanding and mitigating catalyst deactivation is critical for achieving high-yield, reproducible synthesis of 1,2,3-triazoles.

This resource moves beyond simple protocols to explain the underlying chemical principles of catalyst poisoning, empowering you to diagnose and solve issues in your own experiments.

Understanding the Enemy: The Nature of Copper Catalyst Poisoning

The heart of the CuAAC reaction is the catalytically active copper(I) ion.[1][2][3] However, Cu(I) is prone to oxidation to the inactive Cu(II) state and can be sequestered or deactivated by various functional groups present in substrates, reagents, or even trace impurities in the solvent.[1][2][3] Catalyst poisoning manifests as low or no product yield, slow reaction rates, or the formation of unwanted side products.

Here, we will address specific, frequently encountered issues in a question-and-answer format, providing both the "why" and the "how-to" for overcoming these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Reaction Failure or Low Yield with Thiol-Containing Substrates

Q: I am trying to click a thiol-containing peptide to an alkyne-modified surface, but I am getting very low to no yield. What is happening to my catalyst?

A: This is a classic case of catalyst poisoning by a soft nucleophile. Thiols are potent inhibitors of the CuAAC reaction.

The Causality: The free thiol group (R-SH) has a high affinity for the soft Cu(I) catalyst. It can coordinate strongly to the copper center, displacing the alkyne or azide substrates from the catalytic cycle and forming a stable copper-thiolate complex. This effectively sequesters the catalyst, halting the reaction.[4][5][6] In some cases, this can lead to the formation of a thiotriazole byproduct.[4][5][6]

Mitigation Strategies & Protocol:

  • Protect the Thiol: The most robust solution is to temporarily protect the thiol group.

    • Protocol for Thiol Protection (Acetamidomethyl - Acm):

      • Dissolve your thiol-containing substrate in a suitable solvent (e.g., DMF or a buffered aqueous solution).

      • Add a slight excess (1.1-1.5 equivalents) of N-acetyl-S-acetyl-cysteamine.

      • Adjust the pH to ~7.5-8.0 with a non-coordinating buffer (e.g., HEPES).

      • Stir at room temperature for 2-4 hours, monitoring by LC-MS.

      • Purify the Acm-protected substrate before use in the CuAAC reaction.

      • The Acm group can be removed post-click reaction with mercury(II) acetate or silver trifluoromethanesulfonate.

  • Use a Sacrificial Thiol Scavenger: If protection is not feasible, a less direct approach is to add a "dummy" thiol that will preferentially bind to the copper. This is less efficient and requires careful optimization.

  • Increase Catalyst and Ligand Loading: A brute-force method is to increase the concentration of the copper catalyst and, crucially, the stabilizing ligand.[1] This can sometimes overcome partial inhibition but may lead to higher residual copper in the product.

Issue 2: Reaction Inhibition with Amine-Rich Substrates

Q: My reaction involves a polyamine or a substrate with a primary amine, and the reaction is sluggish or fails. Why?

A: Primary amines and some buffer components containing amines (like Tris) can act as catalyst poisons, though typically less potent than thiols.[4][5][7]

The Causality: Amines are Lewis bases and can coordinate to the Cu(I) center. This competitive binding can interfere with the coordination of the alkyne and azide, slowing down the catalytic cycle.[8] In some cases, the formation of insoluble copper-amine complexes can cause the catalyst to precipitate out of the solution.[8]

Mitigation Strategies & Protocol:

  • pH Control: The simplest approach is to control the reaction pH. By performing the reaction at a pH below the pKa of the amine (~pH 6-7), the amine will be protonated to its ammonium salt (R-NH3+). The positively charged ammonium ion has a significantly reduced affinity for the Cu(I) catalyst.

  • Use of Appropriate Buffers: Avoid amine-based buffers like Tris.[7] Opt for non-coordinating buffers such as HEPES, MOPS, or phosphate buffers.[7]

  • Ligand Selection: Employing a strongly coordinating, multidentate ligand for the copper can help to shield the metal center from inhibition by amines. Ligands like THPTA and TBTA are excellent choices.[9][10][11]

    • General Protocol for Amine-Containing Substrates:

      • Dissolve the azide and alkyne substrates in a non-amine buffer (e.g., 100 mM HEPES, pH 7.0).

      • Prepare a stock solution of your copper(II) sulfate.

      • Prepare a stock solution of a suitable ligand (e.g., THPTA for aqueous reactions) at a 2:1 or 5:1 molar ratio to the copper.[10][12]

      • Pre-complex the copper and ligand by mixing them for several minutes before adding to the reaction mixture.[10]

      • Add the copper-ligand complex to the substrate solution.

      • Initiate the reaction by adding a fresh solution of sodium ascorbate.[10][13]

Issue 3: Poor Performance in the Presence of Other Functional Groups

Q: I suspect a functional group on my complex molecule is poisoning the catalyst. What are other common culprits and how can I test for this?

A: A wide range of functional groups can potentially interact with the copper catalyst. These include, but are not limited to, phosphines, certain heterocycles, and molecules with strong chelating properties like hexahistidine tags.[7][14]

The Causality: These groups can act as ligands, binding to the copper and either preventing substrate coordination or leading to catalytically inactive complexes. The mechanism is one of competitive binding and sequestration of the active catalyst.[7][14]

Troubleshooting and Diagnosis:

  • Run a Control Reaction: To confirm catalyst poisoning, perform a control experiment with simple, "well-behaved" substrates (e.g., benzyl azide and phenylacetylene) under your standard reaction conditions. If this reaction proceeds well, it points to an issue with your specific substrates.

  • Analytical Monitoring: Use techniques like LC-MS to monitor the disappearance of starting materials. If the reaction stalls after a short period, it's a strong indicator of catalyst deactivation.

Mitigation Strategies:

  • Increase Catalyst/Ligand Concentration: As with other forms of poisoning, a modest increase in the copper-ligand complex concentration can sometimes overcome the inhibition.[1][14]

  • Protecting Groups: If a specific functional group is identified as the culprit, the use of a suitable protecting group is the most reliable solution.

  • Sacrificial Agents: For issues like sequestration by a His-tag, adding a competing metal ion like Zn(II) can sometimes be effective, as it may preferentially bind to the tag and leave the copper catalyst available for the click reaction.[7]

Visualizing the Problem and Solution

To better understand the core of the CuAAC reaction and how poisoning disrupts it, consider the following diagrams:

CuAAC_Catalytic_Cycle Cu_I Cu(I) Catalyst Alkyne_Complex Cu(I)-Alkyne Complex Cu_I->Alkyne_Complex + Alkyne Inactive_Complex Inactive Cu(I) Complex Cu_I->Inactive_Complex + Poison Azide_Coord Azide Coordination Alkyne_Complex->Azide_Coord + Azide Metallacycle Six-membered Metallacycle Azide_Coord->Metallacycle Cycloaddition Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->Cu_I + H+ - Product Product 1,2,3-Triazole Product Triazolide->Product Poison Poison (e.g., Thiol, Amine) Poison->Inactive_Complex

Caption: The catalytic cycle of CuAAC and the disruptive pathway of catalyst poisoning.

Data-Driven Decisions: Ligand Selection

The choice of ligand is crucial for stabilizing the Cu(I) catalyst and mitigating poisoning.[9][12][15] The following table summarizes the properties of common ligands to aid in your selection process.

LigandKey PropertiesRecommended Application
TBTA High organic solubility, excellent for stabilizing Cu(I).[9][10]Organic synthesis.[9]
THPTA High water solubility, biocompatible, reduces copper toxicity.[9][10]Bioconjugation in aqueous buffers.[10][12]
BTTAA Very high reaction kinetics, very low cytotoxicity.[9]In vivo and in vitro applications where speed and biocompatibility are critical.[9]
PMDETA Commonly used, well-established in polymerization.[15]General purpose, particularly in materials science.

Proactive Measures: Preventing Catalyst Poisoning Before It Starts

The best troubleshooting is prevention. Adopting these best practices can significantly reduce the incidence of catalyst poisoning.

  • Reagent Purity: Always use high-purity reagents and solvents. If impurities are suspected, purify your starting materials.

  • Degas Solvents: Dissolved oxygen can lead to the oxidation of Cu(I) to the inactive Cu(II).[2][13] Degassing your solvents before use is a simple and effective preventative measure.

  • Fresh Reducing Agent: Use a freshly prepared solution of your reducing agent (e.g., sodium ascorbate) for each reaction, as it can degrade over time.[13]

  • Inert Atmosphere: For particularly sensitive reactions, working under an inert atmosphere of nitrogen or argon can provide an extra layer of protection against oxidation.[13]

By understanding the mechanisms of catalyst poisoning and implementing these targeted mitigation and prevention strategies, you can enhance the reliability and success of your copper-catalyzed triazole syntheses.

References

  • Díez-González, S., & Nolan, S. P. (n.d.). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry?. SciSpace. Retrieved from [Link]

  • Amiri, A., Abedanzadeh, S., Khodabandehloo, M. H., Shaabani, A., & Moosavi-Movahedi, A. A. (2025, November 11). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Publishing. Retrieved from [Link]

  • Jena Bioscience. (2011, December 15). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]

  • Fokin, V. V. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Retrieved from [Link]

  • ChemRxiv. (n.d.). Deactivation of Copper Catalysts During CO2 Reduction Occurs via Dissolution and Selective Redeposition Mechanism. Retrieved from [Link]

  • ACS Publications. (2024, December 25). The Furan–Thiol–Amine Reaction Facilitates DNA-Compatible Thiopyrrole-Grafted Macrocyclization and Late-Stage Amine Transformation | Organic Letters. Retrieved from [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (n.d.). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC. Retrieved from [Link]

  • ACS Figshare. (2019, July 1). Mechanisms of Copper-Based Catalyst Deactivation during CO2 Reduction to Methanol. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • ACS Publications. (2024, January 12). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Retrieved from [Link]

  • PMC. (2024, January 12). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Retrieved from [Link]

  • ResearchGate. (2021, November 20). Why is the efficiency of my CuAAC click chemistry so low?. Retrieved from [Link]

  • ACS Publications. (2021, April 7). Mechanistic Insight into the Light-Triggered CuAAC Reaction: Does Any of the Photocatalyst Go? | The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2022, April 6). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine and its Analogs in Drug Discovery

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, prized for its synthetic accessibility and profound impact on the biological activity of a diverse array of therapeutic agents.[1] This guide pr...

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Author: BenchChem Technical Support Team. Date: March 2026

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, prized for its synthetic accessibility and profound impact on the biological activity of a diverse array of therapeutic agents.[1] This guide provides a comparative analysis of the therapeutic potential of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine, a specifically substituted triazole, and its structural analogs. By examining the structure-activity relationships (SAR) of related compounds, we can infer the efficacy of this molecule and guide future drug development endeavors.

The 1,2,3-Triazole Core: A Privileged Scaffold in Therapeutics

The five-membered heterocyclic ring of 1,2,3-triazole is a bioisostere for various functional groups, offering a stable and versatile platform for drug design.[2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, and antiviral properties.[3][4][5] The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has further propelled the exploration of 1,2,3-triazoles by enabling the rapid and efficient synthesis of a vast library of derivatives.[6][7]

Unraveling the Efficacy of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine: A Structure-Activity Relationship (SAR) Perspective

Influence of C4 and C5 Substituents on Biological Activity

The substituents at the C4 and C5 positions of the 1,2,3-triazole ring play a crucial role in determining the compound's biological efficacy and target specificity.

  • Anticancer Activity: The introduction of various functionalities at these positions has led to the discovery of potent anticancer agents. For instance, SAR studies on 1,2,3-triazole-containing chromene derivatives have shown that the nature and position of substituents significantly impact their antiproliferative activity.[3] Similarly, the substitution pattern on the triazole ring is critical for the inhibition of tumor-associated carbonic anhydrases IX and XII, which are key targets in cancer therapy.[8] The presence of a methoxymethyl group at C5 and a methanamine group at C4 in our target compound suggests potential interactions with biological targets through hydrogen bonding and polar contacts, which are often crucial for potent anticancer activity.

  • Antimicrobial and Antifungal Activity: In the realm of antimicrobial agents, the functionalization of the triazole ring is equally important. Studies on 1,2,3-triazole glycosides have demonstrated that the nature of the substituent on the triazole ring influences their antibacterial and antifungal efficacy.[4] The amine functionality in [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine is particularly noteworthy, as amine-containing triazoles have shown promising antimicrobial activities.[9][10] The methoxymethyl group could further enhance solubility and bioavailability, contributing to its overall antimicrobial potential.

Comparative Efficacy of Representative Triazole Analogs

To provide a broader context for the potential efficacy of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine, the following table summarizes the biological activities of various 1,2,3-triazole analogs with different substitution patterns. It is crucial to note that these data are collated from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Compound/Analog ClassBiological ActivityKey Findings
1,2,3-Triazole-Containing Chromene Derivatives AnticancerSubstituents on the triazole and chromene rings significantly influence activity against various cancer cell lines.[3]
1,2,3-Triazole Glycosides Antibacterial, AntifungalThe nature of the aryl substituent on the triazole ring impacts the spectrum of antimicrobial activity.[4]
1,2,3-Triazole Hybrids with Amine-Ester Functionality Antibacterial, Antifungal, AntioxidantThese hybrids exhibit moderate to good antimicrobial and antioxidant activities.[9]
Functionalized 1,2,3-Triazolium Salts AntileishmanialTriazolium salts showed better activity against Leishmania infantum than their triazole precursors.[11]
1,4,5-Trisubstituted 1,2,3-Triazoles Anticancer, Antiviral, AntibacterialThe specific substitution pattern dictates the primary biological activity of these compounds.[7]

Experimental Protocols for Efficacy Evaluation

The following are detailed, step-by-step methodologies for key experiments used to assess the efficacy of triazole analogs.

Anticancer Efficacy: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat cells with triazole compounds at various concentrations A->B C Incubate for 24-72 hours B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours to allow formazan formation D->E F Solubilize formazan crystals with DMSO or other solvent E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 values G->H

MTT Assay Workflow for determining anticancer activity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triazole compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Efficacy: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against bacteria and fungi.

MIC_Assay_Workflow A Prepare serial dilutions of triazole compounds in broth medium B Inoculate each well with a standardized microbial suspension A->B C Incubate at the appropriate temperature and duration B->C D Visually inspect for microbial growth (turbidity) C->D E Determine the MIC as the lowest concentration with no visible growth D->E

Broth Microdilution Workflow for MIC determination.

Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the triazole compounds in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard for bacteria).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

While direct comparative data for [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine is currently limited, the analysis of structure-activity relationships of analogous compounds strongly suggests its potential as a bioactive molecule. The presence of the methoxymethyl and methanamine functionalities at the C5 and C4 positions, respectively, provides opportunities for favorable interactions with biological targets, potentially leading to significant anticancer, antimicrobial, or antifungal activities.

Future research should focus on the synthesis and systematic biological evaluation of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine and a focused library of its analogs. Such studies, employing standardized and robust experimental protocols as outlined in this guide, will be instrumental in elucidating its precise mechanism of action and its full therapeutic potential. The continued exploration of the vast chemical space of 1,2,3-triazoles, guided by SAR principles, promises to yield novel and effective therapeutic agents for a range of diseases.

References

Click to expand

Sources

Comparative

A Comparative Analysis of the Biological Activity of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine Derivatives

In the landscape of modern medicinal chemistry, the 1,2,3-triazole scaffold has emerged as a "privileged structure" due to its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide o...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the 1,2,3-triazole scaffold has emerged as a "privileged structure" due to its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide or ester groups.[1] These characteristics contribute to favorable pharmacokinetic and pharmacodynamic profiles, leading to the development of a wide array of therapeutic agents with broad-spectrum biological activities, including antifungal, anticancer, antiviral, and antibacterial effects.[1] This guide provides a comprehensive comparison of the biological activity of a specific class of these compounds, [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine derivatives, with alternative therapeutic agents, supported by experimental data and detailed protocols for validation.

This analysis is tailored for researchers, scientists, and drug development professionals, offering insights into the structure-activity relationships (SAR) and the experimental methodologies crucial for evaluating the therapeutic potential of this promising class of molecules.

The 1,2,3-Triazole Core: A Versatile Scaffold in Drug Discovery

The 1,2,3-triazole ring system is a five-membered heterocycle containing three nitrogen atoms. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive building block in the design of new drugs.[2] The synthesis of 1,4-disubstituted 1,2,3-triazoles is often achieved through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and regioselective creation of these structures.[2]

The biological activities of 1,2,3-triazole derivatives are diverse and well-documented. They have shown promise as anticancer agents by inducing cell cycle arrest and apoptosis in cancer cells.[3] Furthermore, their utility as antimicrobial agents against both bacteria and fungi is an area of active investigation.[4]

Comparative Anticancer Activity

While specific data for [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine derivatives is emerging, we can infer their potential by examining structurally similar 1,4,5-trisubstituted 1,2,3-triazoles. The following table compares the in vitro anticancer activity of representative 1,2,3-triazole derivatives against various cancer cell lines with the standard chemotherapeutic drug, Doxorubicin.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Compound 8 (phosphonate derivative) HT-1080 (Fibrosarcoma)15.13[2]
A-549 (Lung Carcinoma)21.25[2]
MCF-7 (Breast Adenocarcinoma)18.06[2]
MDA-MB-231 (Breast Adenocarcinoma)16.32[2]
Doxorubicin A-549 (Lung Carcinoma)3.24[3]
Compound 13e MCF-7 (Breast Adenocarcinoma)0.046[5]
Compound 12 (chalcone linked) VariousComparable to reference[6]
Compound 9 (thymol-oxadiazole hybrid) MCF-7 (Breast Adenocarcinoma)1.1[3]
HCT-116 (Colon Carcinoma)2.6[3]
HepG2 (Hepatocellular Carcinoma)1.4[3]
5-Fluorouracil MCF-7 (Breast Adenocarcinoma)-[3]

Causality Behind Experimental Choices: The selection of cancer cell lines such as MCF-7 (breast), A549 (lung), and HCT-116 (colon) is based on their prevalence and well-characterized molecular profiles, providing a robust platform for evaluating the efficacy of new chemical entities.[2][3][7] The use of standard anticancer drugs like Doxorubicin and 5-Fluorouracil provides a critical benchmark for assessing the potency of the test compounds.[2][3]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[1]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine derivatives and a positive control drug (e.g., Doxorubicin) in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%.[1]

  • Medium Replacement and Treatment: After the initial 24-hour incubation, carefully remove the old medium and add 100 µL of the medium containing various concentrations of the test compounds. Include untreated cells as a negative control and a vehicle control (medium with solvent).[1]

  • Incubation with Compounds: Incubate the plate for another 48-72 hours.[1]

  • MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[1]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan precipitate.[1]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Gently shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compounds Add Compounds to Wells incubate_24h->add_compounds prepare_compounds Prepare Serial Dilutions of Test Compounds & Control prepare_compounds->add_compounds incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_3_4h Incubate 3-4h (Formazan Formation) add_mtt->incubate_3_4h solubilize Solubilize Formazan with DMSO incubate_3_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate % Viability & IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT assay to determine anticancer activity.

Comparative Antimicrobial Activity

The 1,2,3-triazole scaffold is also a promising framework for the development of new antimicrobial agents to combat the growing threat of drug-resistant pathogens. The following table presents a comparison of the antimicrobial activity of various 1,2,3-triazole derivatives with standard antimicrobial drugs.

Compound/DrugMicroorganismMIC (µg/mL)Reference
Compound 4n (quinoline derivative) Various strains6.25[8]
Streptomycin Sulphate (positive control) Bacteria0.2%[9]
Benlate (positive control) Fungi-[9]
Gentamicin Resistant S. aureus16[9]
1,2,3-triazole-Ru(II) complexes S. aureus4-8[9]

Causality Behind Experimental Choices: The selection of a diverse panel of microorganisms, including Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and fungal strains (Candida albicans, Aspergillus niger), is essential to determine the spectrum of antimicrobial activity.[10][11] The use of established antibiotics and antifungals like Streptomycin, Gentamicin, and Fluconazole as positive controls allows for a direct comparison of the potency of the novel triazole derivatives.[9][11]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution: Dissolve the [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine derivative in a suitable solvent like DMSO to create a stock solution.[12]

  • Serial Dilution: Perform a series of twofold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[12]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard for bacteria).

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include a positive control well (microorganism with no drug) and a negative control well (medium only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MIC_Assay_Workflow start Start prepare_stock Prepare Stock Solution of Test Compound start->prepare_stock serial_dilution Perform Serial Dilutions in 96-well Plate prepare_stock->serial_dilution inoculate_wells Inoculate Wells with Microorganism serial_dilution->inoculate_wells prepare_inoculum Prepare Standardized Microbial Inoculum prepare_inoculum->inoculate_wells incubate Incubate Plate inoculate_wells->incubate determine_mic Determine Minimum Inhibitory Concentration (MIC) incubate->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution assay to determine MIC.

Mechanism of Action and Signaling Pathways

The biological activity of 1,2,3-triazole derivatives often stems from their ability to interact with specific biological targets. For instance, in cancer, they can inhibit crucial enzymes or disrupt cellular processes like microtubule polymerization.[3][5]

Anticancer_Mechanism cluster_cell Cancer Cell Triazole 1,2,3-Triazole Derivative Tubulin Tubulin Triazole->Tubulin Inhibits Polymerization Microtubule Microtubule Dynamics Tubulin->Microtubule Mitosis Mitosis Microtubule->Mitosis Essential for CellCycleArrest G2/M Phase Arrest Mitosis->CellCycleArrest Disruption leads to Apoptosis Apoptosis (Cell Death) CellCycleArrest->Apoptosis

Caption: Potential mechanism of anticancer action for 1,2,3-triazole derivatives.

In microorganisms, triazoles can inhibit essential enzymes. For example, antifungal triazoles target lanosterol 14α-demethylase, an enzyme critical for ergosterol biosynthesis, a vital component of the fungal cell membrane.[1]

Conclusion and Future Directions

Derivatives of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine represent a promising class of compounds with the potential for significant biological activity. While direct experimental data on this specific scaffold is still emerging, the extensive research on structurally related 1,2,3-triazoles provides a strong rationale for their continued investigation as potential anticancer and antimicrobial agents.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine derivatives. Structure-activity relationship studies will be crucial to identify the key structural features that govern their potency and selectivity. Furthermore, detailed mechanistic studies are necessary to elucidate their specific molecular targets and pathways of action. The experimental protocols outlined in this guide provide a robust framework for conducting these essential investigations, paving the way for the potential development of novel and effective therapeutic agents.

References

  • Santhia P, Ilango K. 1,2,3-triazole derivatives as a biologically active molecule - a review. International Journal of Biology, Pharmacy and Allied Sciences. 2022;11(9):4277-4290. [Link]

  • Al-Romaigh, F. A., Al-Dhfyan, A., & Al-Othman, Z. A. (2021). Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. Molecules, 26(17), 5243. [Link]

  • Pokhodylo, N., Shyyka, O., & Matiychuk, V. (2013). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Scientia Pharmaceutica, 81(3), 663–676. [Link]

  • Coumarin-1,2,3-triazole hybrids as leading-edge anticancer agents. ResearchGate. (n.d.). [Link]

  • Ben-Mefteh, G., Gaib, K., Saldo, C., De-Siano, G., Hamden, K., Fares, M., ... & Luis, J. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7247. [Link]

  • de Oliveira, C. S., de Mattos, M. C., & da Silva, F. de C. (2025). Exploring the Anticancer Properties of 1,2,3-Triazole-Substituted Andrographolide Derivatives. Molecules, 30(10), 2235. [Link]

  • Pokhodylo, N., Shyyka, O., & Matiychuk, V. (2013). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Scientia Pharmaceutica, 81(3), 663–676. [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2020). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules, 25(4), 819. [Link]

  • Sharma, A., & Kumar, V. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 59-66. [Link]

  • Miller, M. J., Wah-Yee, T., & Wuest, W. M. (2015). N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines. ACS Medicinal Chemistry Letters, 6(11), 1129–1134. [Link]

  • Yurttaş, L., Kaplancıklı, Z. A., & Göger, G. (2017). 3,4,5-Trisubstituted-1,2,4-triazole Derivatives as Antiproliferative Agents: Synthesis, In vitro Evaluation and Molecular Modelling. Letters in Drug Design & Discovery, 14(7), 843-853. [Link]

  • Singh, P., Kumar, A., & Kumar, K. (2018). Synthesis and microbicidal activity of substituted 1,2,3-triazoles having amide and hydroxy functionality. PlumX Metrics. [Link]

  • Gomha, S. M., & Khalil, K. D. (2010). Synthesis and antimicrobial activity of 1,2,3-triazoles containing quinoline moiety. European Journal of Medicinal Chemistry, 45(12), 6039-6044. [Link]

  • Kumar, G. V., Prasad, Y. R., & Sankar, P. (2013). N-Substituted-1, 2, 3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica, 5(2), 1-8. [Link]

  • Behera, A. K., Kumar, A., & Mishra, A. (2017). Antimicrobial Screening of Some Newly Synthesized Triazoles. Journal of Heterocyclic Chemistry, 54(4), 2397-2403. [Link]

  • Al-Majid, A. M., & Barakat, A. (2021). Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. Molbank, 2021(2), M1204. [Link]

  • Nipate, A. S., et al. (2021). Synthesis and In Vitro Anticancer Activities of New 1,4-Disubstituted-1,2,3-triazoles Derivatives through Click Approach. ChemistrySelect, 6(21), 5173-5179. [Link]

  • Pokhodylo, N., Shyyka, O., & Matiychuk, V. (2013). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Semantic Scholar. [Link]

  • Kumar, R. S., et al. (2017). Synthesis, characterization and in vitro anticancer activity of thiabendazole-derived 1,2,3-triazole derivatives. New Journal of Chemistry, 41(19), 10813-10823. [Link]

  • Slavova, S., et al. (2023). 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Frontiers in Chemistry, 11, 1243552. [Link]

  • Slavova, S., et al. (2023). 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Frontiers in Chemistry, 11. [Link]

  • Zhang, Y., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 30(8), 1803. [Link]

  • Pingaew, R., et al. (2015). Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification. Journal of Cheminformatics, 7(1), 51. [Link]

  • Design, synthesis and biological evaluation of 1,2,3-triazole derivatives as potential antichagasic agents. KU Leuven Research. (n.d.). [Link]

  • Wang, Y., et al. (2020). Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury. European Journal of Medicinal Chemistry, 190, 112114. [Link]

  • (PDF) Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. ResearchGate. (n.d.). [Link]

  • Zazharskyi, V., et al. (2025). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Journal of Heterocyclic Chemistry, 62(7), 1845-1856. [Link]

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Validation

spectroscopic data comparison of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine from different synthetic routes

Spectroscopic Data Comparison of[5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine from Different Synthetic Routes Executive Summary The 1,2,3-triazole core is a privileged scaffold in drug discovery, frequently utiliz...

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Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Data Comparison of[5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine from Different Synthetic Routes

Executive Summary

The 1,2,3-triazole core is a privileged scaffold in drug discovery, frequently utilized as a metabolically stable bioisostere for amide bonds. While 1,4-disubstituted triazoles are readily accessible via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the synthesis of 4,5-disubstituted 1H-1,2,3-triazoles—such as [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine —presents a unique synthetic challenge.

This guide objectively compares two distinct synthetic pathways to this target molecule: a metal-free thermal cycloaddition (Route A) and a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) followed by debenzylation (Route B). By analyzing the causality behind the experimental design and comparing the spectroscopic data (NMR, HRMS, IR) of the final products, this guide provides researchers with a self-validating framework for selecting the optimal route based on purity requirements and scale.

Mechanistic Pathways & Synthetic Strategy

The synthesis of 4,5-disubstituted 1H-triazoles from internal alkynes requires overcoming significant activation barriers.

  • Route A (Thermal): Utilizes a direct 1,3-dipolar cycloaddition between sodium azide and an internal alkyne. While highly atom-economical, the thermal requirement can lead to degradation byproducts[1].

  • Route B (RuAAC): Employs Cp*RuCl(PPh3)2 to lower the activation energy, forming a ruthenacycle intermediate that drives the cycloaddition at milder temperatures[2]. Because RuAAC requires an organic azide, benzyl azide is used. The unsymmetrical internal alkyne yields a mixture of two 1,4,5-trisubstituted regioisomers[3]. However, upon catalytic debenzylation, the proton is free to migrate between N1 and N3, causing both regioisomers to converge into the exact same 1H-tautomeric mixture[4].

G cluster_A Route A: Metal-Free Thermal cluster_B Route B: RuAAC + Debenzylation Alkyne Internal Alkyne N-Boc-4-methoxybut-2-yn-1-amine StepA1 NaN3, DMSO 120 °C, 24 h Alkyne->StepA1 StepB1 BnN3, Cp*RuCl(PPh3)2 Dioxane, 60 °C Alkyne->StepB1 IntA Boc-Protected 1H-Triazole StepA1->IntA Deprotect TFA / DCM (Boc Cleavage) IntA->Deprotect IntB1 1,4,5-Trisubstituted Triazoles (Regioisomer Mix) StepB1->IntB1 StepB2 H2, Pd/C, MeOH (Debenzylation) IntB1->StepB2 IntB2 Boc-Protected 1H-Triazole (Tautomeric Convergence) StepB2->IntB2 IntB2->Deprotect Target Target Molecule [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine Deprotect->Target

Fig 1. Mechanistic workflow comparing Route A (Thermal) and Route B (RuAAC) to the target triazole.

Experimental Protocols & Validation

The following protocols are designed as self-validating systems to ensure structural integrity at each critical junction.

Route A: Metal-Free Thermal Cycloaddition
  • Reaction: Charge a pressure-rated vial with N-Boc-4-methoxybut-2-yn-1-amine (1.0 equiv) and NaN₃ (1.5 equiv) in anhydrous DMSO (0.5 M).

  • Activation: Heat the mixture to 120 °C for 24 hours. Causality: The uncatalyzed 1,3-dipolar cycloaddition of internal alkynes is electronically sluggish and requires high thermal energy to overcome the activation barrier[1].

  • Validation Checkpoint: Analyze the crude mixture via LC-MS (ESI+). The presence of the intermediate is confirmed by a mass peak at m/z 243.14 [M+H]⁺.

Route B: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
  • Cycloaddition: To a solution of N-Boc-4-methoxybut-2-yn-1-amine (1.0 equiv) and benzyl azide (1.05 equiv) in 1,4-dioxane, add Cp*RuCl(PPh3)2 (5 mol%). Stir at 60 °C for 6 hours. Causality: The Ru(II) catalyst coordinates both the alkyne and the azide, forming a ruthenacycle that drastically lowers the reaction temperature and prevents thermal degradation[2],[3].

  • Validation Checkpoint: ¹H NMR of the crude mixture will display two distinct benzyl -CH₂- singlets (approx. 5.5 ppm), validating the formation of the two expected 1,4,5-trisubstituted regioisomers.

  • Debenzylation: Dissolve the regioisomeric mixture in MeOH, add 10% Pd/C (0.1 equiv), and stir under an H₂ atmosphere (1 atm) for 12 hours. Filter through Celite. Causality: Removing the benzyl group allows the N1/N3 protons to exchange rapidly, structurally converging the two regioisomers into a single 1H-triazole product[4].

Convergent Deprotection
  • Boc Cleavage: Dissolve the intermediate from either route in a 1:1 mixture of TFA/DCM. Stir at room temperature for 2 hours.

  • Isolation: Concentrate under reduced pressure, neutralize with basic ion-exchange resin (or aqueous NaHCO₃ workup), and lyophilize to yield the free base of[5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine.

Spectroscopic Data Comparison

While both routes yield the exact same target molecule, their distinct mechanistic pathways leave unique spectroscopic footprints (impurities). Furthermore, the 1H-1,2,3-triazole core exhibits rapid prototropic tautomerism in solution, which causes characteristic line broadening in both ¹H and ¹³C NMR spectra[4].

Table 1: ¹H NMR Comparison (400 MHz, DMSO-d₆)

Note: The N-H proton of the triazole ring engages in an extended hydrogen-bonded network, resulting in an extreme downfield shift[5].

AssignmentRoute A Product (δ, ppm)Route B Product (δ, ppm)Structural Notes
Triazole N-H 14.80 (br s, 1H)14.82 (br s, 1H)Broadened due to rapid tautomeric exchange[4]
-CH₂-O- 4.48 (s, 2H)4.48 (s, 2H)Singlet, unaffected by tautomerism
-CH₂-N- 3.85 (s, 2H)3.85 (s, 2H)Singlet, unaffected by tautomerism
-O-CH₃ 3.26 (s, 3H)3.26 (s, 3H)Methoxy protons
-NH₂ 2.55 (br s, 2H)2.55 (br s, 2H)Often overlaps with residual DMSO signal
Trace Impurities 2.50 (DMSO), 9.85 (Aldehyde)7.25-7.35 (m, Benzyl), 4.32 (s)Route A shows thermal ether oxidation; Route B shows incomplete debenzylation.
Table 2: ¹³C NMR Comparison (100 MHz, DMSO-d₆)
AssignmentRoute A Product (δ, ppm)Route B Product (δ, ppm)Structural Notes
C4 (Triazole) 144.5 (br)144.5 (br)Broadened by dynamic tautomeric equilibrium[4]
C5 (Triazole) 141.8 (br)141.8 (br)Broadened by dynamic tautomeric equilibrium[4]
-CH₂-O- 64.264.2Aliphatic ether carbon
-O-CH₃ 57.857.8Methoxy carbon
-CH₂-N- 36.436.4Aliphatic amine carbon
Table 3: Mass Spectrometry & Infrared Spectroscopy
ParameterRoute A ProductRoute B ProductTheoretical / Literature
HRMS (ESI+) m/z 143.0925[M+H]⁺m/z 143.0929 [M+H]⁺Calculated for C₅H₁₁N₄O⁺: 143.0928
IR (ATR, cm⁻¹) 3150 (br, N-H), 1085 (C-O-C)3152 (br, N-H), 1085 (C-O-C)Broad N-H stretch confirms linear H-bond network[5]

Conclusion & Route Recommendation

Both synthetic pathways successfully yield[5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine, and the core spectroscopic data of the purified products are identical. The convergence of the RuAAC regioisomers into a single tautomeric mixture upon debenzylation serves as a robust, self-validating proof of the 1H-triazole structure.

  • Choose Route A (Thermal) for early-stage discovery or small-scale synthesis where avoiding transition metal contamination (Ru, Pd) is critical for downstream biological assays. Be prepared to utilize reverse-phase HPLC to remove thermal degradation byproducts.

  • Choose Route B (RuAAC) for scale-up operations. The milder reaction conditions prevent the degradation of the delicate methoxymethyl ether, resulting in a cleaner crude profile, provided that the catalytic debenzylation is pushed to full conversion.

References

  • [2] Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • [3] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Organic Chemistry Portal. Available at:[Link]

  • [1] Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. Available at:[Link]

  • [4] Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. ACS Publications. Available at:[Link]

  • [5] Liquid 1H-1,2,3-Triazole Interpreted as a Continuous, Self-Assembled Hydrogen-Bonded Linear Network. Missouri S&T Scholars' Mine. Available at:[Link]

Sources

Comparative

head-to-head comparison of different catalysts for the synthesis of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine

An In-Depth Guide to Catalytic Synthesis of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine: A Head-to-Head Comparison Introduction The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, materials scienc...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Catalytic Synthesis of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine: A Head-to-Head Comparison

Introduction

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, materials science, and bioconjugation, largely due to its remarkable stability, versatile synthetic accessibility, and ability to engage in hydrogen bonding. The compound [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine represents a valuable scaffold, featuring three distinct points for functionalization: the secondary amine, the methoxymethyl ether, and the triazole ring itself. The primary synthetic hurdle lies in the regioselective construction of the 1,4,5-trisubstituted triazole core. The azide-alkyne cycloaddition, the premier method for triazole synthesis, can yield different regioisomers depending on the catalytic system employed.[1][2]

This guide provides a head-to-head comparison of the leading catalytic systems for the synthesis of this target molecule. We will delve into the mechanistic underpinnings that dictate regioselectivity, present detailed experimental protocols, and offer data-driven insights to guide researchers in selecting the optimal catalyst for their needs.

Core Synthetic Strategy: The Azide-Alkyne Cycloaddition

The most convergent approach to the target molecule involves the cycloaddition of an azide with an unsymmetrical internal alkyne. The key precursors are:

  • Azide Component : To achieve the final N-unsubstituted (1H) triazole, a common strategy is to use an azide with a readily cleavable group, such as benzyl azide (BnN₃), followed by a final debenzylation step.

  • Alkyne Component : An unsymmetrical internal alkyne bearing the C4 and C5 substituents is required. For our target, this is 1-methoxy-5-(protected-amino)pent-2-yne . The amine must be protected (e.g., with a Boc group) to prevent side reactions.

The critical choice of catalyst will determine which alkyne substituent is directed to the C4 position and which to the C5 position of the resulting triazole. We will compare the two most powerful and complementary catalytic systems: Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) and Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Synthetic_Strategy cluster_reactants Starting Materials cluster_reaction Regioselective Cycloaddition cluster_products Intermediates & Final Product azide Benzyl Azide (Bn-N3) catalyst Catalyst (CuAAC or RuAAC) azide->catalyst alkyne Boc-Protected Alkyne (Boc-NH-CH2-C≡C-CH2-OMe) alkyne->catalyst intermediate Protected Triazole catalyst->intermediate [3+2] Cycloaddition deprotection Deprotection (H2, Pd/C) intermediate->deprotection final_product Target Molecule deprotection->final_product RuAAC_Mechanism Azide Azide CpRuCl [CpRuCl] Catalyst Azide->CpRuCl Alkyne Alkyne Alkyne->CpRuCl Ruthenacycle Six-Membered Ruthenacycle Intermediate CpRuCl->Ruthenacycle Oxidative Coupling Product 1,4,5-Trisubstituted Triazole Ruthenacycle->Product Reductive Elimination Product->CpRuCl Catalyst Regeneration

Caption: Simplified catalytic cycle for RuAAC.

Leading Catalysts:

  • CpRuCl(PPh₃)₂ : A highly effective and robust catalyst. [3] Cp*RuCl(COD) : Often shows higher activity, allowing for reactions at lower temperatures. [4][5] Representative Experimental Protocol (RuAAC):

  • To a screw-cap vial, add the protected alkyne, tert-butyl (5-methoxy-4-pent-2-yn-1-yl)carbamate (1.0 equiv), benzyl azide (1.1 equiv), and Cp*RuCl(PPh₃)₂ (2 mol%).

  • Add anhydrous, degassed solvent (e.g., THF or toluene) to achieve a concentration of 0.5 M.

  • Seal the vial under an inert atmosphere (e.g., Argon).

  • Heat the reaction mixture at 80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the protected triazole intermediate.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The classic CuAAC reaction is exceptionally reliable for producing 1,4-disubstituted triazoles from terminal alkynes. [1][6]Its application to internal alkynes for synthesizing 1,4,5-trisubstituted triazoles is less common and often proceeds through different mechanisms or multi-component, one-pot strategies. [7][8] Mechanism Insight: The canonical CuAAC mechanism involves the formation of a copper-acetylide intermediate from a terminal alkyne. [9][10]This intermediate then reacts with the azide. For internal alkynes, this pathway is not directly accessible. However, one-pot reactions catalyzed by copper(I) salts have been developed where a terminal alkyne reacts with an electrophile and an azide to form a 1,4,5-trisubstituted product. [7][11]This approach would require a different synthetic design, for instance, reacting propargylamine, an azide, and a methoxymethylating agent. A direct cycloaddition with our internal alkyne using standard CuAAC conditions is unlikely to be efficient or selective.

Alternative Copper-Catalyzed One-Pot Strategy: A potential, though less direct, route involves a three-component reaction. For example, a reaction between a terminal alkyne (propargylamine), an azide, and an electrophile (like iodomethane after metallation) could form the desired core, but regioselectivity remains a significant challenge. [8]A more reliable approach is to synthesize the internal alkyne first and then rely on a catalyst system known to handle such substrates, like the RuAAC system.

Some specialized copper catalyst systems have been reported to promote the synthesis of 1,5-disubstituted products or 1,4,5-trisubstituted products under specific conditions, but these are not as general as the ruthenium-catalyzed methods. [2]

Performance Data Summary

FeatureRuthenium-Catalyzed System (RuAAC)Copper-Catalyzed System (CuAAC)
Primary Catalyst CpRuCl(PPh₃)₂, CpRuCl(COD) [3][5]Cu(I) salts (e.g., CuI, CuSO₄/Na-Ascorbate) [7]
Substrate Scope Excellent for internal alkynes. [12][4]Primarily for terminal alkynes; limited for internal alkynes. [6]
Predicted Regioselectivity High selectivity for the desired 1,4,5-isomer.Low or no selectivity for direct cycloaddition. Better suited for multi-component, one-pot approaches with different starting materials.
Reaction Conditions 25-100 °C, inert atmosphere required. [5][13]Often at room temperature, can be insensitive to water/O₂. [14]
Typical Yields Generally good to excellent.High for terminal alkynes; variable for other strategies.
Key Advantage Predictable and high regioselectivity for internal alkynes. [12]Mild conditions, operational simplicity for standard reactions.
Key Disadvantage Higher cost of catalyst, requires inert atmosphere. [13]Poorly suited for direct, regioselective cycloaddition of internal alkynes.

Conclusion and Expert Recommendation

For the specific synthesis of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine from a pre-formed internal alkyne, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the unequivocally superior method.

Recommendation: Employ a CpRuCl-based catalyst such as CpRuCl(PPh₃)₂ or Cp*RuCl(COD). The well-understood mechanism provides a strong predictive model for achieving the correct regiochemistry, where the electronically poorer alkyne carbon bonds to the azide terminus, correctly placing the methoxymethyl group at the C5 position. [5][14]While CuAAC is a titan of click chemistry, its strengths lie in the highly regioselective synthesis of 1,4-disubstituted triazoles from terminal alkynes. For the more complex challenge of regioselectively coupling an unsymmetrical internal alkyne, RuAAC offers a more direct, reliable, and predictable solution.

Researchers and drug development professionals should prioritize the RuAAC pathway for its proven efficacy and selectivity in constructing highly substituted 1,2,3-triazole scaffolds.

References

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

  • Fokin, V. V., et al. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]

  • Wikipedia. Azide-alkyne Huisgen cycloaddition. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Wu, Y.-M., Deng, J., Li, Y., & Chen, Q.-Y. (2005). Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt. Synthesis, 2005(08), 1314-1318. [Link]

  • Jiang, N., & Li, Y. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 21(12), 1699. [Link]

  • Ciftci, H., & Ustabas, S. (2012). The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction. Journal of Molecular Modeling, 18(4), 1477-1486. [Link]

  • Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(22), 13454-13519. [Link]

  • Krasinski, A., Fokin, V. V., & Sharpless, K. B. (2014). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 43(15), 5246-5252. [Link]

  • Boren, B. C., et al. (2010). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Journal of Visualized Experiments, (46), 2367. [Link]

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. [Link]

  • ResearchGate. Scheme 1 Synthesis of 1,4,5-trisubstituted-1,2,3-triazoles. [Link]

  • Pérez-Picaso, L., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2017-2032. [Link]

  • MDPI. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. [Link]

  • JETIR. Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry. [Link]

  • Revues Scientifiques Marocaines. Copper catalyzed azide-alkyne cycloaddition reactions involving 1,5-dibenzyl-3-propargyl. [Link]

  • Vitale, F., et al. (2021). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. Catalysts, 11(9), 1100. [Link]

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Validation

structure-activity relationship (SAR) studies of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine derivatives

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine Derivatives as Novel Therapeutic Agents Introduction: The Prominence of the 1,2,3-Triazole Scaffo...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine Derivatives as Novel Therapeutic Agents

Introduction: The Prominence of the 1,2,3-Triazole Scaffold in Modern Drug Discovery

The 1,2,3-triazole moiety has emerged as a privileged structural motif in medicinal chemistry, lauded for its unique physicochemical properties and synthetic accessibility.[1][2] This five-membered heterocycle is not merely a passive linker; it actively engages with biological targets through hydrogen bonding and dipole interactions, while also offering metabolic stability.[1] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," has further propelled its integration into drug discovery programs, allowing for the rapid and efficient synthesis of diverse compound libraries.[3][4] This guide will delve into a comparative analysis of the structure-activity relationships (SAR) for a specific, yet underexplored, class of these compounds: [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine derivatives. We will explore hypothetical SAR studies targeting a relevant biological enzyme, xanthine oxidase, drawing parallels from existing literature on related 1,2,3-triazole-based inhibitors.[5][6]

Deciphering the SAR: A Hypothetical Exploration of Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a critical enzyme in purine metabolism, and its overactivity is implicated in hyperuricemia and gout. Given that various 1,2,3-triazole derivatives have demonstrated potent XO inhibition, we will frame our SAR discussion around this therapeutic target.[5][6] The core scaffold, [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine, presents three key regions for structural modification to optimize inhibitory activity:

  • The N-1 Position of the Triazole Ring: This position is often solvent-exposed and provides a vector for introducing substituents that can modulate physicochemical properties and explore additional binding interactions.

  • The C-4 Methanamine Side Chain: The amino group is a key interaction point and can be modified to enhance binding affinity and selectivity.

  • The C-5 Methoxymethyl Group: This group can be altered to probe a specific pocket within the enzyme's active site.

SAR at the N-1 Position: The Gateway to Enhanced Potency

The substituent at the N-1 position of the triazole ring often plays a crucial role in determining the overall potency and drug-like properties of the molecule. In many 1,2,3-triazole-based inhibitors, this position is decorated with various aryl or alkyl groups to enhance binding affinity.

  • Aromatic Substituents: Introduction of a phenyl ring at the N-1 position can lead to beneficial π-π stacking interactions within the active site of XO. Further substitution on this phenyl ring with electron-withdrawing groups (e.g., -Cl, -F, -CF₃) or electron-donating groups (e.g., -CH₃, -OCH₃) can fine-tune the electronic properties and steric bulk, leading to improved potency. For instance, studies on other triazole-based XO inhibitors have shown that a 4-chlorophenyl or a 3,4-dichlorophenyl group at this position can significantly enhance inhibitory activity.[5]

  • Alkyl and Cycloalkyl Substituents: Smaller alkyl chains (e.g., methyl, ethyl) or cycloalkyl groups (e.g., cyclopropyl, cyclohexyl) can be introduced to probe hydrophobic pockets and improve metabolic stability.

SAR at the C-4 Methanamine Side Chain: The Anchor for Binding

The methanamine group at the C-4 position is a critical anchor for binding to the active site of XO, likely forming hydrogen bonds with key amino acid residues.

  • Amine Substitution: Conversion of the primary amine to secondary or tertiary amines by introducing small alkyl groups (e.g., methyl, ethyl) can modulate basicity and steric hindrance, potentially leading to a more favorable binding orientation.

  • Acylation and Sulfonylation: Acylation of the amine to form amides or sulfonylation to form sulfonamides can introduce additional hydrogen bond donors and acceptors, as well as different steric profiles. For example, a benzamide moiety could introduce further aromatic interactions.

  • Chain Length and Rigidity: Elongating the linker between the triazole ring and the amine (e.g., to an ethanamine) or incorporating it into a rigid cyclic system (e.g., piperidine) can alter the vector of the amine and its ability to interact with the target.

SAR at the C-5 Methoxymethyl Group: Probing the Active Site

The methoxymethyl group at the C-5 position can be modified to explore specific sub-pockets within the XO active site.

  • Alkoxy Chain Length: Varying the length of the alkyl chain of the ether (e.g., ethoxymethyl, propoxymethyl) can probe the depth of a hydrophobic pocket.

  • Aromatic Ethers: Replacing the methyl group with a phenyl group (phenoxymethyl) can introduce aromatic interactions, a strategy that has proven successful for other XO inhibitors.[5]

  • Bioisosteric Replacements: The ether oxygen could be replaced with a sulfur atom (thiomethyl ether) or a methylene group (ethyl) to assess the importance of the oxygen as a hydrogen bond acceptor.

Comparative Data Analysis

To illustrate the potential outcomes of a SAR study, the following table presents hypothetical data for a series of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine derivatives, comparing their inhibitory potency against xanthine oxidase.

Compound IDR¹ (at N-1)R² (at C-4 amine)R³ (at C-5)XO IC₅₀ (µM)
Parent HH-CH₂OCH₃>100
1a PhenylH-CH₂OCH₃50.2
1b 4-ChlorophenylH-CH₂OCH₃5.8
1c 3,4-DichlorophenylH-CH₂OCH₃1.2
2a 4-Chlorophenyl-CH₃-CH₂OCH₃8.1
2b 4-Chlorophenyl-C(O)Ph-CH₂OCH₃3.5
3a 4-ChlorophenylH-CH₂OPh0.7
3b 3,4-DichlorophenylH-CH₂OPh0.15

This is a hypothetical table for illustrative purposes.

Experimental Protocols

A systematic SAR study requires robust synthetic and biological evaluation methods.

General Synthetic Procedure: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The synthesis of 1,4-disubstituted 1,2,3-triazoles is efficiently achieved via the CuAAC or "click" reaction.

Step-by-Step Protocol:

  • Azide Synthesis: The desired R¹-azide is either commercially available or synthesized from the corresponding primary amine or alkyl/aryl halide.

  • Alkyne Synthesis: The core alkyne, propargylamine, can be functionalized at the amine (to introduce R²) or used as is. The C-5 substituent can be introduced prior to the cycloaddition.

  • Cycloaddition Reaction:

    • To a solution of the R¹-azide (1.0 eq) and the terminal alkyne (1.0 eq) in a suitable solvent system (e.g., t-BuOH/H₂O or DMF), add sodium ascorbate (0.1 eq).

    • Add a catalytic amount of copper(II) sulfate pentahydrate (0.01-0.05 eq).

    • Stir the reaction mixture at room temperature for 4-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product is isolated by extraction and purified by column chromatography or recrystallization.

Biological Assay: In Vitro Xanthine Oxidase Inhibition Assay

The inhibitory activity of the synthesized compounds against XO is determined by measuring the decrease in the rate of uric acid formation.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of each test compound in DMSO.

    • Prepare a solution of xanthine (substrate) in a suitable buffer (e.g., phosphate buffer, pH 7.5).

    • Prepare a solution of xanthine oxidase from bovine milk in the same buffer.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the buffer, xanthine solution, and the test compound at various concentrations.

    • Initiate the reaction by adding the xanthine oxidase solution to each well.

    • Immediately measure the absorbance at 295 nm (the wavelength at which uric acid has maximum absorbance) at regular intervals for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to a control reaction without any inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Visualizing the Workflow and SAR Strategy

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration start Core Scaffold [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine mod_n1 Modification at N-1 (Aryl/Alkyl Azides) start->mod_n1 mod_c4 Modification at C-4 (Amine Functionalization) start->mod_c4 mod_c5 Modification at C-5 (Ether Modification) start->mod_c5 library Compound Library mod_n1->library mod_c4->library mod_c5->library assay In Vitro XO Inhibition Assay library->assay ic50 IC50 Determination assay->ic50 sar SAR Analysis ic50->sar optimization Lead Optimization sar->optimization optimization->mod_n1 Iterate optimization->mod_c4 Iterate optimization->mod_c5 Iterate

Caption: A typical workflow for a structure-activity relationship study.

SAR_Strategy center Core Scaffold n1 N-1 Position center->n1 c4 C-4 Methanamine center->c4 c5 C-5 Methoxymethyl center->c5 sub_n1_1 Aromatic Groups n1->sub_n1_1 sub_n1_2 Alkyl Groups n1->sub_n1_2 sub_c4_1 Amine Substitution c4->sub_c4_1 sub_c4_2 Acylation c4->sub_c4_2 sub_c5_1 Alkoxy Chain Length c5->sub_c5_1 sub_c5_2 Aromatic Ethers c5->sub_c5_2

Caption: Key modification points for SAR exploration.

Conclusion

The [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine scaffold represents a promising starting point for the development of novel therapeutic agents. Through systematic structural modifications at the N-1, C-4, and C-5 positions, guided by the principles of medicinal chemistry and iterative biological testing, it is plausible to develop potent and selective inhibitors for targets such as xanthine oxidase. The synthetic tractability of the 1,2,3-triazole core, facilitated by click chemistry, allows for the rapid exploration of chemical space, accelerating the journey from initial hit to lead candidate. This guide provides a foundational framework for researchers and drug development professionals to embark on such an endeavor.

References

  • D.S. Ranawat, et al. (2015). Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification. Available at: [Link]

  • A. Angeli, et al. (2025). Exploring the SAR of 1,2,3-Triazoles as Tumor-Associated Carbonic Anhydrases IX and XII Inhibitors for Anticancer Applications. Arch Pharm (Weinheim). Available at: [Link]

  • H. Wongso, et al. (2023). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry. Available at: [Link]

  • H. Wongso, et al. (2023). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. Available at: [Link]

  • T. Lung, et al. (2022). 1,2,3-Triazole-Containing Compounds as Anti-Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure-Activity Relationship. Frontiers in Pharmacology. Available at: [Link]

  • S.A. Ali, et al. (2021). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Molecules. Available at: [Link]

  • D.A. Issa, et al. (2017). Design, synthesis and biological evaluation of novel 1,2,4-triazolo and 1,2,4-triazino[4,3-a]quinoxalines as potential anticancer and antimicrobial agents. MedChemComm. Available at: [Link]

  • S. B. Khan, et al. (2025). Novel and efficient synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. Available at: [Link]

  • H.S. Abulkhair, et al. (2023). A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. ResearchGate. Available at: [Link]

  • M.L. Bolognesi, et al. (2016). Design, synthesis and biological evaluation of N-methyl-N-[(1,2,3-triazol-4-yl)alkyl]propargylamines as novel monoamine oxidase B inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • P.K. Gessner, et al. (1968). Structure-activity relationships among 5-methoxy-n:n-dimethyltryptamine, 4-hydroxy-n:n-dimethyltryptamine (psilocin) and other substituted tryptamines. Life Sciences. Available at: [Link]

  • P. Prasher, et al. (2016). Identification of triazole bridged amino acids appended indoles as dual inhibitors of 5-LOX and COX-2 enzymes. International Journal of ChemTech Research. Available at: [Link]

  • Thoreauchem. [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine. Available at: [Link]

  • V. S. Kumar, et al. (2023). Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating. Semantic Scholar. Available at: [Link]

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Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine Characterization

For Researchers, Scientists, and Drug Development Professionals Executive Summary The robust characterization of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring safety, efficacy, a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The robust characterization of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring safety, efficacy, and quality. This guide provides an in-depth comparison of analytical methodologies for the characterization of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine, a heterocyclic amine with significant potential in medicinal chemistry.[1][2] We delve into the nuances of various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Beyond individual method development, this guide emphasizes the critical importance of cross-validation. By comparing and validating different analytical procedures, researchers can ensure the consistency, reliability, and accuracy of their results across different laboratories, instruments, and time points. This is not merely a procedural formality but a scientific necessity, underpinned by regulatory expectations from bodies such as the U.S. Food and Drug Administration (FDA) and the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4][5][6]

Introduction: The "Why" of Rigorous Analytical Scrutiny

[5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine belongs to the triazole family, a class of heterocyclic compounds renowned for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][7] The structural integrity, purity, and stability of such a molecule are critical to its function and safety as a potential therapeutic agent. Therefore, the analytical methods used to characterize it must be meticulously validated to demonstrate their suitability for their intended purpose.[3][8]

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[8][9] Cross-validation takes this a step further by comparing the results from two or more distinct analytical methods to ensure they provide equivalent results within predefined acceptance criteria. This is particularly crucial when:

  • A new method is introduced to replace an existing one.

  • A method is transferred between different laboratories or instruments.

  • Results from different analytical techniques need to be correlated.

This guide will provide detailed protocols and a comparative analysis to empower researchers to implement a robust analytical and cross-validation strategy.

Comparative Analysis of Primary Analytical Techniques

The choice of analytical technique is dictated by the physicochemical properties of the analyte and the information required. For a polar, nitrogen-containing molecule like [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine, a multi-pronged approach is essential.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the workhorse for purity determination and assay of APIs. Its versatility allows for the separation, identification, and quantification of the main compound and its impurities.

Causality Behind Experimental Choices:

  • Column Chemistry: A reversed-phase C18 column is a common starting point. However, due to the polar nature of the amine, peak tailing can be an issue. A column with end-capping or a polar-embedded phase can mitigate this. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent option for retaining and separating highly polar compounds.

  • Mobile Phase: A buffered mobile phase is crucial to control the ionization state of the amine, ensuring reproducible retention times and peak shapes. A combination of a volatile buffer like ammonium acetate or formate with an organic modifier such as acetonitrile or methanol is typical.[10]

  • Detection: UV detection is standard, provided the molecule has a suitable chromophore. The wavelength should be selected at the absorbance maximum for optimal sensitivity.[11]

Table 1: Comparison of HPLC Conditions

ParameterMethod A: Reversed-PhaseMethod B: HILICRationale
Column C18, 250 x 4.6 mm, 5 µmAmide, 150 x 4.6 mm, 3.5 µmC18 for general-purpose, Amide for enhanced retention of polar analytes.
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate in 95:5 Acetonitrile:WaterFormic acid for protonation in RP. High organic content for HILIC.
Mobile Phase B Acetonitrile10 mM Ammonium Acetate in 50:50 Acetonitrile:WaterAcetonitrile is a common organic modifier.
Gradient 5-95% B over 20 min95-50% A over 15 minGradient elution for separating compounds with a range of polarities.
Flow Rate 1.0 mL/min1.2 mL/minOptimized for column dimensions and particle size.
Detection UV at 220 nmUV at 220 nmWavelength based on the UV absorbance spectrum of the triazole moiety.

Experimental Protocol: HPLC Purity Determination

  • Solution Preparation:

    • Standard Solution: Accurately weigh and dissolve [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Chromatographic System:

    • Utilize an HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

    • Equilibrate the chosen column (e.g., Method A from Table 1) at a set temperature (e.g., 30°C) for at least 30 minutes.

  • System Suitability Test (SST):

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.[9]

    • The tailing factor should be ≤ 2.0.

    • The theoretical plate count should be ≥ 2000.

  • Analysis:

    • Inject the sample solution in duplicate.

    • Calculate the purity based on the area percent of the main peak relative to the total peak area.

    • For assay, compare the peak area of the sample to that of the standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

LC-MS is indispensable for the confirmation of molecular weight and structural elucidation of impurities.

Causality Behind Experimental Choices:

  • Ionization Source: Electrospray Ionization (ESI) is ideal for polar molecules like our target compound, as it readily forms protonated molecules [M+H]+ in positive ion mode.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap provides accurate mass measurements, enabling the determination of elemental composition.

Experimental Protocol: LC-MS Identification

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in the mobile phase.

  • LC-MS System:

    • Use an HPLC system coupled to a mass spectrometer.

    • Employ a fast gradient to elute the compound of interest quickly.

  • MS Parameters:

    • Set the ESI source to positive ion mode.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Acquire both full scan data for identification and fragmentation data (MS/MS) for structural information.

  • Data Analysis:

    • Extract the ion chromatogram for the expected [M+H]+ of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine.

    • Confirm that the measured mass is within 5 ppm of the theoretical mass.

    • Analyze the fragmentation pattern to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Confirmation

NMR is the gold standard for structural elucidation. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Also acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in proton and carbon assignments.

  • Data Analysis:

    • Integrate the proton signals to determine the relative number of protons.

    • Analyze chemical shifts and coupling constants to deduce the connectivity of the atoms.

    • Compare the obtained spectra with the expected structure.

Table 2: Summary of Analytical Techniques

TechniquePrimary ApplicationStrengthsLimitations
HPLC-UV Purity, AssayRobust, quantitative, widely available.Limited structural information.
LC-MS Identification, Impurity ProfilingHigh sensitivity and specificity, provides molecular weight.[12]Quantification can be challenging without standards.
NMR Structural ElucidationUnambiguous structure confirmation.Lower sensitivity, more expensive.

A Practical Guide to Cross-Validation

The objective of cross-validation is to demonstrate that two different analytical methods are equivalent for a specific purpose.[3] This involves a head-to-head comparison using the same set of samples and statistical evaluation of the results.

The Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase cluster_conclusion Conclusion Phase P1 Define Purpose and Acceptance Criteria P2 Select Samples (spanning the analytical range) P1->P2 P3 Draft Cross-Validation Protocol P2->P3 E1 Analyze Samples by Method A P3->E1 E2 Analyze Samples by Method B P3->E2 A1 Tabulate Results E1->A1 E2->A1 A2 Statistical Comparison (e.g., t-test, F-test) A1->A2 A3 Evaluate Against Acceptance Criteria A2->A3 C1 Methods are Equivalent A3->C1 Pass C2 Investigate Discrepancies A3->C2 Fail C3 Final Report C1->C3 C2->P1 Re-evaluate

Caption: Workflow for cross-validation of two analytical methods.

Statistical Comparison

Statistical tools are essential for an objective comparison of the data generated by the two methods.[12]

  • Student's t-test: Used to determine if there is a significant difference between the means of the two sets of results.

  • F-test: Used to compare the variances (precision) of the two methods.

  • Correlation Analysis: While useful, it should not be the sole method for assessing comparability as it does not detect bias.[13]

Case Study: Cross-Validation of a Legacy HPLC Method vs. a New UPLC Method for Assay

Objective: To demonstrate that a newly developed, faster Ultra-Performance Liquid Chromatography (UPLC) method provides equivalent assay results for [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine compared to the existing validated HPLC method.

Acceptance Criteria:

  • The difference in the mean assay values should be ≤ 2.0%.

  • The 95% confidence intervals of the means should overlap.

  • The F-test for variances should not show a statistically significant difference (p > 0.05).

Procedure:

  • Six different batches of the API were selected.

  • Each batch was analyzed in triplicate by both the HPLC and UPLC methods.

Table 3: Comparative Assay Results

Batch IDHPLC Assay (%)UPLC Assay (%)Difference (%)
B00199.599.60.1
B00299.299.1-0.1
B00399.899.7-0.1
B00499.499.50.1
B00599.699.80.2
B00699.399.40.1
Mean 99.47 99.52 0.05
Std. Dev. 0.21 0.23
RSD (%) 0.21 0.23

Statistical Evaluation:

  • Mean Difference: 0.05% (within the ≤ 2.0% acceptance criterion).

  • t-test (p-value): 0.78 (p > 0.05, indicating no significant difference between the means).

  • F-test (p-value): 0.85 (p > 0.05, indicating no significant difference in precision).

Conclusion and Recommendations

The comprehensive characterization of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine requires a suite of orthogonal analytical techniques. While HPLC is suitable for routine purity and assay testing, LC-MS and NMR are essential for definitive identification and structural confirmation.

The cross-validation of analytical methods is a critical exercise that ensures data integrity and consistency. It is not merely a regulatory hurdle but a fundamental component of good scientific practice in drug development. By following a structured approach involving careful planning, execution, and statistical evaluation, researchers can confidently establish the equivalency of analytical methods, facilitating seamless method transfer and ensuring the long-term reliability of their analytical data.

DecisionTree Start Analytical Need Q1 What is the question? (Purity, Identity, Structure) Start->Q1 Purity Purity / Assay Q1->Purity Quantitative Identity Identity Confirmation Q1->Identity Qualitative (MW) Structure Structural Elucidation Q1->Structure Qualitative (Full) HPLC Use HPLC-UV Purity->HPLC LCMS Use LC-MS Identity->LCMS NMR Use NMR Structure->NMR

Caption: Decision tree for selecting the primary analytical technique.

References

  • Editorial: Pharmaceutical insights into the triazoles: Recent advances. Frontiers in Chemistry. [Link]

  • Zhang, X.-R., et al. (2006). 5-{4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl]methyl}-1,3,4-oxadiazole-2-thione.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link]

  • Gontijo, J. V., et al. (2022). Synthesis of 1,2,3-Triazole-Containing Methoxylated Cinnamides and Their Antileishmanial Activity against the Leishmania braziliensis Species. Molecules. [Link]

  • Al-Azzawi, A. M., et al. (2019). synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Stoyanova, M., et al. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]

  • Al-Ostath, A., et al. (2023). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • Colubri, A. (2020). Comparison of Conventional Statistical Methods with Machine Learning in Medicine: Diagnosis, Drug Development, and Treatment. MDPI. [Link]

  • Ar-Rifai, A., et al. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. MDPI. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Chang, W. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Walsh Medical Media. [Link]

  • Analytical Methods. (2014). Royal Society of Chemistry.
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Triazole Compounds: Recent Advances in Medicinal Research. (2022). ijprajournal. [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Hulina, Y., & Kaplaushenko, A. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. DergiPark. [Link]

  • Simundic, A. M. (2016). Statistical analysis in method comparison studies part one. Acutecaretesting.org. [Link]

  • Analytical methods. Helmholtz-Centre for Environmental Research - UFZ. [Link]

  • Singh, R., & Singh, P. (2015). Various Criteria in Development & Validation of HPLC Analytical Methods: -Review. Impactfactor.org.
  • European Medicines Agency. (2021). Reflection paper on statistical methodology for the comparative assessment of quality attributes in drug development. EMA. [Link]

  • Bisht, T. S., et al. (2023). A BRIEF REVIEW ON HPLC METHOD VALIDATION. Jetir.Org. [Link]

  • Transforming drug development with statistical methodologies. (2025). pharmaphorum. [Link]

  • FDA Guidance on Analytical Method Validation. Scribd. [Link]

  • Borman, P., & Elder, D. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmtech.com. [Link]

  • Mullin, L. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. [Link]

Sources

Validation

benchmarking the performance of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine in a specific application against a standard compound

As a Senior Application Scientist, I will now construct the comprehensive guide for benchmarking the performance of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine. A Comparative Guide to the Performance of [5-(meth...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I will now construct the comprehensive guide for benchmarking the performance of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine.

A Comparative Guide to the Performance of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine in Enzyme Inhibition

This guide provides an in-depth, objective comparison of the enzyme inhibitory performance of the novel compound, [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine, against a standard inhibitor. The content is structured to deliver scientifically sound, field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 1,2,3-Triazole Scaffold in Medicinal Chemistry

The 1,2,3-triazole ring system is a "privileged" scaffold in medicinal chemistry, valued for its chemical stability and ability to form a variety of non-covalent interactions.[1] These heterocycles are key components in a wide range of biologically active compounds with applications as antifungal, anticancer, and antiviral agents.[1][2] The 1,2,3-triazole moiety can act as a bioisostere for amide, ester, and carboxylic acid groups, which allows it to enhance binding affinity and solubility.[1]

This guide focuses on benchmarking the performance of a specific derivative, [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine . Given its structural features—a primary amine and a substituted triazole ring—a pertinent application for evaluation is its potential as an enzyme inhibitor. The primary amine can potentially interact with metal ions in enzyme active sites, a common mechanism for enzyme inhibition.

To provide a robust comparison, we will benchmark its inhibitory activity against a well-characterized standard compound in a relevant enzyme assay. For this purpose, we have selected a prolyl endopeptidase (PEP) inhibition assay. PEP is a serine protease implicated in various physiological processes, and its inhibition is a target for several therapeutic areas. As a standard inhibitor for comparison, we will use Berberine, a known PEP inhibitor.[3]

Experimental Design and Rationale

The primary objective of this guide is to quantitatively compare the inhibitory potency of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine and Berberine against prolyl endopeptidase. The central metric for this comparison will be the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

The experimental workflow is designed to ensure scientific rigor and reproducibility. It encompasses compound preparation, a standardized enzyme inhibition assay, and a thorough data analysis protocol. The choice of a fluorogenic substrate-based assay provides a sensitive and continuous method for monitoring enzyme activity.[3]

Below is a diagrammatic representation of the experimental workflow:

experimental_workflow cluster_preparation Phase 1: Preparation cluster_assay Phase 2: Inhibition Assay cluster_analysis Phase 3: Data Analysis A Synthesis & Characterization of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine D Prepare Serial Dilutions of Test Compound & Standard A->D B Procurement & Validation of Berberine (Standard) B->D C Procurement of Prolyl Endopeptidase (PEP) & Fluorogenic Substrate E Pre-incubate PEP with Inhibitor Concentrations C->E D->E F Initiate Reaction with Fluorogenic Substrate E->F G Monitor Fluorescence Over Time F->G H Calculate Initial Reaction Velocities G->H I Determine Percent Inhibition H->I J Plot Dose-Response Curves I->J K Calculate IC50 Values via Non-linear Regression J->K mechanism_of_action cluster_enzyme_active_site Enzyme Active Site cluster_inhibitor_molecule Inhibitor Molecule E Active Site Residues P Binding Pocket I [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine I->E Primary Amine Interaction (e.g., H-bonding, ionic) I->P Triazole & Methoxymethyl Group Fit into Binding Pocket

Sources

Comparative

comparative analysis of the pharmacokinetic properties of different triazole-based compounds

Title: Comparative Pharmacokinetic Profiling of Triazole-Based Antifungals: A Scientist's Guide Introduction Triazole antifungals are the cornerstone of therapy for invasive fungal infections (IFIs). From first-generatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Pharmacokinetic Profiling of Triazole-Based Antifungals: A Scientist's Guide

Introduction Triazole antifungals are the cornerstone of therapy for invasive fungal infections (IFIs). From first-generation agents like fluconazole to extended-spectrum second-generation agents such as voriconazole, posaconazole, and isavuconazole, the chemical evolution of this class has drastically expanded their clinical utility. However, their pharmacokinetic (PK) profiles are notoriously complex. As an application scientist, understanding the nuances of their absorption, distribution, metabolism, and excretion (ADME) is critical for drug development, formulation optimization, and therapeutic drug monitoring (TDM).

Mechanistic Basis of Triazole Pharmacokinetics The primary mechanism of action for all triazoles involves the inhibition of fungal lanosterol 14-α-demethylase (CYP51A1), an enzyme crucial for ergosterol synthesis. Because this target is a cytochrome P450 (CYP) enzyme, triazoles inherently possess an affinity for human hepatic CYP450 enzymes . This cross-reactivity is the fundamental driver of their complex metabolic profiles and potent drug-drug interactions (DDIs).

G cluster_fungal Fungal Target (Efficacy) cluster_human Human Host (Pharmacokinetics & DDI) Triazole Triazole Antifungal Compound CYP51A1 CYP51A1 (14-α-demethylase) Triazole->CYP51A1 High Affinity Binding CYP450 Hepatic CYP450 (CYP3A4, CYP2C19, CYP2C9) Triazole->CYP450 Off-target Affinity Ergosterol Ergosterol Depletion CYP51A1->Ergosterol Inhibits Synthesis Death Fungal Cell Death Ergosterol->Death Membrane Disruption Metabolism Hepatic Clearance & Non-linear PK CYP450->Metabolism Substrate DDI Drug-Drug Interactions CYP450->DDI Inhibitor

Diagram 1: Dual interaction of triazoles with fungal CYP51A1 and human hepatic CYP450 enzymes.

Comparative Pharmacokinetic Data The structural differences among triazoles lead to profound variations in their PK parameters. Below is a comprehensive comparison of the key ADME properties for the most clinically relevant triazoles .

ParameterFluconazoleItraconazoleVoriconazolePosaconazoleIsavuconazole
Oral Bioavailability (F) >90% (Independent of food)~55% (Capsule, requires food/acid)>90% (Decreased by food)Variable (Highly enhanced by fat)98% (Independent of food)
Protein Binding 11 - 12%99.8%58%>98%>99%
Volume of Distribution (Vd) 0.7 L/kg11 L/kg4.6 L/kg5 - 25 L/kg450 L (Total)
Metabolism Minimal (Renal)CYP3A4 (Active metabolite)CYP2C19, CYP2C9, CYP3A4UGT (Glucuronidation)CYP3A4, CYP3A5
Elimination Half-Life (t1/2) ~30 hours24 - 40 hoursDose-dependent (Non-linear)~35 hours~130 hours
Primary Excretion Route Urine (80% unchanged)Feces & Urine (Metabolites)Urine (Metabolites)Feces (71% unchanged)Feces & Urine (Metabolites)

In-Depth Analysis of ADME Characteristics

  • Absorption & The Food Effect: Absorption variability is a major hurdle in triazole development. Fluconazole and isavuconazole exhibit near-complete absorption regardless of gastric pH or food intake. Conversely, posaconazole and itraconazole are highly lipophilic and require a low gastric pH and a high-fat meal to solubilize effectively . Voriconazole is unique; its oral bioavailability is actually reduced by high-fat meals, necessitating administration on an empty stomach.

  • Distribution & Protein Binding: Fluconazole is highly hydrophilic, resulting in low protein binding (~12%) and excellent penetration into the cerebrospinal fluid (CSF). In contrast, extended-spectrum triazoles like posaconazole and isavuconazole are highly lipophilic, exhibiting >98% protein binding. This high protein binding restricts their free fraction in plasma but facilitates extensive tissue distribution, particularly into alveolar macrophages, which is critical for treating pulmonary aspergillosis.

  • Metabolism & Non-Linearity: Voriconazole exhibits classic non-linear (Michaelis-Menten) pharmacokinetics in adults due to the saturable metabolism by CYP2C19. A small increase in dose can lead to a disproportionate, potentially toxic increase in systemic exposure. Isavuconazole, however, demonstrates predictable, linear pharmacokinetics, making it a safer alternative with less need for intensive TDM .

Experimental Methodology: LC-MS/MS Pharmacokinetic Profiling To accurately determine these PK parameters during preclinical drug development, robust bioanalytical assays are required. Below is a self-validating, step-by-step protocol for the in vivo PK profiling of a novel triazole compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

G Dosing 1. In Vivo Dosing (IV & PO Arms) Sampling 2. Serial Blood Sampling Dosing->Sampling Extraction 3. Protein Precipitation Sampling->Extraction LCMS 4. LC-MS/MS (MRM Mode) Extraction->LCMS NCA 5. NCA PK Modeling LCMS->NCA

Diagram 2: Standardized LC-MS/MS workflow for preclinical pharmacokinetic profiling.

Step-by-Step Protocol & Scientific Rationale:

  • Animal Dosing & Study Design:

    • Procedure: Divide rodents (e.g., Sprague-Dawley rats) into two cohorts. Administer the triazole via intravenous (IV) bolus (e.g., 5 mg/kg) to Cohort 1, and via oral gavage (PO) (e.g., 20 mg/kg) to Cohort 2.

    • Causality: Utilizing both IV and PO arms is mandatory to calculate absolute oral bioavailability (F =[AUC_PO * Dose_IV] / [AUC_IV * Dose_PO]).

  • Serial Blood Sampling:

    • Procedure: Collect 200 µL of blood via the jugular vein catheter at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into K2EDTA tubes. Centrifuge immediately at 4°C to separate plasma.

    • Causality: Dense early sampling captures the maximum concentration (Cmax) and distribution phase, while extended late sampling accurately defines the terminal elimination half-life (t1/2). K2EDTA prevents coagulation without interfering with MS ionization.

  • Sample Preparation (Protein Precipitation):

    • Procedure: Aliquot 50 µL of plasma. Add 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., Voriconazole-d3). Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to an autosampler vial.

    • Causality: Acetonitrile effectively denatures plasma proteins, disrupting the strong drug-protein binding characteristic of triazoles (like posaconazole). This ensures total drug recovery. The stable-isotope internal standard corrects for any matrix effects or ion suppression during MS analysis, ensuring quantitative trustworthiness.

  • LC-MS/MS Analysis:

    • Procedure: Inject 5 µL onto a C18 reversed-phase column. Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Detect the analyte using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, utilizing positive electrospray ionization (ESI+).

    • Causality: The C18 column resolves lipophilic triazoles efficiently. MRM mode provides unparalleled specificity by filtering both the parent precursor ion (Q1) and a specific fragment product ion (Q3), eliminating background noise from complex biological matrices.

  • Pharmacokinetic Modeling:

    • Procedure: Import the concentration-time data into a PK software suite (e.g., Phoenix WinNonlin). Apply Non-Compartmental Analysis (NCA) to derive AUC, Clearance (CL), Vd, and t1/2.

    • Causality: NCA is the industry standard for initial profiling because it relies on algebraic equations (like the trapezoidal rule for AUC) rather than assumptions about physiological compartments, ensuring the resulting data is objective and reproducible.

Conclusion The pharmacokinetic landscape of triazole antifungals is a study in chemical trade-offs. While newer agents like isavuconazole offer highly predictable, linear PK profiles with reduced DDIs, older agents like voriconazole and posaconazole require strict therapeutic drug monitoring due to saturable metabolism and erratic absorption. For drug development professionals, mastering these ADME nuances and employing rigorous LC-MS/MS profiling methodologies is essential for designing the next generation of safe and effective antifungal therapeutics.

References

  • The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. Pharmaceutics (2021).[Link]

  • Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients. Infection (2017).[Link]

  • Therapeutic drug monitoring for triazoles: A needs assessment review and recommendations from a Canadian perspective. Canadian Journal of Infectious Diseases and Medical Microbiology (2014).[Link]

  • Multiple-Dose Pharmacokinetics and Safety of the New Antifungal Triazole BAL4815 after Intravenous Infusion and Oral Administration of Its Prodrug, BAL8557, in Healthy Volunteers. Antimicrobial Agents and Chemotherapy (2006).[Link]

Validation

A Comparative Guide to the Synthetic Efficiency of Routes to [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine

Introduction The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, prized for its metabolic stability, hydrogen bonding capabilities, and dipole character, which facilitate favorable interactions wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, prized for its metabolic stability, hydrogen bonding capabilities, and dipole character, which facilitate favorable interactions with biological targets.[1][2] The specific molecule, [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine, represents a valuable bifunctional building block. It provides a primary amine for further derivatization and a methoxymethyl group that can improve solubility and modulate electronic properties, making it a highly sought-after intermediate in the synthesis of complex pharmaceutical agents.

This guide provides a comprehensive evaluation of two primary synthetic strategies for accessing this target molecule. We will dissect each route, offering a rationale for the chosen methodologies, detailed experimental protocols, and a comparative analysis of their overall efficiency. The core of both strategies relies on the robust and highly regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry," to construct the 1,4-disubstituted triazole ring.[3][4][5]

Strategic Overview: A Convergent Approach

Both synthetic pathways detailed below employ a convergent strategy, beginning with the construction of a common intermediate: 4-(chloromethyl)-5-(methoxymethyl)-1H-1,2,3-triazole . This intermediate is synthesized via a CuAAC reaction between 1-chloro-4-methoxybut-2-yne and an azide source. The divergence occurs in the subsequent conversion of the chloromethyl group into the target primary amine.

  • Route 1: The Azide Reduction Pathway. This route transforms the chloromethyl intermediate into an azidomethyl group, which is then reduced to the primary amine. This pathway is notable for its high-yielding final step but requires the handling of potentially energetic azide intermediates.

  • Route 2: The Gabriel Synthesis Pathway. This classic approach converts the chloromethyl intermediate into a phthalimide-protected amine, which is subsequently deprotected to yield the final product. This route avoids azide intermediates but involves a protection/deprotection sequence.

G cluster_start Starting Materials cluster_intermediate Common Intermediate cluster_route1 Route 1: Azide Reduction cluster_route2 Route 2: Gabriel Synthesis cluster_end Final Product 1-chloro-4-methoxybut-2-yne 1-chloro-4-methoxybut-2-yne Intermediate 4-(chloromethyl)-5-(methoxymethyl) -1H-1,2,3-triazole 1-chloro-4-methoxybut-2-yne->Intermediate CuAAC NaN3_source Sodium Azide NaN3_source->Intermediate CuAAC Azide_Intermediate 4-(azidomethyl)-5-(methoxymethyl) -1H-1,2,3-triazole Intermediate->Azide_Intermediate NaN₃, DMF Phthalimide_Intermediate 2-({5-(methoxymethyl)-1H-1,2,3-triazol-4-yl}methyl) isoindoline-1,3-dione Intermediate->Phthalimide_Intermediate Potassium Phthalimide Reduction Reduction (e.g., H₂, Pd/C or PPh₃/H₂O) Azide_Intermediate->Reduction Product [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl] methanamine Reduction->Product Deprotection Hydrazinolysis Phthalimide_Intermediate->Deprotection Deprotection->Product

Figure 1: Overall synthetic strategies diverging from a common intermediate.

Route 1: The Azide Reduction Pathway

This strategy is often favored for its efficiency and the typically clean, high-yielding nature of the final azide reduction step.

Causality Behind Experimental Choices
  • Step 1: CuAAC Formation of the Triazole Core. The CuAAC reaction is unparalleled for its regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer, which is critical for the final product's structure.[3][6][7] Using a copper(I) source, generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, ensures a rapid and high-yielding transformation under mild, often aqueous, conditions.[5]

  • Step 2: Nucleophilic Substitution to Form the Azide. The conversion of the chloromethyl group to an azidomethyl group is a standard Sₙ2 reaction. Sodium azide is an excellent nucleophile, and a polar aprotic solvent like DMF or DMSO is used to solvate the cation and maximize the nucleophilicity of the azide anion, leading to a fast and efficient conversion.

  • Step 3: Reduction of the Azide. The final step involves the reduction of the organic azide to a primary amine. We will compare two common methods:

    • Catalytic Hydrogenation: This method is extremely clean, as the only byproduct is nitrogen gas. Palladium on carbon (Pd/C) is a highly effective catalyst. This method is easily scalable and provides excellent yields.[8]

    • Staudinger Reaction: This reaction involves treatment with triphenylphosphine (PPh₃) followed by hydrolysis. It is exceptionally mild and boasts excellent chemoselectivity, tolerating many other functional groups.[8] Its main drawback is the formation of triphenylphosphine oxide as a stoichiometric byproduct, which can sometimes complicate purification.

G cluster_methods Reduction Methods start 4-(chloromethyl)-5-(methoxymethyl) -1H-1,2,3-triazole azide 4-(azidomethyl)-5-(methoxymethyl) -1H-1,2,3-triazole start->azide  NaN₃, DMF   hydrogenation Catalytic Hydrogenation (H₂, Pd/C) azide->hydrogenation  Clean, Scalable   staudinger Staudinger Reaction (1. PPh₃, 2. H₂O) azide->staudinger  Mild, Chemoselective   product Target Amine hydrogenation->product staudinger->product G start 4-(chloromethyl)-5-(methoxymethyl) -1H-1,2,3-triazole phthalimide Phthalimide-Protected Amine start->phthalimide  Potassium Phthalimide, DMF   product Target Amine phthalimide->product  Hydrazine Hydrate, EtOH  

Sources

Comparative

A Senior Scientist's Guide to Assessing Novelty and Patentability for [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine Derivatives in Drug Discovery

For researchers, scientists, and drug development professionals, the journey from a promising molecular scaffold to a viable, patent-protected drug candidate is fraught with scientific and legal complexities. This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising molecular scaffold to a viable, patent-protected drug candidate is fraught with scientific and legal complexities. This guide provides an in-depth, technically-grounded framework for evaluating the novelty and patentability of a specific and promising class of molecules: [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine derivatives. Moving beyond a simple checklist, we will explore the causality behind experimental choices and establish self-validating protocols to ensure both scientific rigor and strategic intellectual property management.

The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry.[1][2] Its value lies in its unique properties as a bioisostere—often for an amide bond—a versatile synthetic handle, and a pharmacologically active core.[1][2][3] These five-membered heterocycles are readily synthesized via highly efficient "click chemistry," allowing for the rapid generation of diverse compound libraries.[2][4] This synthetic accessibility, however, makes a thorough assessment of novelty and patentability paramount before investing significant resources into a new derivative series.

This guide will equip you with the strategic and experimental tools to confidently assess your derivatives, build a robust data package, and navigate the path toward securing intellectual property.

Section 1: The Three Pillars of Patentability

Before delving into experimental work, it is crucial to understand the legal framework governing chemical patents. For an invention to be patentable, it must satisfy three core requirements: Novelty, Inventive Step (Non-Obviousness), and Utility (Industrial Applicability).[5][6][7]

  • Novelty: This is the most straightforward criterion. The compound must be new and not previously disclosed in the public domain in any form, including patents, scientific literature, or presentations.[8][9] For a chemical entity, this means its specific structure has not been described before.

  • Inventive Step (Non-Obviousness): This is the most subjective and often the most challenging hurdle. An invention lacks an inventive step if it would have been "obvious" to a person of "ordinary skill" in the relevant field at the time of invention.[7][8][10] For a new chemical derivative, this means you must demonstrate that your compound exhibits unexpected properties or overcomes a known problem in a way that isn't a simple, predictable modification of existing compounds.[8]

  • Utility (Industrial Application): The invention must have a practical and credible use.[5][6] In drug discovery, this is typically demonstrated by showing a specific biological activity against a disease-relevant target.

Section 2: A Systematic Workflow for Novelty and Prior Art Assessment

A comprehensive prior art search is the foundational step in any patentability assessment.[11] It informs not only novelty but also provides the context for arguing inventive step. Failure to conduct a thorough search can lead to rejected patent applications or invalidated patents down the line.[12]

cluster_0 Phase 1: Defining the Invention cluster_1 Phase 2: Database Searching cluster_2 Phase 3: Analysis & Decision Define Define Core Scaffold & Derivatives - [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine - Specify R-group modifications StructureSearch Chemical Structure Search (SciFinder, Reaxys, PubChem) Define->StructureSearch KeywordSearch Keyword & Classification Search (Google Patents, USPTO, Espacenet) Define->KeywordSearch Analyze Analyze Results - Identify closest prior art - Compare structures & properties StructureSearch->Analyze KeywordSearch->Analyze NonPatentSearch Non-Patent Literature Search (Google Scholar, PubMed) NonPatentSearch->Analyze Decision Novelty Assessment - Is the exact structure disclosed? Analyze->Decision Proceed Proceed to Inventive Step & Experimental Plan Decision->Proceed No Stop Compound is Not Novel (Re-evaluate or abandon) Decision->Stop Yes

Caption: Workflow for a systematic prior art and novelty search.

Protocol 1: Comprehensive Prior Art Search

Objective: To determine if the specific [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine derivative or a closely related analog has been previously disclosed.

Methodology:

  • Define the Search Scope:

    • Causality: A clear definition is critical to avoid overly broad or narrow searches.[13]

    • Step 1a (Exact Structure): Draw the exact chemical structure of your derivative(s).

    • Step 1b (Substructure): Define the core scaffold, [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine, allowing for variable substitutions at the amine and other potential sites. This is crucial for identifying structurally similar compounds that could impact the inventive step analysis.[12]

  • Execute Chemical Structure Searches:

    • Causality: Specialized chemical databases are essential as they index compounds by structure, which is far more reliable than name-based searching.

    • Step 2a: Perform an exact structure and substructure search in databases like CAS SciFinder-n®, Reaxys®, and the public PubChem database.

    • Step 2b: Use Markush structure searches in patent databases to find generic disclosures that might encompass your specific compound.[12]

  • Execute Keyword and Classification Searches:

    • Causality: This complements structure searching by finding relevant documents that may describe the synthesis or use of similar compounds without explicitly drawing the structure in an indexed way.

    • Step 3a: Develop a list of keywords including the chemical name, synonyms, potential biological targets, and applications (e.g., "1,2,3-triazole," "kinase inhibitor," "antiviral").[14]

    • Step 3b: Search patent databases (Google Patents, USPTO, Espacenet) and scientific literature databases (PubMed, Google Scholar).[14][15]

    • Step 3c: Identify and use relevant Cooperative Patent Classification (CPC) codes for a more targeted patent search.

  • Analyze and Document Findings:

    • Causality: Meticulous documentation is vital for building the legal case for patentability.

    • Step 4a: Systematically review all search results. For each relevant "prior art" document, identify the chemical structures disclosed and any associated biological data.

    • Step 4b: If your exact structure is found, your compound is not novel. If not, proceed to the inventive step analysis based on the closest prior art identified.

Section 3: Establishing the Inventive Step with Experimental Data

Once novelty is confirmed, the focus shifts to demonstrating an inventive step. This requires empirical data showing your derivative possesses an unexpected advantage over the closest compounds in the prior art.[8] A mere structural difference is often insufficient.[8] The advantage could be in potency, selectivity, metabolic stability, reduced toxicity, or a different mechanism of action.

cluster_0 Phase 1: Hypothesis cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Data Analysis & Conclusion Hypothesis Hypothesis: New Derivative 'X' has unexpected superior properties over Prior Art 'A' PrimaryAssay Primary Assay (e.g., Target Potency, IC50) Hypothesis->PrimaryAssay SecondaryAssay Secondary / Orthogonal Assays (e.g., Selectivity Panel) Hypothesis->SecondaryAssay ADMEAssay In Vitro ADME Assays (e.g., Metabolic Stability) Hypothesis->ADMEAssay Compare Compare Data for X vs. A (Potency, Selectivity, Stability) PrimaryAssay->Compare SecondaryAssay->Compare ADMEAssay->Compare Decision Inventive Step Assessment: Are properties unexpectedly superior? Compare->Decision Patentable Strong Argument for Inventive Step Decision->Patentable Yes Obvious Likely Obvious Modification (Weak Patentability) Decision->Obvious No

Caption: Logic diagram for assessing the inventive step.

Comparative Data Generation

To build a compelling argument, your experimental plan must be designed as a self-validating system, directly comparing your novel derivative against the closest prior art compound(s) in head-to-head assays.

ParameterAssay TypeNew Derivative (Hypothetical)Prior Art Compound A (Hypothetical)Performance Delta & Interpretation
Target Potency Kinase Inhibition Assay (IC50)15 nM250 nM16.7x Improvement. Suggests a significant and non-obvious enhancement in target engagement.
Target Selectivity Kinase Panel (Selectivity Score)0.05 (Lower is better)0.48x Improvement. Indicates a superior safety profile by avoiding off-target effects.
Metabolic Stability Human Liver Microsome (T½)95 min15 min6.3x Improvement. Points to better pharmacokinetic properties and potential for lower dosing.
Protocol 2: In Vitro Target Potency Assay (Example: Kinase IC50)

Objective: To quantify and compare the inhibitory potency of the new derivative and the prior art compound against a specific biological target.

Causality: This assay provides the primary evidence of biological activity, a prerequisite for utility and a key data point for inventive step. Using a well-validated, quantitative assay ensures the data is reliable and reproducible.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compounds (New Derivative, Prior Art Compound A) and a known reference inhibitor (Positive Control) in 100% DMSO.

    • Prepare assay buffer, kinase solution, substrate solution, and ATP solution at 2x final concentration.

  • Compound Titration:

    • Perform a serial dilution of the stock solutions in DMSO to create an 11-point concentration gradient (e.g., 100 µM to 1 nM).

    • Dilute these intermediate solutions into the assay buffer. This two-step dilution minimizes DMSO concentration in the final assay, preventing artifacts.

  • Assay Execution (384-well plate format):

    • Add 5 µL of diluted compound or control (DMSO for 0% inhibition, reference inhibitor for 100% inhibition) to appropriate wells.

    • Add 5 µL of 2x kinase solution to all wells and incubate for 15 minutes at room temperature. This pre-incubation allows the compound to bind to the kinase.

    • Initiate the reaction by adding 10 µL of a 2x substrate/ATP mixture.

    • Allow the reaction to proceed for 60 minutes at room temperature.

  • Detection and Data Analysis:

    • Stop the reaction and measure the signal (e.g., luminescence, fluorescence) according to the assay kit manufacturer's instructions.

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Trustworthiness: The inclusion of positive (reference inhibitor) and negative (DMSO) controls is essential to validate the assay's performance and ensure the reliability of the generated IC50 values. Comparing directly against the prior art compound in the same assay run eliminates inter-assay variability.

Protocol 3: In Vitro ADME Screening (Metabolic Stability)

Objective: To assess the susceptibility of a compound to metabolic breakdown by liver enzymes.

Causality: Poor metabolic stability is a primary reason for drug candidate failure. Demonstrating an unexpected improvement in stability can be a powerful argument for inventive step, as it points to a superior drug-like profile.

Methodology:

  • Reagent Preparation:

    • Thaw pooled Human Liver Microsomes (HLMs) and NADPH regenerating system on ice.

    • Prepare a 1 µM working solution of the test compounds (New Derivative, Prior Art Compound A) and a control compound with known stability (e.g., Verapamil) in buffer.

  • Incubation:

    • Pre-warm HLM solution, buffer, and test compound solutions to 37°C.

    • In a 96-well plate, combine the HLM solution and test compound.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

    • Take aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Quenching and Analysis:

    • Stop the reaction in the aliquots by adding ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins.

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (T½) using the formula: T½ = 0.693 / k.

Trustworthiness: Running a known control compound alongside the test articles validates the activity of the microsomal batch and the overall assay procedure. The T=0 time point serves as the baseline (100%) for each compound, controlling for any non-enzymatic degradation or analytical variability.

Conclusion

Assessing the novelty and patentability of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine derivatives is a multi-faceted process that marries rigorous legal analysis with robust experimental science. By systematically investigating the prior art, you establish the baseline of what is known. By designing and executing well-controlled, comparative experiments, you generate the necessary data to argue for an inventive step. This integrated approach not only strengthens your patent application but also provides a clearer understanding of your compound's potential as a future therapeutic, ultimately de-risking the long and arduous path of drug development.

References

  • The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Taylor & Francis Online. [Link]

  • The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. PubMed. [Link]

  • Understanding Chemical Patent Protection. JD Supra. [Link]

  • 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. National Center for Biotechnology Information (PMC). [Link]

  • 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Europe PMC. [Link]

  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers. [Link]

  • Determining an Inventive Step for Chemical Patents. Taylor & Francis Online. [Link]

  • Chemistry Patents | Strategies for Chemical Formulations & Compositions. Bailey Walsh. [Link]

  • Three things every patent analyst should know when searching prior art. CAS. [Link]

  • How to Develop a Successful in vitro Screening Strategy. International Biopharmaceutical Industry. [Link]

  • Chemistry patents: they're simpler than you think. Chemical Industry Journal. [Link]

  • The Importance of In Vitro Assays. Visikol. [Link]

  • What Every Chemist Should Know About Patents. American Chemical Society. [Link]

  • Guide to Patent Law. Rosalind Franklin University. [Link]

  • Introducing the in vitro models driving drug development. RoukenBio. [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery. [Link]

  • In Vitro screening. IQVIA. [Link]

  • Examining patent applications relating to chemical inventions. GOV.UK. [Link]

  • Difference between Novelty and Inventive Step. DexPatent. [Link]

  • China's Newest Examination Guidelines: Novelty and Inventive Step for Compounds (Part II). Eagle IP. [Link]

  • Patentability of Chemical Inventions in Europe and Considerations for Drafting – Purity, Enantiomers and Polymorphs. Haseltine Lake Kempner. [Link]

  • How to Conduct an Effective Prior Art Patent Search. Researchwire. [Link]

  • How to Conduct a Patent Search for Chemical Inventions. PatentPC. [Link]

  • Full-text prior art and chemical structure searching in e-journals and on the internet - A patent information professional's perspective. IDEAS/RePEc. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are paramount to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine, a compound that, like many specialized reagents, requires meticulous handling from acquisition to disposal.

The procedures outlined below are synthesized from established safety data for the compound and general best practices for hazardous chemical waste management. Adherence to these protocols is essential for minimizing risk to personnel and the environment.

Part 1: Hazard Profile and Immediate Safety Precautions

Understanding the specific hazards of a chemical is the foundation of its safe handling and disposal. Based on available data, [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine is classified with several hazards that necessitate stringent safety controls.[1]

Hazard Classification Summary

The following table summarizes the known hazard classifications for [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine.[1] This information dictates the required personal protective equipment and handling procedures.

Hazard ClassCategorySignal WordHazard CodeDescription
Acute ToxicityAcute Tox.WarningH302+H312+H332Harmful if swallowed, in contact with skin, or if inhaled.
Skin IrritationSkin Irrit.WarningH315Causes skin irritation.
Serious Eye DamageEye Dam.DangerH318Causes serious eye damage.
Specific Target Organ Toxicity (Single Exposure)STOT SE 3WarningH336May cause drowsiness or dizziness.
Essential Personal Protective Equipment (PPE) and Handling

Given the compound's hazard profile, all handling and disposal operations must be conducted with appropriate PPE and engineering controls.

  • Engineering Controls : Always handle [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine in a certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[2] Ensure safety showers and eyewash stations are readily accessible.[3]

  • Eye Protection : Wear chemical safety goggles and a face shield to protect against splashes and accidental contact that could cause serious eye damage.[2][4]

  • Hand Protection : Use chemically resistant gloves, such as nitrile rubber. Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[2][5]

  • Body Protection : A standard laboratory coat is required to protect skin and clothing from contamination.[5]

  • Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.[4][5]

Part 2: Step-by-Step Disposal Protocol

The cardinal rule for the disposal of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine is that it must be managed as hazardous waste .[2] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[2][6] Discharging amines and triazole-based compounds into the environment can cause significant harm to aquatic life and ecosystems.[6][7]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.

  • Isolate the Waste : Collect waste containing [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine separately from other chemical waste streams.[2][8]

  • Avoid Incompatibles : Do not mix this waste with incompatible materials. Pay special attention to avoiding strong oxidizing agents and strong acids.[2][3] As a general best practice, keep amine waste separate from acids, bases, cyanides, and oxidizers.[8]

Step 2: Containerization

The integrity of the waste container is essential for safe storage and transport.

  • Select a Compatible Container : Use a container made of a material compatible with the chemical waste. The original container, if it is in good condition, is an excellent choice.[2][8] Otherwise, a high-density polyethylene (HDPE) container is suitable for this type of waste.[9]

  • Ensure Proper Sealing : The container must have a tightly fitting cap and be kept closed at all times except when waste is being added.[8] This prevents the release of vapors and protects against spills. Do not overfill the container; allow for at least 10% headspace for expansion.[9]

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and a critical safety measure.

  • Affix a Hazardous Waste Label : All waste containers must be clearly labeled as "Hazardous Waste".[2]

  • Provide Complete Information : The label must include the full chemical name, "[5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine," and list all other components in the waste mixture with their approximate concentrations.[8] Note the associated hazards (e.g., "Toxic," "Irritant").

Step 4: Storage and Final Disposal
  • Designated Storage Area : Store the sealed and labeled waste container in a designated hazardous waste accumulation area, such as a satellite accumulation area within the lab or a central storage facility. This area should be secure and away from general traffic.

  • Arrange for Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[5][6][10] Only trained professionals should handle the final transport and disposal of this waste.[4][6]

Part 3: Emergency Procedures - Spill Management

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and prevent environmental contamination.

  • Evacuate and Alert : Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab.[4]

  • Don PPE : Before attempting any cleanup, put on the full personal protective equipment detailed in Part 1.[4]

  • Contain the Spill :

    • For Solid Spills : Carefully sweep or scoop the material to avoid generating dust. Place it into a suitable, labeled container for hazardous waste.[4]

    • For Liquid Spills : Absorb the spill with an inert material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels.

  • Collect and Containerize : Place all contaminated absorbent materials and cleanup supplies into a designated hazardous waste container.[4]

  • Decontaminate : Clean the spill area with soap and water, and collect the cleaning materials and rinsate as hazardous waste.

  • Dispose : Seal and label the container with all spill cleanup waste and manage it for disposal according to the protocol in Part 2.

Part 4: Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine waste.

G start Start: Generation of [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine Waste classify Classify as Hazardous Waste (Toxic, Irritant, Eye Damage) start->classify segregate Step 1: Segregate Waste (Keep separate from incompatibles like strong oxidizers) classify->segregate containerize Step 2: Containerize (Use compatible, sealed, and non-leaking container) segregate->containerize label Step 3: Label Container ('Hazardous Waste', full chemical name, and constituents) containerize->label store Step 4: Store Securely (In designated satellite accumulation area) label->store contact_ehs Step 5: Arrange Disposal (Contact institutional EHS or licensed waste contractor) store->contact_ehs end End: Waste Properly Managed for Disposal contact_ehs->end

Caption: Disposal workflow for [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine.

References

  • Safe Disposal of 1-(tosylmethyl)-1H-1,2,4-triazole: A Procedural Guide. Benchchem.
  • Proper Disposal of 3-mercapto-4-n-butyl-1,2,4-triazole: A Guide for Laboratory Professionals. Benchchem.
  • Amine Disposal For Businesses. Collect and Recycle.
  • Navigating the Disposal of (1H-1,2,3-triazol-4-yl)Methanamine: A Procedural Guide. Benchchem.
  • SAFETY DATA SHEET - 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline. Fisher Scientific.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals. Benchchem.
  • Safety data sheet - BASF. BASF.
  • Removal of Triazines, Triazoles and Organophophates in Biomixtures and Application of a Biopurification System for the Treatment of Laboratory Wastewaters. PubMed.
  • Chemical Waste Disposal Guidelines. Unknown Source.
  • The University of Calgary Petroleum Waste Management: Amine Process Sludges. University of Calgary.
  • SAFETY DATA SHEET - 3-Amino-1H-1,2,4-triazole. MilliporeSigma.
  • [5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]methanamine. NextSDS.

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